Z-Val-Lys-Met-AMC
Description
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Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)/t26-,27-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSKZGQYQLYCFO-VWYPKUQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-Val-Lys-Met-AMC mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Z-Val-Lys-Met-AMC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorogenic peptide substrate widely utilized in biochemical assays to measure the activity of specific proteases. Its design centers on a peptidic sequence (Val-Lys-Met) recognized by target enzymes, which is C-terminally coupled to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between methionine and the AMC moiety results in a quantifiable increase in fluorescence, providing a sensitive and continuous measure of proteolytic activity. This guide details the core mechanism of action, enzymatic specificity, and comprehensive protocols for the application of this compound in research and drug development settings.
Core Mechanism of Action
The functionality of this compound is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact state, the AMC fluorophore is non-fluorescent or exhibits very low basal fluorescence. The peptide portion of the molecule effectively quenches the fluorescence.
The mechanism proceeds as follows:
-
Binding: The substrate binds to the active site of a target protease. The peptide sequence Z-Val-Lys-Met dictates the specificity of this binding.
-
Cleavage: The protease catalyzes the hydrolysis of the scissile amide bond between the C-terminal methionine (Met) residue and the amine group of AMC.
-
Fluorescence Release: This cleavage event liberates the free 7-amino-4-methylcoumarin (AMC) group. Uncoupled from the peptide, AMC exhibits strong fluorescence when excited by light at the appropriate wavelength.[1]
The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity under given conditions. The fluorescence of free AMC is typically measured with an excitation wavelength (λex) of 360-380 nm and an emission wavelength (λem) of 440-460 nm.[2]
Caption: General mechanism of this compound cleavage and fluorescence activation.
Enzymatic Specificity
This compound is not a substrate for a single enzyme but is known to be processed by several proteases, making it a useful tool for specific applications while requiring careful interpretation of results in complex biological samples.
-
Proteasome: The substrate is recognized and cleaved by the 20S proteasome complex. It can be used to measure the caspase-like/peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity of this complex.[2][3]
-
Cathepsin B: this compound serves as a substrate for Cathepsin B, a lysosomal cysteine protease. In this context, it has been used to measure the enzyme's β-secretase activity.[4][5]
-
Amyloid A4-Generating Enzyme: The peptide motif 'VKM' corresponds to the P3-P1 residues of the β-secretase cleavage site (residues 669-671) in the Amyloid Precursor Protein (APP). This makes this compound a relevant substrate for enzymes involved in APP processing.[5]
The multispecific nature of this substrate necessitates the use of specific inhibitors or purified enzyme systems to attribute the observed activity to a single protease.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. This compound › PeptaNova [peptanova.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
The Fluorogenic Probe Z-Val-Lys-Met-AMC: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of the Fluorogenic Substrate Z-Val-Lys-Met-AMC for High-Throughput Screening and Mechanistic Studies in Drug Discovery
This technical guide provides an in-depth analysis of the fluorogenic substrate this compound, tailored for researchers, scientists, and drug development professionals. This document outlines its core applications in enzymatic assays, presents available quantitative data, details experimental protocols, and visualizes its role in relevant biological pathways.
This compound is a synthetic peptide substrate containing the amino acid sequence Valine-Lysine-Methionine. This sequence mimics the cleavage site in the amyloid precursor protein (APP) targeted by β-secretase (BACE1). The peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter group. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, free AMC is released, which then emits a strong fluorescent signal. This property makes this compound a valuable tool for studying the activity of several key enzymes implicated in human disease.
Core Applications in Research
This compound is primarily utilized as a fluorogenic substrate for the following enzymes:
-
β-Secretase (BACE1): As the peptide sequence mimics the BACE1 cleavage site in APP, this substrate is widely used to assay for BACE1 activity. Such assays are crucial in the search for inhibitors of BACE1, a major therapeutic target in Alzheimer's disease research.
-
Proteasome: The 20S proteasome, a multi-catalytic protease complex, exhibits chymotrypsin-like activity that can cleave this compound. Researchers use this substrate to monitor proteasome function and to screen for inhibitors that could have applications in cancer therapy and other diseases.
-
Cathepsin B: This lysosomal cysteine protease has also been shown to process this compound. Assays using this substrate can be employed to study the role of cathepsin B in various physiological and pathological processes, including cancer progression and neurodegenerative disorders.
The fluorescence of liberated AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Data Presentation
While this compound is a widely used substrate, specific Michaelis-Menten kinetic constants (Km and Vmax) are not consistently reported across the literature for all its target enzymes. The following table summarizes the available and related quantitative data. Researchers are encouraged to determine these parameters for their specific experimental conditions.
| Enzyme Target | Substrate | Km | Vmax | Notes |
| Cathepsin B | Z-Arg-Arg-AMC | 0.39 mM | Not specified | This data is for a different, commonly used cathepsin B substrate and is provided for context. The optimal pH for this reaction is 6.0. |
| β-Secretase (BACE1) | This compound | Not specified | Not specified | While widely used, specific Km and Vmax values for this compound with BACE1 are not readily available in the reviewed literature. |
| Proteasome | This compound | Not specified | Not specified | The chymotrypsin-like activity of the proteasome is assayed with this substrate, but specific kinetic constants are not consistently reported. |
Experimental Protocols
General Fluorogenic Enzyme Assay Protocol
This protocol provides a general framework for using this compound to measure enzyme activity. Specific conditions should be optimized for each enzyme and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: The choice of buffer is critical and depends on the enzyme being studied.
-
BACE1: A typical buffer is 0.2 M Sodium Acetate, pH 4.5.[1]
-
Proteasome: A common buffer is TSDG (Tris, DTT, Glycerol) or a similar buffer that maintains the integrity of the proteasome complex.
-
Cathepsin B: A suitable buffer is 352 mM potassium phosphate, 48 mM sodium phosphate, and 4.0 mM EDTA, adjusted to pH 6.0.
-
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Enzyme Solution: Prepare a solution of the purified enzyme or cell/tissue lysate containing the enzyme of interest in the appropriate assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution to each well of a black, opaque 96-well plate.
-
Add 48 µL of the appropriate assay buffer to each well.
-
To initiate the reaction, add 2 µL of the this compound stock solution to each well. Protect the plate from light after adding the substrate.
-
Mix the contents of the wells gently.
-
-
Measurement:
-
Kinetic Assay: Place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60 minutes. Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-490 nm.[1]
-
Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes) in the dark. After incubation, measure the final fluorescence intensity.[1]
-
-
Data Analysis:
-
The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve in a kinetic assay.
-
For endpoint assays, the net fluorescence is calculated by subtracting the fluorescence of a no-enzyme control.
-
A standard curve using free AMC can be generated to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
This compound is a valuable tool for studying the amyloidogenic pathway of APP processing, which is central to the pathology of Alzheimer's disease. The following diagram illustrates the two main pathways of APP processing.
Experimental Workflow for Enzyme Activity Assay
The following diagram outlines a typical experimental workflow for determining enzyme activity using this compound.
References
Z-Val-Lys-Met-AMC enzyme substrate specificity
An In-depth Technical Guide to the Enzyme Substrate Specificity of Z-Val-Lys-Met-AMC
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme substrate specificity is paramount for accurate assay development and inhibitor screening. This guide provides a comprehensive overview of the fluorogenic substrate this compound, detailing its primary enzymatic targets, experimental protocols for its use, and the signaling pathways in which these enzymes are involved.
Introduction to this compound
This compound (Benzyloxycarbonyl-Valyl-Lysyl-Methionyl-7-amino-4-methylcoumarin) is a synthetic peptide substrate that, upon cleavage, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity can be monitored over time to determine enzymatic activity. The peptide sequence, Val-Lys-Met, is of particular interest as it corresponds to a cleavage site in the Amyloid Precursor Protein (APP).
Primary Enzymatic Targets
While sometimes broadly categorized under caspase substrates, the primary enzymes known to efficiently cleave this compound are:
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The Proteasome: Specifically, this substrate is recognized and cleaved by the chymotrypsin-like activity of the 20S and 26S proteasome. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular protein homeostasis.
-
Cathepsin B: This lysosomal cysteine protease has been shown to exhibit β-secretase activity, cleaving APP to generate amyloid-β (Aβ) peptides. This compound serves as a substrate for this activity.
Quantitative Enzyme Kinetics
For context, a related substrate for the trypsin-like activity of the proteasome, Boc-LSTR-AMC, has a reported Km of 3.3 x 10⁻⁵ M and a kcat of 8.4 s⁻¹ for activated protein C, highlighting the typical range for these types of substrates.
Experimental Protocols
The following are detailed methodologies for assaying the activity of the proteasome and Cathepsin B using a fluorogenic substrate like this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Proteasome Chymotrypsin-Like Activity Assay
This protocol is adapted from standard procedures for measuring the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
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Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitor cocktail (proteasome inhibitor-free).
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Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT.
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Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.
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Purified Proteasome or Cell Lysate:
-
96-well black microplate:
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Fluorometric plate reader: (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Sample Preparation:
-
For cell lysates, wash cells with ice-cold PBS and lyse in Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
Prepare a master mix of Assay Buffer and this compound substrate. The final substrate concentration should be optimized, but a starting point of 50-100 µM is common.
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To each well of the 96-well plate, add 50 µL of the master mix.
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Add 50 µL of cell lysate (containing 20-50 µg of total protein) or purified proteasome to each well.
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For a negative control, include wells with a specific proteasome inhibitor (e.g., MG132) pre-incubated with the lysate for 30 minutes.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60-120 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence units per minute).
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A standard curve using free AMC can be used to convert the fluorescence units to the amount of product formed.
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Cathepsin B β-Secretase Activity Assay
This protocol is designed to measure the β-secretase activity of Cathepsin B.
Materials:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5, 1 mM EDTA, 2 mM DTT.
-
Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.
-
Purified Cathepsin B or Lysosomal Extract:
-
96-well black microplate:
-
Fluorometric plate reader: (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Activation:
-
Pre-incubate the purified Cathepsin B or lysosomal extract in the Assay Buffer for 10-15 minutes at 37°C to ensure the active site cysteine is reduced.
-
-
Assay Setup:
-
Prepare a working solution of this compound in Assay Buffer. A final concentration of 20-50 µM is a typical starting point.
-
Add the substrate solution to the wells of a 96-well plate.
-
Initiate the reaction by adding the pre-activated enzyme solution.
-
For a negative control, include wells with a Cathepsin B inhibitor (e.g., CA-074).
-
-
Measurement:
-
Monitor the increase in fluorescence at 37°C in a fluorometric plate reader.
-
-
Data Analysis:
-
Determine the reaction velocity from the linear portion of the fluorescence curve.
-
Use an AMC standard curve to quantify the amount of cleaved substrate.
-
Signaling Pathways and Biological Context
The Ubiquitin-Proteasome System (UPS)
The UPS is a major pathway for regulated protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with a polyubiquitin chain, which targets them to the 26S proteasome for degradation.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Cathepsin B and Amyloid Precursor Protein (APP) Processing
Cathepsin B can act as a β-secretase in the amyloidogenic pathway of APP processing. This pathway leads to the generation of Aβ peptides, which are the primary component of amyloid plaques in Alzheimer's disease.
An In-Depth Technical Guide to the Z-Val-Lys-Met-AMC Cathepsin B Assay: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Z-Val-Lys-Met-AMC fluorogenic assay for measuring cathepsin B activity. It details the core principles, experimental protocols, and the role of cathepsin B in key signaling pathways relevant to disease research.
Core Principles of the Cathepsin B Fluorogenic Assay
The this compound assay is a highly sensitive and continuous method for determining the enzymatic activity of cathepsin B. The fundamental principle lies in the enzymatic cleavage of a synthetic substrate, this compound, by cathepsin B.
The substrate consists of a tripeptide sequence (Val-Lys-Met) that is recognized by cathepsin B. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond. The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group. In its intact form, the substrate is non-fluorescent or exhibits very low fluorescence. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety by active cathepsin B, free AMC is released. The liberated AMC is highly fluorescent, and its fluorescence intensity can be monitored over time. The rate of increase in fluorescence is directly proportional to the cathepsin B activity in the sample.
The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively. This fluorometric detection method offers significant advantages over colorimetric assays, including higher sensitivity and a wider dynamic range.
Experimental Protocols
This section provides a generalized protocol for measuring cathepsin B activity using the this compound substrate. It is important to note that optimal conditions may vary depending on the sample type and experimental goals.
Reagent Preparation
-
Assay Buffer: A common assay buffer is 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT. The acidic pH mimics the lysosomal environment where cathepsin B is optimally active. DTT is a reducing agent that helps maintain the active site cysteine of cathepsin B in a reduced state.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Reconstitute purified cathepsin B or prepare cell/tissue lysates in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors). The protein concentration of the lysate should be determined using a standard method like the Bradford or BCA assay.
-
Inhibitor (Optional): A specific cathepsin B inhibitor, such as CA-074, can be used as a negative control to confirm that the observed activity is due to cathepsin B.
Assay Procedure
-
Prepare the reaction plate: Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Add samples: Add your samples (purified enzyme or cell/tissue lysates) to the wells. Include appropriate controls:
-
Blank: Assay buffer only (to measure background fluorescence).
-
Negative Control: Sample pre-incubated with a cathepsin B inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the samples to reach the assay temperature.
-
Initiate the reaction: Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range). Add the substrate working solution to all wells to start the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Data Analysis
-
Subtract background: Subtract the fluorescence readings of the blank wells from the readings of all other wells.
-
Determine the rate of reaction: Plot the fluorescence intensity versus time for each sample. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).
-
Calculate cathepsin B activity: The cathepsin B activity can be expressed as the rate of substrate cleavage (e.g., in pmol of AMC released per minute per mg of protein). This requires a standard curve of free AMC to convert the relative fluorescence units (RFU) to the amount of product formed.
Z-Val-Lys-Met-AMC in Amyloid-Beta Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role and application of the fluorogenic substrate Z-Val-Lys-Met-AMC in the context of amyloid-beta (Aβ) research, a cornerstone of Alzheimer's disease investigation. This document provides a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols for utilizing this substrate, and a summary of relevant quantitative data.
Introduction: The Amyloid Cascade and the Role of Cathepsin B
The prevailing hypothesis in Alzheimer's disease pathogenesis is the amyloid cascade, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event leading to neurodegeneration.[1] These Aβ peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase and γ-secretase.[1] This process is known as the amyloidogenic pathway.
While β-site APP cleaving enzyme 1 (BACE1) is considered the primary β-secretase, emerging evidence has identified the lysosomal cysteine protease Cathepsin B as a key player in Aβ production.[2][3] Cathepsin B can function as a β-secretase, cleaving APP at the wild-type β-secretase site to initiate the generation of Aβ peptides.[3][4] This makes Cathepsin B a significant therapeutic target for reducing Aβ levels in the brain.
The fluorogenic substrate this compound is a crucial tool for studying the β-secretase activity of Cathepsin B.[5] The peptide sequence Val-Lys-Met mimics the wild-type β-secretase cleavage site in APP.[6] When cleaved by Cathepsin B, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, producing a quantifiable fluorescent signal that is directly proportional to the enzyme's activity.
Quantitative Data
Table 1: Kinetic Parameters of Cathepsin B with Various Fluorogenic Substrates
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Z-Arg-Arg-AMC | 390 | Not Reported | Not Reported | 6.0 | [7] |
| Z-Phe-Arg-AMC | Not Reported | Not Reported | High catalytic efficiency at pH 4.6 | 4.6 & 7.2 | |
| Z-Nle-Lys-Arg-AMC | Not Reported | Not Reported | High catalytic efficiency at pH 4.6 & 7.2 | 4.6 & 7.2 |
Table 2: Inhibition of Cathepsin B Activity
| Inhibitor | Target | IC₅₀ | Mechanism of Action | Reference |
| CA-074 | Cathepsin B | 5.8 nM (at pH 4.6) | Irreversible | |
| CA-074Me | Cathepsin B (pro-drug) | 8.9 μM (at pH 4.6) | Irreversible (after conversion to CA-074) | |
| E64d | Cysteine Proteases | Not Specified | Irreversible | [4] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound in amyloid-beta research.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Experimental Workflow for Cathepsin B Activity Assay.
Caption: Mechanism of Cathepsin B Inhibition.
Experimental Protocols
This section provides a detailed protocol for a fluorometric assay to measure the β-secretase activity of Cathepsin B using this compound. This protocol is adapted from established methodologies for Cathepsin B and β-secretase assays.[7]
Materials and Reagents
-
Recombinant human Cathepsin B
-
This compound substrate
-
Cathepsin B inhibitor (e.g., CA-074Me) for control experiments
-
Assay Buffer: 0.2 M Sodium Acetate, pH 4.5
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Reagent Preparation
-
Assay Buffer (0.2 M Sodium Acetate, pH 4.5): Dissolve 16.4 g of anhydrous sodium acetate in 800 mL of deionized water. Adjust the pH to 4.5 using acetic acid. Bring the final volume to 1 L with deionized water.
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in light-protected aliquots at -20°C.
-
Cathepsin B Enzyme Solution: Immediately before use, dilute recombinant Cathepsin B to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment but a starting point of 5-10 units/mL can be considered.
-
Inhibitor Stock Solution: If using an inhibitor for control experiments, dissolve it in DMSO to a stock concentration (e.g., 1 mM for CA-074Me).
Assay Procedure
-
Plate Setup:
-
Blank wells: 50 µL of Assay Buffer.
-
Negative Control (no enzyme) wells: 50 µL of Assay Buffer + substrate.
-
Positive Control wells: 48 µL of Assay Buffer + 2 µL of Cathepsin B enzyme solution.
-
Inhibitor Control wells: 46 µL of Assay Buffer + 2 µL of inhibitor solution + 2 µL of Cathepsin B enzyme solution.
-
Sample wells: (if using cell or tissue lysates) Dilute samples to an equal protein concentration (e.g., 0.5–2 µg/µL) in a final volume of 50 µL with Assay Buffer.
-
-
Pre-incubation: If using an inhibitor, pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. The optimal final concentration should be determined through a substrate titration experiment, but a starting point of 20-50 µM can be used. Add 50 µL of the substrate working solution to all wells to initiate the reaction (final volume = 100 µL).
-
Fluorescence Measurement:
-
Kinetic Assay: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protected from light. After incubation, measure the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
For kinetic assays, determine the reaction velocity (V) from the linear portion of the fluorescence versus time plot.
-
For endpoint assays, use the final fluorescence values.
-
To determine the percentage of inhibition, use the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
Conclusion
This compound serves as a valuable tool for investigating the role of Cathepsin B's β-secretase activity in the context of Alzheimer's disease research. By providing a means to quantify this specific enzymatic activity, researchers can effectively screen for potential inhibitors and further elucidate the mechanisms underlying amyloid-beta production. The protocols and data presented in this guide offer a solid foundation for the design and execution of experiments aimed at developing novel therapeutic strategies targeting the amyloidogenic pathway. Further research to determine the specific kinetic parameters of this compound with Cathepsin B would be beneficial for more precise quantitative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsins S, B and L with aminopeptidases display β-secretase activity associated with the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B Assay Kit (Fluorometric) (NBP2-54841): Novus Biologicals [novusbio.com]
Z-Val-Lys-Met-AMC: A Technical Guide to Solubility, Stability, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Lys-Met-AMC (Benzyloxycarbonyl-Valyl-Lysyl-Methionyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate utilized in the detection and quantification of specific protease activity. Its core structure, a tripeptide sequence (Val-Lys-Met) linked to a fluorescent reporter molecule (7-amino-4-methylcoumarin, AMC), allows for sensitive measurement of enzymatic cleavage. This guide provides an in-depth overview of the solubility and stability of this compound, along with detailed protocols for its use in assessing the activity of key proteases implicated in various physiological and pathological processes.
Core Properties of this compound
This substrate is primarily recognized and cleaved by enzymes such as cathepsin B, the proteasome, and amyloid A4-generating enzymes.[1][2][3] Upon enzymatic hydrolysis of the amide bond between the methionine residue and the AMC moiety, the highly fluorescent AMC is released. The resulting fluorescence can be measured, providing a direct correlation to the rate of substrate cleavage and, consequently, the activity of the enzyme of interest. The excitation and emission wavelengths for the released AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[2]
Data Presentation: Solubility and Stability
While precise quantitative solubility and stability data for this compound are not extensively published, the following tables summarize the available information from various suppliers and provide general guidelines for handling and storage.
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendations & Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | This is the recommended solvent for preparing stock solutions. To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.[4] |
| Water / Aqueous Buffers | Generally Poor | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the Z- and AMC- groups. Dilution of a DMSO stock solution into the final aqueous assay buffer is the standard procedure. |
| Other Organic Solvents (e.g., DMF, Acetonitrile, Ethanol) | Likely Soluble | While not explicitly stated for this compound, similar peptide substrates are often soluble in these solvents. However, DMSO is preferred for its biocompatibility in most assays. |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability | Recommendations & Remarks |
| Solid (Lyophilized Powder) | -20°C or -80°C | Stable for extended periods. | Store desiccated and protected from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month.[4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months.[4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |
| Working Solution (in Assay Buffer) | Room Temperature or 37°C | Should be used immediately. | Prepare fresh for each experiment. Protect from light. |
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for studying enzymatic activities within complex biological pathways. Below are diagrams illustrating two such pathways where this substrate can be applied, along with a general experimental workflow for its use.
Amyloid Precursor Protein (APP) Processing Pathway
The cleavage of Amyloid Precursor Protein (APP) by secretases is a central process in the generation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This compound can be used to measure the activity of enzymes involved in this pathway.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system is the primary mechanism for targeted protein degradation in eukaryotic cells. This compound can serve as a substrate to measure the chymotrypsin-like activity of the 20S proteasome.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
General Experimental Workflow
The following diagram outlines the typical steps involved in using this compound for a protease activity assay.
Caption: General workflow for a protease assay using this compound.
Experimental Protocols
The following are detailed methodologies for performing protease activity assays using this compound. These protocols are generalized and may require optimization for specific experimental conditions.
Protocol 1: Cathepsin B Activity Assay in Cell Lysates
1. Materials:
-
This compound
-
DMSO
-
Cell Lysis Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5, with 0.1% Triton X-100)
-
Cathepsin B Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
2. Procedure: a. Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C. b. Cell Lysate Preparation: i. Culture cells to the desired confluency and treat as required by the experimental design. ii. Wash cells with ice-cold PBS and lyse using the Cell Lysis Buffer. iii. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. iv. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). c. Assay Reaction: i. In a 96-well plate, add 50 µL of Cathepsin B Assay Buffer to each well. ii. Add 20-50 µg of cell lysate protein to each well. Adjust the volume with Cell Lysis Buffer to a final volume of 90 µL. iii. Include appropriate controls: a blank (lysis buffer without lysate) and a negative control (lysate with a specific cathepsin B inhibitor, e.g., CA-074). iv. Prepare the substrate working solution by diluting the 10 mM this compound stock to a final concentration of 100-200 µM in the Cathepsin B Assay Buffer. v. Initiate the reaction by adding 10 µL of the substrate working solution to each well. d. Fluorescence Measurement: i. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. ii. Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~450 nm) kinetically over 30-60 minutes, with readings taken every 1-2 minutes. e. Data Analysis: i. Determine the rate of reaction (Vmax) in RFU/min from the linear portion of the kinetic curve. ii. Create a standard curve using free AMC to convert the RFU/min to nmol AMC/min. iii. Normalize the activity to the amount of protein in each sample (nmol/min/mg).
Protocol 2: Proteasome Chymotrypsin-Like Activity Assay
1. Materials:
-
This compound
-
DMSO
-
Proteasome Lysis Buffer (e.g., 50 mM HEPES, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, pH 7.4)
-
Proteasome Assay Buffer (e.g., 50 mM HEPES, 0.5 mM EDTA, pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
2. Procedure: a. Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C. b. Sample Preparation: i. Prepare cell or tissue lysates using the Proteasome Lysis Buffer. Avoid using protease inhibitors that may affect proteasome activity. ii. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. iii. Collect the supernatant and determine the protein concentration. c. Assay Reaction: i. To each well of a 96-well plate, add 10-50 µg of protein lysate. ii. Adjust the volume in each well to 90 µL with Proteasome Assay Buffer. iii. For negative controls, pre-incubate samples with a specific proteasome inhibitor (e.g., MG-132) for 15-30 minutes at 37°C. iv. Prepare a 1 mM working solution of this compound by diluting the stock in Proteasome Assay Buffer. v. Start the reaction by adding 10 µL of the 1 mM substrate working solution to each well (final concentration: 100 µM). d. Fluorescence Measurement: i. Immediately transfer the plate to a fluorescence microplate reader set to 37°C. ii. Record the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every 5 minutes for 1-2 hours. e. Data Analysis: i. Calculate the rate of AMC release (RFU/min) from the slope of the linear phase of the reaction. ii. Use an AMC standard curve to convert the rate to molar units. iii. The specific proteasome activity is the difference between the rates in the absence and presence of the inhibitor, normalized to the protein content.
Conclusion
This compound is a versatile and sensitive tool for the study of protease activity. While detailed quantitative data on its solubility and stability are limited, proper handling, including the use of DMSO for stock solutions and appropriate storage conditions, ensures its effective application in research. The provided protocols and pathway diagrams offer a comprehensive framework for researchers to integrate this valuable substrate into their experimental designs for investigating the roles of cathepsin B, the proteasome, and other related enzymes in health and disease.
References
Technical Guide: Handling and Storage of Z-Val-Lys-Met-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the proper handling, storage, and utilization of the fluorogenic peptide substrate, Z-Val-Lys-Met-AMC. Adherence to these protocols is crucial for ensuring the integrity, stability, and performance of the substrate in sensitive enzymatic assays.
Introduction to this compound
This compound is a synthetic peptide substrate containing the amino acid sequence Valine-Lysine-Methionine. The peptide is N-terminally protected by a benzyloxycarbonyl (Z) group and C-terminally conjugated to 7-amino-4-methylcoumarin (AMC). This substrate is primarily employed in fluorometric assays to detect the activity of certain proteases, such as cathepsin B and the proteasome.[1][2][3] Upon enzymatic cleavage of the amide bond between the peptide and the AMC fluorophore, free AMC is released, which produces a measurable fluorescent signal.
The enzymatic activity is quantified by monitoring the increase in fluorescence over time. The excitation and emission wavelengths for free AMC are in the range of 360-380 nm and 440-460 nm, respectively.[3]
Handling and Storage
Proper handling and storage of this compound are critical to prevent degradation and ensure reproducible experimental results.
Initial Receipt and Storage of Lyophilized Powder
Upon receiving the lyophilized powder, it should be stored under the recommended conditions immediately. The general recommendation for long-term storage of the solid material is at or below -20°C.
Preparation of Stock Solutions
For experimental use, a concentrated stock solution is typically prepared. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of similar AMC-based peptide substrates.
Protocol for Stock Solution Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in high-quality, anhydrous DMSO to a desired concentration (e.g., 10 mM).
-
To aid in dissolution, the tube may be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Storage of Stock Solutions
The stability of the stock solution is dependent on the storage temperature. The following table summarizes the recommended storage conditions and expected stability.
| Storage Temperature | Recommended Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles.[2] |
Important Considerations:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the peptide and should be strictly avoided.[2]
-
Light Sensitivity: The AMC fluorophore can be susceptible to photobleaching.[4] It is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Experimental Protocols: Proteasome Activity Assay
This section provides a detailed methodology for a typical proteasome activity assay using this compound in a 96-well plate format.
Reagents and Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 1 mM DTT)
-
Cell lysate or purified proteasome preparation
-
Proteasome inhibitor (e.g., MG-132) for negative controls
-
Free AMC for standard curve generation
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Assay Procedure
-
Preparation of AMC Standard Curve:
-
Prepare a series of dilutions of free AMC in Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).
-
Add each concentration to the 96-well plate in triplicate.
-
-
Sample Preparation:
-
Thaw cell lysates or purified proteasome on ice.
-
Determine the protein concentration of the lysates using a standard protein assay.
-
Dilute the samples to the desired concentration in cold Assay Buffer.
-
-
Assay Setup:
-
For each sample, prepare two wells: one for the total activity measurement and one for the negative control.
-
To the negative control wells, add the proteasome inhibitor (e.g., MG-132 to a final concentration of 10 µM) and incubate for 15 minutes at 37°C.
-
Add the cell lysate or purified proteasome to the corresponding wells.
-
Bring the total volume in each well to a desired final volume (e.g., 190 µL) with Assay Buffer.
-
-
Initiation of the Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells (e.g., 10 µL to each 190 µL for a final volume of 200 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30 to 60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.
-
Enzyme Activity:
-
Determine the rate of increase in fluorescence for each sample (slope of the linear portion of the kinetic curve).
-
Subtract the rate of the inhibitor-treated sample (negative control) from the rate of the untreated sample to obtain the specific proteasome activity.
-
Convert the rate of fluorescence change (RFU/min) to the rate of AMC production (pmol/min) using the standard curve.
-
Normalize the activity to the amount of protein in the sample (e.g., pmol/min/mg protein).
-
Signaling Pathways and Workflows
Enzymatic Cleavage of this compound
The following diagram illustrates the basic principle of the enzymatic assay.
Caption: Enzymatic cleavage of this compound by a protease releases free, fluorescent AMC.
Handling and Storage Workflow
This diagram outlines the recommended workflow for the handling and storage of this compound.
Caption: Recommended workflow for handling and storing this compound from receipt to use.
References
Z-Val-Lys-Met-AMC: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the fluorogenic peptide substrate Z-Val-Lys-Met-AMC, including its chemical properties, applications in enzyme activity assays, and its relevance in the study of Alzheimer's disease. Detailed experimental protocols and pathway diagrams are presented to facilitate its use in research and drug development.
Core Compound Data
This compound is a synthetic peptide substrate used to measure the activity of specific proteases. Its sequence, Val-Lys-Met, mimics the P3, P2, and P1 residues of the β-secretase cleavage site in the Amyloid Precursor Protein (APP).[1] Enzymatic cleavage of the bond between methionine (Met) and the fluorescent 7-amino-4-methylcoumarin (AMC) group results in a quantifiable increase in fluorescence, allowing for the sensitive detection of enzyme activity.
| Property | Value | Reference |
| CAS Number | 141223-71-4 | [2] |
| Molecular Weight | 667.82 g/mol | [3] |
| Full Name | Benzyloxycarbonyl-L-valyl-L-lysyl-L-methionyl-7-amino-4-methylcoumarin | |
| Excitation Wavelength | 360-380 nm | [2] |
| Emission Wavelength | 440-460 nm | [2] |
Applications in Enzyme Assays
This compound is a versatile substrate for assaying the activity of several key proteases implicated in physiological and pathological processes.
| Enzyme | Relevance |
| Cathepsin B | A lysosomal cysteine protease involved in protein turnover. It has been identified as having β-secretase-like activity, capable of cleaving APP to generate amyloid-beta (Aβ) peptides.[1][3][4][5] |
| Proteasome | A large protein complex responsible for degrading ubiquitinated proteins. Its activity is crucial for cellular homeostasis, and its dysregulation is linked to neurodegenerative diseases.[2] |
| Amyloid A4-Generating Enzyme | This refers to enzymes with β-secretase activity that cleave APP at the N-terminus of the Aβ peptide sequence. Cathepsin B is one such enzyme.[1][2] |
Experimental Protocols
The following are generalized protocols for using this compound to measure cathepsin B and proteasome activity in cell lysates. Researchers should optimize these protocols for their specific experimental conditions.
Cathepsin B Activity Assay
This protocol is adapted from general procedures for fluorometric cathepsin B assays.
Materials:
-
This compound
-
Assay Buffer (e.g., 40 mM citrate phosphate buffer, pH 5.5-6.0, containing 5 mM DTT and 1 mM EDTA)[1][6]
-
Cell lysate containing cathepsin B
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the cell lysate to the desired concentration in pre-chilled assay buffer.
-
To each well of the 96-well plate, add the diluted cell lysate.
-
To initiate the reaction, add this compound to a final concentration of 10-50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Enzyme activity is proportional to the rate of increase in fluorescence. A standard curve using free AMC can be used for absolute quantification.
Proteasome Activity Assay
This protocol is based on general methods for measuring proteasome activity using fluorogenic substrates.
Materials:
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, and 2 mM DTT)
-
Cell lysate containing proteasomes
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare cell lysates in a suitable lysis buffer that does not contain protease inhibitors.
-
To each well of a 96-well plate, add the cell lysate.
-
Add this compound to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time (e.g., 30-60 minutes) with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The rate of fluorescence increase corresponds to the proteasome activity. For specificity, a parallel reaction containing a proteasome inhibitor (e.g., MG-132) should be run.
Signaling Pathways and Workflows
Amyloid Precursor Protein (APP) Processing Pathways
The generation of amyloid-beta (Aβ) peptides from APP is a central event in the pathogenesis of Alzheimer's disease. APP can be processed by two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. The "VKM" sequence of this compound corresponds to the β-secretase cleavage site in the amyloidogenic pathway.
Caption: APP processing pathways.
Experimental Workflow for Enzyme Activity Assay
The following diagram illustrates a typical workflow for measuring enzyme activity using this compound.
Caption: Enzyme activity assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Cathepsin B in the Degradation of Aβ and in the Production of Aβ Peptides Starting With Ala2 in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Z-Val-Lys-Met-AMC in the Fluorometric Detection of β-Secretase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-secretase, also known as Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), is a critical enzyme in the pathogenesis of Alzheimer's disease. As an aspartyl protease, BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP). This cleavage, followed by the action of γ-secretase, leads to the production and subsequent aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2][3] The central role of BACE1 in Aβ generation has made it a prime therapeutic target for the development of inhibitors aimed at slowing the progression of this neurodegenerative disorder.
To facilitate the discovery and characterization of BACE1 inhibitors, robust and sensitive enzymatic assays are essential. Fluorogenic substrates provide a continuous and highly sensitive method for measuring enzyme activity. Among these, Z-Val-Lys-Met-AMC stands out as a substrate utilized for the detection of β-secretase activity. This peptide sequence, corresponding to a cleavage site in APP, is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact state, the fluorescence of the AMC group is quenched. Upon cleavage by BACE1, AMC is released, resulting in a quantifiable increase in fluorescence. This guide provides an in-depth technical overview of the use of this compound for the detection of β-secretase activity.
β-Secretase and the Amyloid Cascade
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the primary event initiating the pathological cascade of Alzheimer's disease. This process begins with the sequential cleavage of APP by β-secretase and γ-secretase.
As depicted in Diagram 1, APP can be processed via two main pathways: the amyloidogenic and the non-amyloidogenic pathway. In the non-amyloidogenic pathway, α-secretase cleaves within the Aβ domain, precluding the formation of the toxic Aβ peptide and producing the neuroprotective sAPPα fragment. Conversely, the amyloidogenic pathway is initiated by BACE1 cleavage, generating the sAPPβ fragment and the membrane-tethered C99 fragment. Subsequent cleavage of C99 by γ-secretase releases Aβ peptides of varying lengths, most notably Aβ40 and Aβ42, with the latter being more prone to aggregation and considered more neurotoxic.
Principle of the this compound-Based Assay
The fluorogenic substrate this compound is designed to mimic the β-secretase cleavage site on APP. The carboxybenzyl (Z) group protects the N-terminus of the peptide. The 7-amino-4-methylcoumarin (AMC) fluorophore is attached to the C-terminus. In the intact substrate, the fluorescence of AMC is quenched. When BACE1 recognizes and cleaves the peptide sequence between Met and AMC, the AMC molecule is released, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
References
An In-depth Technical Guide to Fluorogenic Substrates in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fluorogenic substrates, detailing their mechanism, application, and the methodologies for their use in modern enzyme kinetics. Fluorogenic assays are pivotal in biochemistry and drug discovery, offering high sensitivity and suitability for high-throughput screening (HTS).[1]
Core Principles of Fluorogenic Substrates
Fluorogenic substrates are specialized molecules that are essentially non-fluorescent but are chemically transformed by a specific enzyme into a product that is highly fluorescent.[2] This conversion forms the basis of the assay; the rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction.
The basic structure of a fluorogenic substrate consists of a fluorescent core (a fluorophore) whose fluorescent properties are "quenched" or masked by a chemical group recognized by the target enzyme.[2] Upon enzymatic cleavage of this group, the fluorophore is released, resulting in a significant increase in fluorescence.[3] This process allows for real-time, continuous monitoring of enzyme activity.[1]
Mechanism of Action
The fundamental principle involves a transition from a low-fluorescence state to a high-fluorescence state upon enzymatic action. This process is visualized below.
Data Presentation: Common Fluorophores and Kinetic Parameters
The choice of fluorophore is critical and depends on the specific enzyme, the required pH, and the available instrumentation (e.g., excitation and emission filters).
Table 1: Commonly Used Fluorophores in Enzyme Assays
This table summarizes the spectral properties of fluorophores frequently used to create fluorogenic substrates.
| Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Typical Enzyme Class |
| 7-Amino-4-methylcoumarin | AMC | 350 | 445 | Peptidases, Proteases |
| 4-Methylumbelliferone | 4-MU | 356 | 448 | Glycosidases, Phosphatases |
| Resorufin | - | ~571 | ~585 | Hydrolases, Oxidases |
| Rhodamine 110 | R110 | 497 | 521 | Peptidases (e.g., Caspases) |
| Fluorescein | FITC | 492 | 519 | Hydrolases |
Data sourced from various suppliers and publications.[1][2][4][5]
Table 2: Example Kinetic Data Obtained with Fluorogenic Substrates
The following table presents experimentally determined Michaelis-Menten constants for several enzyme-substrate pairs. These values are crucial for designing experiments and understanding enzyme efficiency.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| β-Galactosidase | Resorufin β-D-galactopyranoside | 353 | - | - |
| Matrix Metalloproteinase-12 (MMP-12) | FS-6 (FRET substrate) | 130 ± 10 | 17.0 ± 0.9 | 1.3 x 105 |
| β-Glucuronidase (GUS) | 4-MUG | 70 | 92 | 1.29 x 106 |
| β-Glucuronidase (GUS) | 6-CMUG | 110 | 74 | 6.93 x 105 |
| Bacterial Hydrolase (TM0077) | Fluorescein-based ester | 1.3 ± 0.5 | 0.044 ± 0.005 | 3.4 x 104 |
Values are illustrative and can vary based on assay conditions.[6][7][8]
Experimental Protocols and Workflow
A typical fluorogenic enzyme assay involves monitoring the increase in fluorescence over time in a microplate reader.
General Experimental Workflow
The workflow for a kinetic assay using fluorogenic substrates is standardized to ensure reproducibility, especially in HTS applications.
Detailed Methodology: Microplate Assay for Michaelis-Menten Kinetics
This protocol provides a generalized procedure for determining Km and Vmax.
1. Materials and Reagents:
-
Purified Enzyme of interest
-
Fluorogenic Substrate (e.g., 4-Methylumbelliferyl phosphate)
-
Fluorophore Standard (e.g., 4-Methylumbelliferone)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[9]
-
96-well black microplates (opaque walls to minimize light scatter)
-
Multichannel pipette
-
Microplate reader with fluorescence detection capabilities
2. Reagent Preparation:
-
Assay Buffer: Prepare and adjust the buffer to the optimal pH for the enzyme.[10]
-
Enzyme Solution: Prepare a concentrated stock of the enzyme in assay buffer. On the day of the experiment, dilute it to the final working concentration. The final concentration should be low enough to ensure the initial reaction velocity remains linear for the duration of the measurement.[11]
-
Substrate Solutions: Prepare a high-concentration stock of the fluorogenic substrate, typically in DMSO, to ensure solubility. Create a series of serial dilutions in the assay buffer. The final concentrations in the assay should span a range from approximately 0.1 x Km to 10 x Km.[10]
-
Fluorophore Standard Curve: Prepare a series of known concentrations of the pure fluorophore (the product of the reaction) in the final assay buffer volume. This is crucial for converting the rate from Relative Fluorescence Units (RFU)/min to molar concentration/min.[3][8]
3. Assay Procedure:
-
Standard Curve: To a set of wells in the 96-well plate, add 200 µL of each fluorophore standard dilution. Also include a "buffer only" blank.
-
Enzyme Addition: To a separate set of experimental wells, pipette the enzyme solution (e.g., 100 µL per well). Include control wells with buffer instead of enzyme to measure non-enzymatic substrate hydrolysis.
-
Plate Equilibration: Pre-incubate the plate containing the enzyme at the desired reaction temperature for 5-10 minutes.
-
Reaction Initiation: Using a multichannel pipette, add the substrate dilutions to the corresponding enzyme wells (e.g., 100 µL), bringing the total volume to 200 µL. This step starts the reaction.[3]
-
Fluorescence Reading: Immediately place the plate in the microplate reader. Measure the fluorescence intensity kinetically (e.g., one reading every 30-60 seconds) for a period of 10-30 minutes. Ensure the excitation and emission wavelengths are set appropriately for the specific fluorophore.[9][12]
Data Analysis Logic
The raw data (RFU vs. time) must be processed to yield kinetic constants.
-
Calculate Initial Velocity (v₀): For each substrate concentration, plot RFU versus time. The initial velocity (v₀) is the slope of the linear portion of this curve, calculated by linear regression.[13]
-
Convert to Molar Rate: Use the slope from the fluorophore standard curve (RFU per mole) to convert v₀ from RFU/min to moles/min.
-
Determine Kinetic Parameters: Plot the converted v₀ values against their corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine Vmax and Km.[10][11]
Advantages and Limitations
Fluorogenic assays are powerful but have specific constraints that users must consider.
Table 3: Summary of Advantages and Disadvantages
| Advantages | Disadvantages |
| High Sensitivity: 100 to 1000 times more sensitive than absorbance assays, requiring less enzyme and substrate.[1] | Interference: Test compounds can be fluorescent themselves or quench the product's fluorescence, leading to false positives/negatives.[6] |
| Continuous Monitoring: Allows for real-time measurement of reaction kinetics.[1] | Inner Filter Effect (IFE): At high substrate concentrations, the substrate itself can absorb excitation or emission light, causing non-linearity.[6] |
| High-Throughput Suitability: Easily automated in 96- or 384-well plate formats for screening large compound libraries.[14] | Substrate Specificity: The fluorophore is an artificial modification; an enzyme's activity on a fluorogenic substrate may not perfectly reflect its activity on the natural substrate.[6] |
| Simplicity and Speed: Assays are generally simple to set up and provide rapid results.[14] | Photostability: Fluorophores can be susceptible to photobleaching upon prolonged exposure to light.[3] |
| Broad Applicability: Substrates have been developed for a wide range of enzyme classes, including proteases, phosphatases, and glycosidases.[2] | Environmental Sensitivity: Fluorescence can be sensitive to pH, temperature, and solvent polarity, requiring tight experimental control.[14] |
Conclusion
Fluorogenic substrates are indispensable tools in enzyme kinetics, offering unparalleled sensitivity and throughput for both basic research and industrial drug discovery. By providing a real-time window into enzyme activity, they enable the detailed characterization of enzyme mechanisms and the efficient screening of potential inhibitors or activators. A thorough understanding of the underlying principles, coupled with meticulous experimental design and data analysis as outlined in this guide, is essential for leveraging the full potential of this powerful technology.
References
- 1. Table 1: [Commonly Utilized Fluorescent Molecules and their Excitation and Emission Wavelengths.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. nrel.colostate.edu [nrel.colostate.edu]
- 4. Fluorophore Table [sciencegateway.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2.2. Enzymatic fluorogenic assay [bio-protocol.org]
- 10. Fluorimetric microplate assay for the determination of extracellular alkaline phosphatase kinetics and inhibition kinetics in activated sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jasco-global.com [jasco-global.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Z-Val-Lys-Met-AMC Fluorogenic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Val-Lys-Met-AMC assay is a sensitive and continuous method for measuring the activity of certain proteases. This fluorogenic assay relies on the cleavage of the peptide substrate this compound by an active enzyme. The substrate itself is non-fluorescent, but upon enzymatic cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC liberation, measured by a fluorometer, is directly proportional to the enzyme's activity.
This compound is a substrate for the proteasome and the amyloid A4-generating enzyme.[1][2] It has also been used to detect the β-secretase activity of cathepsin B.[3] This assay is a valuable tool in drug discovery for screening potential inhibitors or activators of these enzymes and in basic research for studying their enzymatic kinetics and function.
It is important to note that while the proteasome possesses "caspase-like" activity, the this compound substrate is not optimal for assaying specific caspases, such as caspase-3. Caspases have a strong preference for cleaving after aspartic acid residues, with caspase-3 recognizing the sequence DEVD (Asp-Glu-Val-Asp). Therefore, for specific caspase-3 activity measurement, a substrate like Ac-DEVD-AMC should be utilized.
Principle of the Fluorogenic Assay
The core of this assay is the use of a fluorogenic substrate, a molecule that is initially non-fluorescent but becomes fluorescent after being modified by an enzyme.[4] In this case, the this compound substrate is composed of a peptide sequence (Val-Lys-Met) recognized by the target protease, a protecting group (Z - Carbobenzoxy), and the fluorescent reporter molecule AMC. The AMC molecule is attached to the peptide in such a way that its fluorescence is quenched. When the protease cleaves the peptide bond between the methionine (Met) and AMC, the free AMC is released, resulting in a measurable increase in fluorescence.[5][6]
The fluorescence intensity is typically measured using a fluorescence microplate reader with an excitation wavelength around 360-380 nm and an emission wavelength of 440-460 nm.[1][7]
Experimental Protocols
This protocol provides a general framework for measuring proteasome or cathepsin B activity in cell lysates using the this compound substrate. The optimal conditions, such as substrate concentration and incubation time, may need to be determined empirically for specific experimental setups.
Materials and Reagents
| Reagent | Recommended Concentration/Stock | Storage |
| This compound Substrate | 10 mM in DMSO | -20°C, protected from light |
| Assay Buffer (for Proteasome) | 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5 | 4°C |
| Assay Buffer (for Cathepsin B) | 40 mM Citrate Phosphate, 1 mM EDTA, 5 mM DTT, pH 4.6-6.0 | 4°C |
| Cell Lysis Buffer | e.g., RIPA buffer or buffer with 0.5% NP-40 | -20°C |
| Purified Enzyme (Optional, for standard curve) | Varies | As per manufacturer's instructions |
| Enzyme Inhibitor (Optional, for control) | Varies | As per manufacturer's instructions |
| 96-well black, flat-bottom microplate | N/A | Room Temperature |
| Fluorescence microplate reader | N/A | N/A |
Sample Preparation (Cell Lysates)
-
Culture and treat cells as required for the experiment.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
Assay Procedure
-
Prepare the Reagents : Thaw the this compound substrate and other reagents on ice and protect them from light.
-
Prepare the Reaction Mixture : In a 96-well black microplate, prepare the following reactions. It is recommended to perform each reaction in triplicate.
| Component | Sample | Inhibitor Control | Blank |
| Cell Lysate (or purified enzyme) | X µL (e.g., 20-50 µg protein) | X µL (e.g., 20-50 µg protein) | 0 µL |
| Inhibitor (optional) | 0 µL | Y µL | 0 µL |
| Assay Buffer | Bring to 90 µL | Bring to 90 µL | 90 µL |
| Pre-incubate | 10 min at 37°C | 10 min at 37°C | 10 min at 37°C |
| This compound (10 mM stock, diluted) | 10 µL (to final conc. of 50-100 µM) | 10 µL (to final conc. of 50-100 µM) | 10 µL (to final conc. of 50-100 µM) |
| Total Volume | 100 µL | 100 µL | 100 µL |
-
Initiate the Reaction : Add the this compound substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence : Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Readings can be taken in kinetic mode every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a fixed incubation time.
Data Analysis
-
Subtract Background : Subtract the fluorescence values of the blank wells from the values of the sample and control wells.
-
Calculate Activity : For kinetic assays, the rate of the reaction (increase in fluorescence per unit of time) can be determined from the linear portion of the fluorescence curve. For endpoint assays, the net fluorescence intensity is used.
-
Normalize Data : Normalize the activity to the amount of protein in each sample (e.g., RFU/min/µg protein).
-
(Optional) Standard Curve : To quantify the amount of released AMC, a standard curve can be generated using known concentrations of free AMC.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound fluorogenic assay.
Signaling Pathway: Substrate Cleavage
Caption: Enzymatic cleavage of this compound to produce a fluorescent signal.
References
- 1. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Val-Lys-Met-AMC in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Lys-Met-AMC is a fluorogenic peptide substrate utilized for the detection and quantification of specific protease activities within complex biological samples such as cell lysates. This substrate is particularly useful for assessing the activity of enzymes involved in critical cellular processes, including protein degradation and amyloid precursor protein processing. Upon cleavage by a target protease, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, resulting in a measurable increase in fluorescence. This application note provides detailed protocols for the preparation of cell lysates and the subsequent use of this compound to measure the activity of key proteases like the proteasome and cathepsin B.
Principle of the Assay:
The assay is based on the enzymatic hydrolysis of the peptide bond between the methionine (Met) residue and the AMC group. In its intact form, the fluorescence of the AMC moiety is quenched. Proteolytic cleavage liberates the free AMC, which exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum in the range of 440-460 nm. The rate of fluorescence increase is directly proportional to the protease activity in the sample.
Target Proteases and Biological Relevance
This compound is a known substrate for several important proteases:
-
Proteasome: A large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular protein homeostasis, cell cycle control, and antigen presentation.[1]
-
Cathepsin B: A lysosomal cysteine protease involved in protein turnover.[2] Its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases.
-
Amyloid A4-Generating Enzyme: This term can refer to enzymes involved in the processing of Amyloid Precursor Protein (APP), such as β-secretase (BACE1). The VKM motif in the substrate corresponds to a sequence in APP.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and related fluorogenic protease assays. Researchers should note that optimal conditions can vary depending on the cell type, lysate preparation, and specific enzyme being assayed.
Table 1: General Assay Parameters
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength | 360-380 nm | Optimal wavelength should be determined using a spectrophotometer. |
| Emission Wavelength | 440-460 nm | Optimal wavelength should be determined using a spectrophotometer. |
| This compound Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |
| Final Substrate Concentration | 10-100 µM | This should be optimized for each specific application.[1] |
| Cell Lysate Protein Concentration | 10-100 µg per well | Dependent on the abundance of the target protease. |
| Incubation Temperature | 37°C | Optimal temperature may vary for specific enzymes. |
| Incubation Time | 30-120 minutes | Monitor kinetically or use as an endpoint assay. |
Table 2: Buffer Compositions for Protease Assays in Cell Lysates
| Assay | Buffer Component | Concentration | pH |
| Proteasome Activity | Tris-HCl | 20-50 mM | 7.2-7.5 |
| MgCl₂ | 5-10 mM | ||
| DTT | 1 mM | ||
| ATP | 1 mM | ||
| Cathepsin B Activity (Lysosomal/Acidic) | Citrate-Phosphate | 40-50 mM | 4.5-6.0 |
| EDTA | 1 mM | ||
| DTT or L-Cysteine | 5-8 mM | ||
| Cathepsin B Activity (Cytosolic/Neutral) | Tris-HCl or HEPES | 20-50 mM | 7.2-7.4 |
| EDTA | 1 mM | ||
| DTT or L-Cysteine | 5-8 mM |
Experimental Protocols
Cell Lysate Preparation
This protocol is designed to obtain total cell lysates suitable for measuring protease activity. All steps should be performed on ice to minimize protease degradation.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (see Table 2 for recommendations, supplement with 0.1-0.5% Triton X-100 or CHAPS for membrane-bound proteases)
-
Protease Inhibitor Cocktail (optional, use if measuring a specific protease and wish to inhibit others)
-
Cell scraper
-
Microcentrifuge
Protocol for Adherent Cells:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
The lysate can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Proceed with steps 5-9 from the adherent cell protocol.
Protease Activity Assay
This protocol provides a general framework for measuring protease activity in cell lysates using this compound. The assay should be performed in a 96-well black microplate to minimize background fluorescence.
Materials:
-
Cell lysate
-
This compound stock solution (1-10 mM in DMSO)
-
Assay Buffer (see Table 2 for recommendations)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare the Assay Plate:
-
Samples: Add 10-100 µg of cell lysate protein to each well. Bring the total volume to 50 µL with Assay Buffer.
-
Negative Control: In separate wells, add the same amount of cell lysate and a specific inhibitor for the protease of interest (e.g., MG132 for the proteasome, CA-074 for cathepsin B) to differentiate its activity from other proteases.
-
Blank: In separate wells, add 50 µL of Assay Buffer without cell lysate to measure background fluorescence.
-
-
Prepare Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., for a 2X working solution if adding 50 µL to 50 µL of lysate). Protect the solution from light.
-
Initiate the Reaction: Add 50 µL of the substrate solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement:
-
Kinetic Assay (Recommended): Measure the fluorescence intensity every 1-5 minutes for 30-60 minutes using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Endpoint Assay: After a fixed incubation time (e.g., 60 minutes), measure the final fluorescence intensity.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
For kinetic assays, determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Protease activity can be expressed as Relative Fluorescence Units (RFU) per minute per microgram of protein.
-
To quantify the amount of released AMC, a standard curve can be generated using known concentrations of free AMC.
-
Visualizations
Signaling Pathway Diagrams
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflow Diagram
References
Application Notes and Protocols for Z-Val-Lys-Met-AMC in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Lys-Met-AMC is a fluorogenic peptide substrate utilized in high-throughput screening (HTS) to identify and characterize inhibitors of specific methionine-cleaving proteases. This substrate is particularly relevant for targeting enzymes implicated in a range of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. Its utility stems from a straightforward mechanism of action: enzymatic cleavage of the amide bond between methionine (Met) and 7-amino-4-methylcoumarin (AMC) releases the highly fluorescent AMC moiety. The resulting increase in fluorescence provides a sensitive and continuous measure of enzyme activity, making it amenable to automated HTS formats.
This document provides detailed application notes and protocols for the use of this compound in HTS campaigns, focusing on its primary targets: Cathepsin B, the Proteasome, and the Amyloid A4-Generating Enzyme (β-Secretase).
Target Enzymes and Biological Relevance
-
Cathepsin B (CTSB) : A lysosomal cysteine protease, Cathepsin B is also found in the cytosol and extracellular space under pathological conditions.[1] It is involved in various physiological processes, including protein turnover.[1] Dysregulation of Cathepsin B activity is associated with cancer progression, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions.[2][3][4] In some contexts, it exhibits β-secretase activity, cleaving amyloid precursor protein (APP).[5]
-
The Proteasome : A large protein complex responsible for degrading ubiquitinated proteins, the proteasome is central to cellular homeostasis, regulating processes like the cell cycle, gene expression, and protein quality control.[6][7] Inhibition of the proteasome is a validated therapeutic strategy in oncology, particularly for multiple myeloma.[8] this compound can serve as a substrate for the chymotrypsin-like activity of the proteasome.[9][10]
-
Amyloid A4-Generating Enzyme (β-Secretase/BACE1) : This enzyme is a key player in the amyloidogenic pathway of amyloid precursor protein (APP) processing. Cleavage of APP by β-secretase is the first step in the generation of amyloid-β (Aβ) peptides, which subsequently aggregate to form the characteristic plaques found in the brains of Alzheimer's disease patients.[11][12] The VKM sequence in the substrate mimics a cleavage site in APP.
Mechanism of Action
The fluorogenic substrate this compound consists of a tripeptide sequence (Val-Lys-Met) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group. In its intact form, the substrate is non-fluorescent as the fluorescence of the AMC group is quenched. Upon enzymatic cleavage at the C-terminal side of the methionine residue, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.
The activity of the target enzyme is directly proportional to the rate of AMC release, which is quantified by measuring the fluorescence intensity over time. For screening purposes, the excitation wavelength for AMC is typically between 360-380 nm, and the emission is measured at 440-460 nm.[9]
Signaling Pathways
Amyloid Precursor Protein (APP) Processing Pathway
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. The latter is implicated in Alzheimer's disease.
Ubiquitin-Proteasome Pathway
This pathway is the primary mechanism for selective degradation of intracellular proteins, playing a critical role in cellular function and homeostasis.
High-Throughput Screening Protocol
This protocol provides a general framework for an HTS assay using this compound. It should be optimized for the specific enzyme and instrumentation used.
Experimental Workflow
Reagents and Materials
-
Enzyme : Purified recombinant human Cathepsin B, Proteasome, or BACE1.
-
Substrate : this compound.
-
Assay Buffer : Specific to the enzyme (see table below).
-
Test Compounds : Library of small molecules dissolved in DMSO.
-
Reference Inhibitor : A known inhibitor for the target enzyme (e.g., CA-074 for Cathepsin B, MG132 for Proteasome).
-
Plates : 384-well, black, flat-bottom, low-volume microplates.
-
Instrumentation : Fluorescence plate reader with kinetic reading capabilities.
Assay Conditions
| Parameter | Cathepsin B Assay | Proteasome Assay | BACE1 Assay |
| Assay Buffer | 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 2 mM DTT | 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP | 50 mM Sodium Acetate, pH 4.5, 0.1% Triton X-100 |
| Enzyme Conc. | 1-5 nM | 2-10 nM | 5-20 nM |
| Substrate Conc. | 10-50 µM | 20-100 µM | 10-50 µM |
| Temperature | 37°C | 37°C | 37°C |
| Final DMSO Conc. | < 1% | < 1% | < 1% |
Note: These are starting concentrations and should be optimized. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
Detailed Protocol
-
Reagent Preparation :
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the enzyme and substrate to their final working concentrations in the respective assay buffer on the day of the experiment.
-
Prepare serial dilutions of test compounds and the reference inhibitor in DMSO.
-
-
Assay Procedure (384-well format) :
-
Dispense 100 nL of test compounds, reference inhibitor, or DMSO (vehicle control) into the wells of the microplate.
-
Add 10 µL of the diluted enzyme solution to all wells except for the negative control (blank) wells, which should receive 10 µL of assay buffer.
-
Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the this compound substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition :
-
Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically every 1-2 minutes for a total of 30-60 minutes.
-
The rate of reaction (slope of fluorescence vs. time) is used for data analysis.
-
Data Analysis
-
Calculate Percent Inhibition :
-
Determine the reaction rate (RFU/min) for each well.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_blank) / (Rate_vehicle - Rate_blank))
-
-
Assay Quality Control :
-
Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_vehicle + SD_inhibitor)) / |Avg_vehicle - Avg_inhibitor|
-
-
Determine IC50 Values :
-
For active compounds (hits), plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated using fluorogenic substrates in HTS assays for Cathepsin B and Proteasome inhibitors. Note that specific values for this compound may vary depending on the experimental conditions.
Table 1: Kinetic Parameters for Cathepsin B with Fluorogenic Substrates
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | 7.2 | - | - | High | [13] |
| Z-Arg-Arg-AMC | 7.2 | - | - | Low | [13] |
| Z-Nle-Lys-Arg-AMC | 7.2 | - | - | High | [13] |
| Z-Arg-Arg-AMC | 6.0 | 390 | - | - |
Table 2: IC50 Values of Inhibitors for Cathepsin B
| Inhibitor | Substrate Used | pH | IC50 (nM) | Reference |
| Z-Arg-Lys-AOMK | Z-Phe-Arg-AMC | 7.2 | 20 | [14] |
| Z-Arg-Lys-AOMK | Z-Phe-Arg-AMC | 4.6 | 1500 | [14] |
| CA-074 | - | - | 2.24 | [15] |
Table 3: Example HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | > 0.6 | Indicates a robust and reliable assay suitable for HTS. |
| Signal-to-Background | > 5 | Ratio of the signal from uninhibited enzyme to the background fluorescence. |
| Hit Rate | 0.1 - 1% | Typical percentage of active compounds identified from a screening library. |
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of several clinically relevant proteases in a high-throughput format. The protocols and data presented here provide a comprehensive guide for researchers to establish robust HTS assays for the discovery of novel inhibitors of Cathepsin B, the Proteasome, and β-Secretase. Careful optimization of assay conditions and rigorous data analysis are crucial for the success of any screening campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biquantumarc.com [biquantumarc.com]
- 7. The roles of the proteasome pathway in signal transduction and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome, a Promising Therapeutic Target for Multiple Diseases Beyond Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 10. This compound › PeptaNova [peptanova.de]
- 11. researchgate.net [researchgate.net]
- 12. Amyloid beta - Wikipedia [en.wikipedia.org]
- 13. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hzdr.de [hzdr.de]
Measuring Cathepsin B Activity: An Application Guide Using the Fluorogenic Substrate Z-Val-Lys-Met-AMC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for measuring the enzymatic activity of Cathepsin B, a lysosomal cysteine protease, utilizing the fluorogenic substrate Z-Val-Lys-Met-AMC. Cathepsin B is implicated in a variety of physiological and pathological processes, including protein turnover, apoptosis, and cancer metastasis, making the accurate measurement of its activity crucial for research and drug development.
Principle of the Assay
The assay is based on the enzymatic cleavage of the synthetic substrate this compound by Cathepsin B. The substrate consists of a peptide sequence (Val-Lys-Met) recognized by Cathepsin B, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by active Cathepsin B, free AMC is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the Cathepsin B activity in the sample.
Quantitative Data Summary
Table 1: Kinetic Parameters of Fluorogenic Substrates for Human Cathepsin B
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Arg-Arg-AMC | 6.0 | 390 | - | - |
| Z-Phe-Arg-AMC | 7.2 | - | - | - |
| Z-Nle-Lys-Arg-AMC | 4.6 | - | - | - |
| Z-Nle-Lys-Arg-AMC | 7.2 | - | - | - |
Data for Z-Arg-Arg-AMC from Sigma-Aldrich product information[1]. Data for other substrates are noted as being determined, but specific values were not available in the cited abstracts[2][3].
Table 2: IC₅₀ Values of Common Cathepsin B Inhibitors
| Inhibitor | Substrate Used | pH | IC₅₀ (nM) |
| CA-074 | Z-Nle-Lys-Arg-AMC | 4.6 | - |
| CA-074 | Z-Nle-Lys-Arg-AMC | 5.5 | - |
| CA-074 | Z-Nle-Lys-Arg-AMC | 7.2 | - |
| Z-Arg-Lys-AOMK | Z-Phe-Arg-AMC | 7.2 | 20 |
| Z-Arg-Lys-AOMK | Z-Phe-Arg-AMC | 4.6 | 1500 |
| Z-Glu-Lys-AOMK | Z-Phe-Arg-AMC | 7.2 | - |
| Z-Glu-Lys-AOMK | Z-Phe-Arg-AMC | 4.6 | - |
CA-074 is noted as a potent and selective inhibitor, with specific concentrations used for inhibition assays, but explicit IC50 values were not provided in the abstracts[2][3][4]. Data for AOMK inhibitors from[5].
Experimental Protocols
This section provides a detailed methodology for measuring Cathepsin B activity in cell lysates using a fluorometric assay.
Materials and Reagents
-
Cathepsin B Substrate: this compound (or other AMC-based substrate)
-
Assay Buffer: 50 mM Sodium Acetate, 4 mM EDTA, 8 mM DTT, pH 5.5 (adjust pH as needed for optimal activity)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail (without cysteine protease inhibitors)
-
Recombinant Human Cathepsin B: (Optional, for standard curve)
-
AMC Standard: 7-Amino-4-methylcoumarin
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation ~360-380 nm, Emission ~460 nm)
-
Cell scrapers
-
Microcentrifuge
Experimental Workflow Diagram
Caption: Workflow for measuring Cathepsin B activity.
Step-by-Step Protocol
1. Sample Preparation (Cell Lysates) a. Culture cells to the desired density. b. Aspirate the culture medium and wash the cells with ice-cold PBS. c. Add an appropriate volume of ice-cold Lysis Buffer to the cells. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Carefully collect the supernatant, which contains the soluble protein fraction including Cathepsin B. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. AMC Standard Curve a. Prepare a stock solution of AMC in DMSO. b. Perform serial dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 20 µM). c. Add 100 µL of each standard dilution to separate wells of the 96-well plate.
3. Cathepsin B Activity Assay a. In separate wells of the 96-well plate, add 50 µL of Assay Buffer. b. Add your cell lysate (containing 20-100 µg of protein) to the wells. Adjust the final volume to 100 µL with Assay Buffer. c. Include a blank control (Assay Buffer only) and a negative control (lysate with a specific Cathepsin B inhibitor like CA-074). d. Prepare the Cathepsin B substrate solution (e.g., 200 µM this compound in Assay Buffer). e. To initiate the reaction, add 10 µL of the substrate solution to each well.
4. Measurement a. Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. b. Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
5. Data Analysis a. For each sample, determine the rate of increase in fluorescence (RFU/min). b. Subtract the rate of the blank control from the rate of each sample. c. Use the AMC standard curve to convert the RFU/min to pmol of AMC released per minute. d. Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
Cathepsin B in Cellular Signaling
Cathepsin B plays a multifaceted role in cellular signaling, particularly in pathways leading to apoptosis and tissue remodeling.
Cathepsin B's Role in Apoptosis Signaling Pathway
Caption: Cathepsin B's role in the apoptotic pathway.
Upon receiving apoptotic stimuli, lysosomal membrane permeabilization can occur, leading to the release of Cathepsin B into the cytosol. In the cytosol, Cathepsin B can cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, promoting the activation of Bax and Bak, which leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[6]
Conclusion
The fluorometric assay using substrates like this compound provides a sensitive and continuous method for measuring Cathepsin B activity. This application note offers a comprehensive protocol and relevant quantitative data to aid researchers in accurately assessing the enzymatic function of Cathepsin B in various biological contexts. The provided diagrams illustrate the experimental process and the role of Cathepsin B in cellular signaling, offering a complete resource for professionals in the field.
References
- 1. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Proteasome Chymotrypsin-Like Activity Assay Using Z-Val-Lys-Met-AMC
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, particularly those marked with ubiquitin.[1][2] This process is central to cellular homeostasis, regulating critical functions such as cell cycle progression, signal transduction, and removal of misfolded or damaged proteins.[2][3] The catalytic core of the proteasome, the 20S particle, possesses three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like, and caspase-like (or post-glutamyl peptide hydrolytic).[4][5] The chymotrypsin-like activity, primarily associated with the β5 subunit, is often the most dominant and is a key target for therapeutic intervention, particularly in oncology.[6][7]
Principle of the Assay
This protocol describes a fluorometric assay to specifically measure the chymotrypsin-like activity of the proteasome. The assay utilizes the fluorogenic peptide substrate Z-Val-Lys-Met-AMC.[8] In its intact form, the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon cleavage of the peptide by the proteasome's chymotrypsin-like activity, the free AMC molecule is released, producing a fluorescent signal that is directly proportional to the proteasome activity.[6][9] The activity is quantified by measuring the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[8][10] To ensure the measured activity is specific to the proteasome, parallel reactions are run in the presence of a potent proteasome inhibitor, such as MG-132.[11][12]
Applications
-
Drug Discovery: Screening for and characterizing novel proteasome inhibitors.[7]
-
Cancer Biology: Investigating the role of the ubiquitin-proteasome system in cancer progression and therapy resistance.
-
Neurodegenerative Disease Research: Studying the link between proteasome dysfunction and diseases like Alzheimer's and Parkinson's.[9]
-
Basic Research: Quantifying proteasome activity in various cell lysates and purified preparations to understand its regulation under different physiological and pathological conditions.[13]
Signaling Pathway and Experimental Workflow
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for targeted protein degradation in eukaryotic cells.[1] It involves a sequential enzymatic cascade. First, an E1 activating enzyme uses ATP to activate ubiquitin (Ub), a small regulatory protein.[2][14] The activated Ub is then transferred to an E2 conjugating enzyme. Finally, an E3 ligase recognizes a specific protein substrate and facilitates the transfer of Ub from the E2 enzyme to a lysine residue on the substrate.[15] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal for the 26S proteasome.[1][3] The proteasome then recognizes, unfolds, and degrades the tagged protein into small peptides.[1]
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 9. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. abcam.com [abcam.com]
- 13. Inhibition of chymotrypsin-like activity of the proteasome by ixazomib prevents mitochondrial dysfunction during myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Assays using Z-Val-Lys-Met-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Lys-Met-AMC is a fluorogenic peptide substrate utilized for the sensitive and continuous measurement of the activity of specific proteases. The peptide sequence Val-Lys-Met is recognized and cleaved by enzymes such as the proteasome (specifically its chymotrypsin-like activity), cathepsin B , and Amyloid A4-Generating Enzyme .[1][2][3] The substrate consists of this peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the free AMC is released, which produces a strong fluorescent signal. This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored over time to determine kinetic parameters.
The measurement of fluorescence is typically performed with excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm. This application note provides detailed protocols for setting up a kinetic assay using this compound, including methods for determining enzyme kinetics and screening for inhibitors.
Assay Principle
The enzymatic reaction involves the hydrolysis of the this compound substrate, leading to the liberation of the highly fluorescent AMC molecule. The rate of this reaction can be monitored in real-time using a fluorescence plate reader or spectrofluorometer.
Caption: General principle of the fluorogenic kinetic assay using this compound.
Data Presentation
Quantitative data from kinetic assays are crucial for characterizing enzyme activity and the efficacy of inhibitors. Below are tables with representative kinetic parameters for enzymes that cleave substrates similar to this compound. This data serves as a reference for the expected kinetic ranges.
Table 1: Representative Kinetic Parameters for Proteasome (Chymotrypsin-Like Activity) with a Fluorogenic Substrate (Suc-LLVY-AMC)
| Parameter | Value | Unit |
| Km | ~10-50 | µM |
| Vmax | Varies with enzyme concentration | RFU/min or µmol/min |
| kcat | Varies with enzyme purity and activity | s-1 |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., buffer, pH, temperature) and enzyme source.
Table 2: Representative Kinetic Parameters for Cathepsin B with a Fluorogenic Substrate (Z-FR-AMC)
| Parameter | Value (pH 6.0) | Value (pH 7.2) | Unit |
| Km | ~200 | ~500 | µM |
| kcat | Varies | Varies | min-1 |
| kcat/Km | Varies | Varies | M-1s-1 |
Note: Cathepsin B activity and its substrate affinity can be pH-dependent.[4][5]
Experimental Protocols
Protocol 1: General Kinetic Assay using this compound
This protocol provides a general framework for measuring enzyme activity in a 96-well microplate format.
Materials:
-
This compound substrate
-
Purified enzyme (e.g., 20S Proteasome, Cathepsin B) or cell lysate containing the enzyme of interest
-
Assay Buffer (enzyme-specific, see below)
-
DMSO (for dissolving the substrate)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with filters for Ex/Em = 360-380/440-460 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare working solutions of the substrate by diluting the stock solution in the appropriate assay buffer. A typical starting concentration range for the substrate in the final assay is 1-100 µM.
-
Prepare the enzyme solution by diluting the purified enzyme or cell lysate in cold assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically and should result in a linear rate of fluorescence increase over a reasonable time course (e.g., 30-60 minutes).
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Substrate control wells: Add the substrate working solution.
-
Enzyme wells: Add the diluted enzyme solution.
-
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate working solution to the enzyme wells.
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time plot (RFU/min).
Protocol 2: AMC Standard Curve
To convert the relative fluorescence units (RFU) to the concentration of the product formed, a standard curve using free AMC is required.
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard
-
Assay Buffer
-
DMSO
Procedure:
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).
-
Add a fixed volume of each AMC standard to the wells of a 96-well plate.
-
Measure the fluorescence at Ex/Em = 360-380/440-460 nm.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression to determine the slope. This slope can be used to convert RFU/min to µmol/min.
Protocol 3: Proteasome Chymotrypsin-Like Activity Assay
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.03% SDS (optional, for 20S proteasome activation).
Procedure:
-
Follow the general kinetic assay protocol.
-
For purified 20S proteasome, the inclusion of a low concentration of SDS can enhance activity.
-
A typical final concentration of purified 20S proteasome is in the low nanomolar range (e.g., 1-10 nM).
-
For cell lysates, use 10-50 µg of total protein per well.
-
To confirm that the measured activity is from the proteasome, include a control with a specific proteasome inhibitor (e.g., MG-132 at 10 µM).
Protocol 4: Cathepsin B Activity Assay
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 2 mM DTT.
Procedure:
-
Follow the general kinetic assay protocol.
-
Cathepsin B activity is often optimal at a slightly acidic pH and requires a reducing agent like DTT.
-
The optimal enzyme concentration will depend on the source and purity of the cathepsin B.
-
To confirm cathepsin B activity, include a control with a specific inhibitor (e.g., CA-074 at 1 µM).
Protocol 5: Enzyme Inhibitor Screening
Procedure:
-
Prepare a dilution series of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the diluted enzyme.
-
Add the test inhibitor to the enzyme wells at various final concentrations. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding the this compound substrate. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.
-
Monitor the reaction kinetically as described in Protocol 1.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome System
The proteasome is a key component of the ubiquitin-proteasome system (UPS), which is the primary pathway for targeted protein degradation in eukaryotic cells. This system plays a critical role in regulating numerous cellular processes by degrading misfolded or damaged proteins and key regulatory proteins.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Amyloid Precursor Protein (APP) Processing
This compound can be used to study enzymes involved in the processing of the amyloid precursor protein (APP), a key protein in the pathogenesis of Alzheimer's disease.[4][6] Cathepsin B has been implicated in the amyloidogenic pathway.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the logical flow of a typical enzyme kinetic experiment.
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Determining Enzyme Kinetics with Z-Val-Lys-Met-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Lys-Met-AMC is a fluorogenic peptide substrate utilized in the determination of enzyme kinetics for a variety of proteases. The principle of its use lies in the cleavage of the amide bond between the peptide and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon enzymatic cleavage, free AMC is released, which fluoresces intensely at approximately 440-460 nm when excited at 360-380 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for the sensitive quantification of its kinetic parameters. This substrate is particularly relevant for studying enzymes implicated in major cellular processes and disease pathologies, including the proteasome, cathepsins, and β-secretase (BACE1).
Applications
The versatility of this compound makes it a valuable tool in various research and drug development contexts:
-
Proteasome Activity Assays: The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The chymotrypsin-like activity of the proteasome can be assayed using this compound.[1] This is particularly relevant in cancer research and neurodegenerative diseases where proteasome function is often dysregulated.
-
Cathepsin B Kinetics: Cathepsin B is a lysosomal cysteine protease involved in protein turnover. However, its dysregulation and extracellular activity are associated with cancer invasion and metastasis, as well as inflammatory diseases. This compound can be used as a substrate to study the kinetics of cathepsin B and to screen for its inhibitors.[2][3]
-
β-Secretase (BACE1) Activity: BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The peptide sequence Val-Lys-Met mimics a cleavage site in the amyloid precursor protein (APP).[3] Therefore, this compound serves as a useful substrate for high-throughput screening of BACE1 inhibitors.
Quantitative Data
While specific kinetic parameters for this compound are not extensively documented in publicly available literature, the following table provides kinetic constants for similar fluorogenic substrates with the target enzymes. These values can serve as a valuable reference for experimental design and data interpretation.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Proteasome (20S, Chymotrypsin-like) | Suc-Leu-Leu-Val-Tyr-AMC | ~31 | 0.84-1.2 | 26,000-38,700 | (Stein et al., 1996) |
| Cathepsin B (Human) | Z-Phe-Arg-AMC | 2.6 - 225 | - | - | (Hook et al., 2023) |
| Cathepsin B (Human) | Z-Arg-Arg-AMC | 2.6 - 225 | - | - | (Hook et al., 2023) |
| BACE1 | MCA-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe | - | - | - | (Li et al., 2004) |
Note: The kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The values presented are for comparative purposes. It is recommended that researchers determine these constants under their specific experimental conditions.
Experimental Protocols
This section provides a generalized protocol for determining enzyme kinetics using this compound. This protocol should be optimized for each specific enzyme and experimental setup.
Materials and Reagents
-
This compound substrate
-
Purified enzyme (e.g., Proteasome, Cathepsin B, BACE1)
-
Enzyme-specific assay buffer (see below for examples)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
Incubator or temperature-controlled plate reader
-
AMC standard for calibration
Example Assay Buffers:
-
Proteasome Chymotrypsin-like Activity: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
Cathepsin B Activity: 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT.
-
BACE1 Activity: 50 mM sodium acetate, pH 4.5, with 0.1% Triton X-100.
Procedure
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare the appropriate assay buffer and store at 4°C.
-
Prepare a series of dilutions of the purified enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a standard curve of free AMC in the assay buffer to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
-
Enzyme Assay:
-
In a black 96-well microplate, add the assay buffer to each well.
-
Add the diluted enzyme to the appropriate wells. Include wells with buffer only as a blank control.
-
To initiate the reaction, add a series of concentrations of the this compound substrate to the wells. The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Ensure the reaction is in the initial linear phase.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the reaction wells.
-
Convert the RFU values to the concentration of AMC released using the AMC standard curve.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the slope of the linear portion of the product concentration versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values: V₀ = (Vmax * [S]) / (Km + [S])
-
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
References
Application Notes and Protocols for Z-Val-Lys-Met-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of the fluorogenic substrate Z-Val-Lys-Met-AMC in enzymatic assays targeting Cathepsin B, the Proteasome, and Amyloid A4-Generating Enzymes (such as BACE1).
Introduction
This compound is a sensitive fluorogenic substrate cleaved by several proteases, including Cathepsin B, the proteasome, and enzymes involved in the processing of Amyloid Precursor Protein (APP), such as β-secretase (BACE1)[1][2][3]. The substrate consists of a peptide sequence (Val-Lys-Met) linked to a fluorescent group, 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage of the amide bond between the peptide and the AMC molecule, the free AMC fluoresces, providing a measurable signal that is directly proportional to the enzyme's activity. The excitation and emission wavelengths for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.
Data Presentation
The following table summarizes the typical quantitative parameters for enzymatic assays using this compound and similar fluorogenic substrates. It is important to note that optimal conditions, particularly substrate concentration, should be determined empirically for each specific assay and experimental setup.
| Parameter | Cathepsin B Assay | Proteasome Assay | Amyloid A4-Generating Enzyme (BACE1) Assay |
| Substrate | This compound | This compound | This compound |
| Typical Substrate Concentration Range | 20 - 100 µM | 50 - 200 µM[4] | 10 - 50 µM |
| Enzyme Source | Purified enzyme, cell lysates, tissue homogenates | Purified 20S or 26S proteasome, cell lysates | Recombinant BACE1, cell lysates, brain tissue homogenates |
| Assay Buffer | Sodium Acetate or MES buffer | Tris-HCl or HEPES buffer | Sodium Acetate buffer |
| pH | 4.5 - 6.0[5] | 7.2 - 8.0 | 4.5[6] |
| Temperature | 37°C | 37°C | 37°C |
| Incubation Time | 15 - 60 minutes | 30 - 120 minutes | 60 - 120 minutes |
| Excitation Wavelength | ~360 nm | ~350-380 nm | ~320-350 nm |
| Emission Wavelength | ~460 nm | ~440-460 nm | ~405-490 nm |
Experimental Protocols
General Guidelines for Assay Setup
-
Prepare Stock Solutions: Dissolve the this compound substrate in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Dilute Substrate: On the day of the experiment, dilute the substrate stock solution to the desired working concentration in the appropriate assay buffer.
-
Enzyme Preparation: Prepare the enzyme solution (purified enzyme, cell lysate, or tissue homogenate) in the assay buffer. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.
-
Assay Plate: Use a black, opaque 96-well plate to minimize background fluorescence and well-to-well crosstalk.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to the wells containing the enzyme.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
Cathepsin B Activity Assay Protocol
Objective: To measure the activity of Cathepsin B using this compound.
Materials:
-
This compound substrate
-
Purified Cathepsin B or cell/tissue lysate
-
Cathepsin B Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Prepare a 2X working solution of this compound (e.g., 40 µM) in Cathepsin B Assay Buffer.
-
Enzyme Preparation: Dilute the Cathepsin B enzyme or lysate to the desired concentration in the assay buffer.
-
Assay Setup:
-
Add 50 µL of the enzyme preparation to each well.
-
For a negative control, add 50 µL of assay buffer without the enzyme.
-
To control for non-specific hydrolysis, a well containing a specific Cathepsin B inhibitor can be included.
-
-
Reaction Initiation: Add 50 µL of the 2X substrate solution to each well to start the reaction (final substrate concentration, e.g., 20 µM).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes or as an endpoint reading.
Proteasome Activity Assay Protocol
Objective: To measure the chymotrypsin-like activity of the proteasome using this compound.
Materials:
-
This compound substrate
-
Purified 20S or 26S proteasome or cell lysate
-
Proteasome Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.5
-
DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Prepare a 2X working solution of this compound (e.g., 200 µM) in Proteasome Assay Buffer.
-
Enzyme/Lysate Preparation: Dilute the purified proteasome or cell lysate in the assay buffer.
-
Assay Setup:
-
Add 50 µL of the proteasome or lysate to each well.
-
Include a negative control with assay buffer only.
-
For specificity, include a control with a proteasome-specific inhibitor (e.g., MG-132).
-
-
Reaction Initiation: Add 50 µL of the 2X substrate solution to each well (final substrate concentration, e.g., 100 µM).
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over 60-120 minutes.
Amyloid A4-Generating Enzyme (BACE1) Activity Assay Protocol
Objective: To measure the β-secretase activity using this compound.
Materials:
-
This compound substrate
-
Recombinant BACE1 or relevant cell/tissue lysate
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5[6]
-
DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Prepare a 2X working solution of this compound (e.g., 50 µM) in BACE1 Assay Buffer.
-
Enzyme Preparation: Dilute the BACE1 enzyme or lysate in the assay buffer.
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well.
-
Include a blank with assay buffer only.
-
A control with a specific BACE1 inhibitor is recommended to confirm enzyme-specific activity.
-
-
Reaction Initiation: Add 50 µL of the 2X substrate solution to each well (final substrate concentration, e.g., 25 µM).
-
Incubation: Incubate at 37°C in the dark.
-
Measurement: Read the fluorescence (Excitation: ~350 nm, Emission: ~490 nm) after 60-120 minutes of incubation.
Visualizations
Caption: General experimental workflow for enzymatic assays using this compound.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ubpbio.com [ubpbio.com]
- 5. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
Preparing Z-Val-Lys-Met-AMC Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of a Z-Val-Lys-Met-AMC stock solution. This compound is a fluorogenic substrate used to measure the enzymatic activity of proteases such as β-secretase (BACE1) and cathepsin B. Cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group by these enzymes results in a quantifiable increase in fluorescence, providing a sensitive method for assessing enzyme activity.
Chemical and Physical Properties
A clear understanding of the substrate's properties is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Weight | 667.82 g/mol | [1] |
| CAS Number | 141223-71-4 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [3] |
| Excitation Wavelength | 360-380 nm | [2] |
| Emission Wavelength | 440-460 nm | [2] |
Recommended Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound substrate.
| Condition | Recommendation | Stability | Source |
| Lyophilized Powder | Store at -20°C or -80°C, protected from light. | Up to 1 year at -20°C; up to 2 years at -80°C. | |
| DMSO Stock Solution | Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. | Up to 1 month at -20°C; up to 6 months at -80°C. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the step-by-step procedure for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a specific amount of the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.68 mg of the powder.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) = 10 mM x 0.001 L x 667.82 g/mol = 6.6782 mg.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For 6.68 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.[1] Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Caption: Workflow for this compound Stock Solution Preparation.
Protocol 2: General Protocol for Measuring Enzyme Activity
This protocol provides a general framework for using the this compound stock solution in a typical enzyme activity assay. The final concentrations of substrate and enzyme should be optimized for each specific application.
Materials:
-
10 mM this compound stock solution in DMSO
-
Enzyme of interest (e.g., β-secretase, cathepsin B)
-
Assay buffer (specific to the enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solution: Dilute the 10 mM this compound stock solution in the appropriate assay buffer to the desired final working concentration. Typical working concentrations for similar substrates range from 10 µM to 100 µM. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in assay buffer.
-
Assay Setup:
-
Add the appropriate volume of assay buffer to each well of a 96-well black microplate.
-
Add the enzyme solution to the wells. Include a no-enzyme control (buffer only) to measure background fluorescence.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period.
-
-
Initiate Reaction: Add the this compound working solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[2]
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence over time) for each sample. Subtract the background fluorescence from the no-enzyme control wells.
Application Example: β-Secretase (BACE1) Activity in Alzheimer's Disease Research
This compound can be utilized to screen for inhibitors of β-secretase, an enzyme implicated in the production of amyloid-β peptides in Alzheimer's disease.
Caption: Role of β-secretase in APP processing and its assay principle.
References
Application Notes and Protocols for Z-Val-Lys-Met-AMC Assay in 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Val-Lys-Met-AMC assay is a fluorometric method used to measure the activity of specific proteases. The substrate, this compound, is a synthetic peptide composed of Valine, Lysine, and Methionine, with an N-terminal benzyloxycarbonyl (Z) group and a C-terminal 7-amino-4-methylcoumarin (AMC) group. When cleaved by a target protease, the highly fluorescent AMC moiety is released, and its fluorescence can be measured to quantify enzyme activity. This assay is particularly useful for studying the activity of the proteasome and cathepsin B, two key players in cellular protein degradation and signaling pathways.[1][2] The 96-well plate format makes it suitable for high-throughput screening of enzyme inhibitors or activators, making it a valuable tool in drug discovery and basic research.
Principle of the Assay
The core of the assay lies in the enzymatic cleavage of the non-fluorescent substrate this compound, which results in the release of the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The rate of AMC liberation is directly proportional to the enzymatic activity of the protease of interest in the sample. The fluorescence of the free AMC is typically measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively.[1]
Applications
-
Proteasome Activity Measurement: The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells, regulating numerous cellular processes.[3][4][5] The this compound substrate can be utilized to measure the chymotrypsin-like activity of the 20S proteasome.[1][6] This is crucial for studying proteasome function in health and disease, and for screening potential proteasome inhibitors as therapeutic agents, particularly in cancer.[7]
-
Cathepsin B Activity Measurement: Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein turnover, apoptosis, and cancer progression.[8][9][10] this compound can serve as a substrate to assess cathepsin B activity, aiding in the investigation of its role in different diseases and the development of specific inhibitors.[11]
-
Drug Discovery: This assay is well-suited for high-throughput screening (HTS) of compound libraries to identify potential inhibitors or activators of the proteasome or cathepsin B.
Signaling Pathways
Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major mechanism for the degradation of intracellular proteins. It involves two main steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged proteins by the 26S proteasome.[4][12]
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Cathepsin B in Cellular Processes and Disease
Cathepsin B is a lysosomal protease with diverse functions. Under normal physiological conditions, it is involved in protein turnover within the acidic environment of lysosomes. However, its dysregulation and altered localization are implicated in various diseases.[9][13]
Caption: Role of Cathepsin B in physiological and pathological processes.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Black, flat-bottom 96-well microplate (non-binding surface plates are recommended to reduce variability)[14]
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
Purified 20S proteasome or Cathepsin B (for positive control and standard curve)
-
Proteasome inhibitor (e.g., MG-132) or Cathepsin B inhibitor (e.g., CA-074) for specificity control
-
Assay Buffer (e.g., for proteasome: 25 mM HEPES, pH 7.6, 0.5 mM EDTA; for Cathepsin B: 40 mM citrate phosphate buffer, pH 4.6 or Tris-HCl, pH 7.2, with 5 mM DTT)[15]
-
Cell lysis buffer (if using cell extracts)
-
AMC standard for generating a standard curve
-
DMSO for dissolving substrate and inhibitors
Experimental Workflow
Caption: General workflow for the this compound assay.
Detailed Protocol for Proteasome Activity Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare 25 mM HEPES, pH 7.6, 0.5 mM EDTA.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Proteasome Inhibitor (MG-132) Stock Solution: Dissolve in DMSO to a stock concentration of 10 mM.
-
AMC Standard: Prepare a 1 mM stock solution of AMC in DMSO.
-
-
Sample Preparation (Cell Lysates):
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., containing 0.5% NP-40, without protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
AMC Standard Curve: Prepare a series of dilutions of the AMC stock solution in Assay Buffer in the 96-well plate to generate a standard curve (e.g., 0 to 100 pmol/well).
-
Assay Wells: To each well, add:
-
x µL of cell lysate (e.g., 20-50 µg of total protein) or purified proteasome.
-
For inhibitor control wells, add 1 µL of MG-132 stock solution (final concentration ~10 µM). For other wells, add 1 µL of DMSO.
-
Add Assay Buffer to bring the total volume to 90 µL.
-
-
Initiate Reaction: Add 10 µL of a working solution of this compound (e.g., 1 mM, for a final concentration of 100 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.[16][17]
-
Detailed Protocol for Cathepsin B Activity Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare 40 mM citrate phosphate buffer (for acidic pH, e.g., 4.6) or Tris-HCl (for neutral pH, e.g., 7.2) containing 5 mM DTT.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Cathepsin B Inhibitor (CA-074) Stock Solution: Dissolve in DMSO.
-
AMC Standard: Prepare a 1 mM stock solution of AMC in DMSO.
-
-
Sample Preparation:
-
Prepare cell lysates as described for the proteasome assay or use purified cathepsin B.
-
-
Assay Procedure:
-
AMC Standard Curve: Prepare an AMC standard curve in the chosen Assay Buffer.
-
Assay Wells: To each well, add:
-
x µL of sample.
-
For inhibitor control wells, add the specific cathepsin B inhibitor CA-074.
-
Add Assay Buffer to a final volume of 90 µL.
-
-
Initiate Reaction: Add 10 µL of the this compound working solution.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Read fluorescence at Ex/Em of ~360/460 nm.[15][18]
-
Data Presentation
Table 1: Representative Quantitative Data for Proteasome Activity
| Sample | Total Protein (µg) | Fluorescence (RFU) | Proteasome Activity (nmol AMC/min/mg) | % Inhibition (with MG-132) |
| Untreated Cells | 50 | 8500 | 15.2 | N/A |
| Untreated + MG-132 | 50 | 1200 | 2.1 | 86.2% |
| Treated Cells (Drug X) | 50 | 4300 | 7.7 | 49.3% |
| Treated + MG-132 | 50 | 1150 | 2.0 | 86.8% |
| Purified 20S Proteasome | 0.1 | 12000 | 150.0 | N/A |
| Purified 20S + MG-132 | 0.1 | 950 | 11.8 | 92.1% |
Note: Data are hypothetical and for illustrative purposes. Actual values will vary depending on the experimental conditions.
Table 2: Representative Quantitative Data for Cathepsin B Activity
| Sample | pH | Fluorescence (RFU) | Cathepsin B Activity (pmol AMC/min/µg) | % Inhibition (with CA-074) |
| Cell Lysate | 4.6 | 6700 | 120.5 | N/A |
| Cell Lysate + CA-074 | 4.6 | 850 | 15.3 | 87.3% |
| Cell Lysate | 7.2 | 3200 | 57.6 | N/A |
| Cell Lysate + CA-074 | 7.2 | 790 | 14.2 | 75.3% |
| Purified Cathepsin B | 4.6 | 15000 | 2500.0 | N/A |
| Purified Cathepsin B + CA-074 | 4.6 | 1100 | 183.3 | 92.7% |
Note: Data are hypothetical and for illustrative purposes. Cathepsin B activity is known to be pH-dependent.[15]
Conclusion
The this compound assay provides a sensitive and adaptable platform for the measurement of proteasome and cathepsin B activity in a 96-well format. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academia and industry. Careful optimization of assay conditions and the inclusion of appropriate controls are crucial for obtaining reliable and reproducible data. This assay is a powerful tool for advancing our understanding of the roles of these important proteases in health and disease and for the discovery of novel therapeutic agents.
References
- 1. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. mdpi.com [mdpi.com]
- 8. Cathepsin B - Wikipedia [en.wikipedia.org]
- 9. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ubpbio.com [ubpbio.com]
- 18. escholarship.org [escholarship.org]
Application Notes and Protocols for Z-Val-Lys-Met-AMC in Purified Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Lys-Met-AMC is a fluorogenic peptide substrate utilized in the characterization of certain purified enzyme activities. The peptide sequence, Val-Lys-Met, corresponds to a cleavage site within the Amyloid Precursor Protein (APP), making this substrate particularly relevant for studying enzymes involved in APP processing, such as cathepsin B (in its β-secretase capacity) and the proteasome.[1][2] The cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide by an active enzyme results in a fluorescent signal that can be quantified to determine enzyme kinetics and inhibition.
Principle of Detection:
The assay is based on the enzymatic hydrolysis of the amide bond between the peptide and the AMC fluorophore. In its bound state, the fluorescence of the AMC group is quenched. Upon cleavage, free AMC is released, which fluoresces brightly upon excitation. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 440-460 nm
Target Enzymes and Biological Relevance
1. Cathepsin B (β-secretase activity):
Cathepsin B is a lysosomal cysteine protease that has been identified as a potential β-secretase in the processing of APP.[3] In the context of Alzheimer's disease, the sequential cleavage of APP by β- and γ-secretases leads to the formation of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in the brain.[4] By cleaving APP, cathepsin B can contribute to the generation of Aβ.[1] Therefore, this compound can be a valuable tool for screening and characterizing inhibitors of cathepsin B's β-secretase activity in drug discovery efforts for Alzheimer's disease.
2. The Proteasome:
The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular protein homeostasis. There is evidence suggesting a link between the ubiquitin-proteasome system and Alzheimer's disease, with the potential for the proteasome to be involved in the degradation of Aβ.[5][6] this compound can be used as a substrate to study the chymotrypsin-like activity of the proteasome and to investigate how this activity might be modulated by various factors in the context of neurodegenerative diseases.
Data Presentation
Table 1: Illustrative Enzyme Kinetics for this compound
| Enzyme | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (RFU/min) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Purified Human Cathepsin B | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Purified Human 20S Proteasome | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 2: Illustrative Inhibitor Constants (Ki) and IC50 Values
| Enzyme | Inhibitor | Ki (nM) | IC50 (nM) |
| Purified Human Cathepsin B | [Inhibitor X] | [Experimental Value] | [Experimental Value] |
| Purified Human Cathepsin B | [Inhibitor Y] | [Experimental Value] | [Experimental Value] |
| Purified Human 20S Proteasome | [Inhibitor Z] | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Protocol 1: Determination of Enzyme Activity using this compound
Materials:
-
Purified enzyme (e.g., human cathepsin B or 20S proteasome)
-
This compound substrate
-
Assay Buffer (enzyme-specific, see below)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Assay Buffer Recommendations:
-
For Cathepsin B: 50 mM Sodium Acetate, 1 mM EDTA, 1 mM DTT, pH 5.5.
-
For Proteasome: 20 mM Tris-HCl, 20 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.1.[7]
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Prepare working solutions of the substrate by diluting the stock solution in the appropriate assay buffer.
-
Prepare a dilution series of the purified enzyme in cold assay buffer.
-
Add 50 µL of the diluted enzyme solutions to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well. The final volume should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
Protocol 2: Enzyme Inhibition Assay
Materials:
-
All materials from Protocol 1
-
Test inhibitors
Procedure:
-
Prepare a dilution series of the test inhibitor in assay buffer containing a small, constant amount of DMSO.
-
In the wells of a 96-well plate, add 25 µL of the diluted inhibitor solutions.
-
Add 25 µL of the diluted purified enzyme to each well.
-
Incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution. The substrate concentration should ideally be close to the Km value.
-
Measure the fluorescence kinetics as described in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Enzymatic reaction of this compound.
Caption: Workflow for enzyme inhibition screening.
Caption: Cathepsin B in the amyloidogenic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Inhibition of cathepsin B reduces beta-amyloid production in regulated secretory vesicles of neuronal chromaffin cells: evidence for cathepsin B as a candidate beta-secretase of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsins S, B and L with aminopeptidases display β-secretase activity associated with the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. This compound › PeptaNova [peptanova.de]
- 7. Endoproteolytic Activity of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Calculating Proteasome and Cathepsin B Activity using Z-Val-Lys-Met-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The measurement of specific enzyme activity is fundamental in biochemical research and drug discovery. This document provides a detailed protocol for determining the activity of enzymes such as the proteasome and cathepsin B using the fluorogenic substrate Z-Val-Lys-Met-AMC. This compound is a synthetic peptide that is not fluorescent until it is cleaved by a target enzyme.[1][2][3][4] Upon enzymatic cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[1] The rate of AMC release, measured by an increase in fluorescence, is directly proportional to the enzyme's activity. This method is highly sensitive and suitable for high-throughput screening.[5][6]
The activity is quantified by measuring the fluorescence of free AMC, which has an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1] By creating a standard curve with known concentrations of free AMC, the rate of fluorescence change (Relative Fluorescence Units/minute) can be converted into the amount of product formed (e.g., nmol/minute), allowing for precise calculation of enzyme activity.[7][8]
Signaling and Cleavage Pathway
The fundamental principle of this assay relies on the enzymatic cleavage of a non-fluorescent substrate to release a fluorescent reporter. The diagram below illustrates the cleavage of this compound by the 26S proteasome, a key enzyme in cellular protein degradation.
Caption: Proteasome cleaves this compound, releasing fluorescent AMC.
Experimental Protocols
This section provides detailed methodologies for preparing a standard curve and performing the enzyme activity assay.
Protocol 1: Preparation of AMC Standard Curve
An AMC standard curve is essential to convert the relative fluorescence units (RFU) into the molar amount of AMC produced by the enzyme.[8][9]
Materials:
-
7-amino-4-methylcoumarin (AMC) standard (e.g., 10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM Tris, pH 7.5)
-
Black, flat-bottom 96-well microplate[9]
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Working Solution: Dilute the 10 mM AMC stock solution to 10 µM with Assay Buffer.
-
Prepare Serial Dilutions: Perform serial dilutions of the 10 µM AMC working solution in Assay Buffer to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 µM).
-
Plate the Standards: Add 100 µL of each standard dilution to triplicate wells of the 96-well plate. Include wells with 100 µL of Assay Buffer alone to serve as a blank.
-
Measure Fluorescence: Read the fluorescence in the microplate reader using an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Plot the Standard Curve: Subtract the average fluorescence of the blank from all standard readings. Plot the background-subtracted RFU (y-axis) against the AMC concentration in µM (x-axis). Perform a linear regression to obtain the slope of the line (RFU/µM).[7]
Protocol 2: Enzyme Activity Assay
This protocol provides a general workflow for measuring enzyme activity in a sample (e.g., purified enzyme or cell lysate).
Materials:
-
Enzyme sample (e.g., cell lysate, purified proteasome)
-
This compound substrate (e.g., 10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM Tris, pH 7.5)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Samples: Thaw enzyme samples on ice. If using cell lysates, determine the total protein concentration using a standard method like the BCA assay.[8] Dilute the samples to the desired concentration in cold Assay Buffer.
-
Prepare Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 20-100 µM).
-
Set Up Reactions: In a 96-well plate, add your samples, positive controls (active enzyme), and negative controls (buffer only or heat-inactivated enzyme). A typical setup is:
-
50 µL of diluted enzyme sample per well.
-
50 µL of Assay Buffer for substrate-only controls (to measure background hydrolysis).
-
-
Initiate Reaction: Add 50 µL of the 2X substrate solution to each well to start the reaction (final volume 100 µL). Mix gently by shaking the plate for 30 seconds.
-
Measure Fluorescence Kinetically: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C). Measure the fluorescence intensity every 1-2 minutes for at least 30-60 minutes.[10]
Experimental Workflow Diagram
References
- 1. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols: Z-Val-Lys-Met-AMC in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the fluorogenic substrate Z-Val-Lys-Met-AMC in drug discovery. While its primary applications are in assaying Cathepsin B and proteasome activity, its relevance extends to neurodegenerative disease research, a field where other enzymes, such as Caspase-6, are also critical targets. This document details the established uses of this compound and provides protocols for analogous assays for the highly relevant drug target, Caspase-6.
Introduction to this compound
This compound is a synthetic peptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the peptide sequence is cleaved by a specific protease, the AMC group is released, resulting in a measurable fluorescent signal. This property makes it a valuable tool for quantifying enzyme activity and for high-throughput screening (HTS) of potential enzyme inhibitors. The peptide sequence Val-Lys-Met is derived from a cleavage site within the Amyloid Precursor Protein (APP), linking this substrate to pathways implicated in neurodegenerative diseases.
Primary Application: Cathepsin B (β-secretase activity)
Cathepsin B is a lysosomal cysteine protease that plays a role in protein degradation. Under certain conditions, it exhibits β-secretase activity, cleaving APP and contributing to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. This compound serves as a substrate to measure this specific activity.[1][2]
Signaling Pathway Involving Cathepsin B in APP Processing
Caption: Role of Cathepsin B in the amyloidogenic processing of APP.
Experimental Protocol: Screening for Cathepsin B Inhibitors
This protocol outlines a fluorometric assay for screening potential inhibitors of Cathepsin B's β-secretase activity using this compound.
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, pH 6.0, containing 1 mM EDTA and 2 mM DTT (freshly added)
-
This compound substrate (stock solution in DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant Cathepsin B to the desired working concentration in Assay Buffer.
-
Dilute this compound to the working concentration (e.g., 20 µM) in Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO, then dilute in Assay Buffer. Maintain a consistent final DMSO concentration (e.g., <1%) in all wells.
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 10 µL of test compound dilution or DMSO (for control wells).
-
Add 20 µL of diluted Cathepsin B enzyme.
-
Incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the this compound working solution to each well.
-
-
Measurement:
-
Immediately place the plate in the fluorometer.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot percent inhibition vs. compound concentration to determine the IC50 value.
-
| Parameter | Value | Reference |
| Substrate | This compound | [1][2] |
| Enzyme | Cathepsin B | |
| Excitation Wavelength | 360-380 nm | [3] |
| Emission Wavelength | 440-460 nm | [3] |
| Assay pH | ~6.0 |
Secondary Application: Proteasome Activity
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, a critical process for cellular homeostasis. This compound can also be used as a substrate to measure the caspase-like activity of the proteasome.[3][4]
Experimental Workflow: Proteasome Inhibitor Screening
Caption: Workflow for a proteasome inhibitor screening assay.
Experimental Protocol: Screening for Proteasome Inhibitors
This protocol describes a fluorometric assay to screen for inhibitors of the proteasome's caspase-like activity.
Materials:
-
Purified 20S or 26S proteasome, or cell lysates
-
Proteasome Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS
-
This compound substrate (stock solution in DMSO)
-
Test compounds (dissolved in DMSO)
-
MG-132 (proteasome inhibitor, for positive control)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the proteasome preparation to a working concentration in Proteasome Assay Buffer.
-
Dilute this compound to a working concentration (e.g., 50 µM) in the same buffer.
-
Prepare dilutions of test compounds and MG-132.
-
-
Assay Setup (per well):
-
Add 50 µL of the proteasome preparation to each well.
-
Add 10 µL of test compound, MG-132, or DMSO (vehicle control).
-
Incubate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 40 µL of the this compound working solution.
-
-
Measurement:
-
Read fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Use the MG-132-treated wells to determine the background signal from non-proteasomal activity.
-
Calculate the percent inhibition and IC50 values for the test compounds.
-
| Parameter | Value | Reference |
| Substrate | This compound | [3][4] |
| Enzyme | Proteasome (20S or 26S) | [5][6] |
| Excitation Wavelength | 350-380 nm | [7][8] |
| Emission Wavelength | 440-460 nm | [7][8] |
| Positive Control Inhibitor | MG-132 | [7] |
Analogous Application in Drug Discovery: Caspase-6
While this compound is not a direct substrate for Caspase-6, the principles of its use are directly transferable to screening for inhibitors of this critical neurodegenerative disease target. Caspase-6 is an executioner caspase involved in apoptotic pathways and has been implicated in the pathology of Huntington's and Alzheimer's diseases.[8] The preferred fluorogenic substrate for Caspase-6 is Ac-VEID-AMC.
Caspase-6 Signaling Pathway in Neurodegeneration
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. This compound › PeptaNova [peptanova.de]
- 5. ubpbio.com [ubpbio.com]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
reducing background fluorescence in AMC-based protease assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-amino-4-methylcoumarin (AMC)-based protease assays.
Troubleshooting Guide
High background fluorescence can mask the true signal from protease activity, leading to a reduced signal-to-noise ratio and inaccurate results. This guide addresses common causes of high background and provides systematic solutions.
Issue: My blank and negative control wells show high fluorescence.
This indicates a problem with the assay components or setup, independent of protease activity.
| Possible Cause | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | AMC-peptide substrates can hydrolyze spontaneously, especially at non-optimal pH or temperature.[1] Prepare fresh substrate solution for each experiment and avoid repeated freeze-thaw cycles.[2] Store stock solutions as recommended by the manufacturer. |
| Autofluorescence of Assay Components | Assay buffers, media supplements (like phenol red or fetal bovine serum), or the test compounds themselves can be inherently fluorescent.[3][4] |
| Action 1: Test each component individually for fluorescence at the assay's excitation/emission wavelengths (Ex/Em ~354-380 nm / 442-460 nm).[5] | |
| Action 2: If a component is fluorescent, replace it with a non-fluorescent alternative (e.g., use microscopy-optimized media or conduct the final read in PBS).[3] | |
| Action 3: Run a pre-read of the plate with the test compound before adding the enzyme/substrate to quantify and subtract its contribution.[4] | |
| Microplate Issues | The type of microplate used can significantly impact background fluorescence and well-to-well crosstalk.[6] |
| Action 1: Always use black, opaque microplates for fluorescence intensity assays to minimize background and crosstalk.[2][3][6] | |
| Action 2: If using clear-bottom plates for cell-based assays, ensure the walls are black and consider a bottom-reading fluorometer to reduce interference from media components.[7] |
Issue: My signal-to-background ratio is low, even with low blank readings.
This suggests that while the baseline is acceptable, the signal generated by the protease is not sufficiently above the background noise.
| Possible Cause | Recommended Solution |
| Inner Filter Effect (IFE) | At high concentrations, components in the well (including the substrate, product, or test compounds) can absorb the excitation or emission light, leading to artificially low signal. This is a common issue when absorbance values exceed ~0.1.[8] |
| Action 1: Measure the absorbance of your assay components at the excitation and emission wavelengths. | |
| Action 2: If IFE is suspected, dilute the sample or reduce the substrate/compound concentration. | |
| Action 3: Implement an experimental protocol to correct for the inner filter effect (see Experimental Protocols section). | |
| Suboptimal Assay Conditions | Enzyme activity is highly dependent on pH, temperature, and buffer composition.[9] |
| Action 1: Perform a buffer optimization experiment to determine the ideal pH and buffer system for your specific protease. | |
| Action 2: Ensure the assay is run at the optimal temperature for the enzyme. Note that enzyme stability can decrease at higher temperatures.[9] | |
| Low Enzyme Activity | The concentration of active enzyme may be too low to generate a robust signal. |
| Action 1: Increase the enzyme concentration. | |
| Action 2: Verify the activity of your enzyme stock, as repeated freeze-thaw cycles or improper storage can lead to degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an AMC-based protease assay?
An AMC-based assay uses a peptide substrate covalently linked to the fluorophore 7-amino-4-methylcoumarin (AMC). When the peptide-AMC conjugate is intact, the fluorescence of AMC is quenched. Upon cleavage of the peptide by a specific protease, free AMC is released, which is highly fluorescent. The increase in fluorescence intensity is directly proportional to the protease activity.[2]
Figure 1. Principle of AMC-based protease assays.
Q2: Which type of microplate should I use for my fluorescence assay?
For fluorescence intensity assays, black opaque plates are the best choice.[6] White plates reflect light, which increases the signal but also significantly raises the background fluorescence.[5] Clear plates allow for high light transmission and are unsuitable for fluorescence intensity measurements due to high crosstalk. Black plates absorb stray light, reducing both background and well-to-well crosstalk, which results in the highest signal-to-background ratio.[2][3]
Q3: What is the inner filter effect and how can I avoid it?
The inner filter effect (IFE) is a phenomenon where components in the sample absorb excitation or emitted light, causing a non-linear relationship between fluorophore concentration and fluorescence intensity.[8]
-
Primary IFE: The absorption of excitation light before it reaches the fluorophore of interest.
-
Secondary IFE: The absorption of emitted light before it reaches the detector.
To avoid IFE, it is recommended to work with samples that have a low absorbance (ideally < 0.1) at both the excitation and emission wavelengths. This can often be achieved by diluting the sample. For situations where this is not possible, a correction protocol is required.
Figure 2. The primary and secondary inner filter effects.
Q4: My test compound is colored. Can this interfere with the assay?
Yes. Colored compounds can cause an inner filter effect by absorbing light at the excitation or emission wavelengths. Additionally, some compounds are autofluorescent, meaning they emit light at the same wavelengths as AMC, leading to a false-positive signal.[4] It is crucial to run controls for your compounds alone (without enzyme or substrate) to measure their intrinsic fluorescence and absorbance.
Q5: How can I choose the best buffer for my assay?
The optimal buffer depends on the specific protease being studied, as pH and buffer components can significantly influence enzyme activity and stability.[9] It is recommended to perform a buffer screen to test a range of pH values and common biological buffers (e.g., Tris, HEPES, MES) to find the condition that provides the highest signal-to-background ratio.
Data Presentation
Table 1: Impact of Microplate Color on Signal-to-Background Ratio
This table illustrates the typical performance of different 96-well plate colors in a fluorescence intensity assay. Black plates consistently provide the best signal-to-background (S/B) ratio by effectively minimizing background noise.[2][3]
| Plate Color | Relative Background Signal | Relative Signal Intensity | Illustrative S/B Ratio | Primary Use |
| Black | Very Low | Moderate | High (~50-60) | Fluorescence Intensity, FRET[6][10] |
| White | High | High | Low (~10-15) | Luminescence, TRF[5][11] |
| Clear | Moderate | Low | Very Low (~5-10) | Absorbance, Cell Microscopy[2] |
Data are illustrative, based on principles and graphical data reported in the literature.[2] The actual S/B ratio will vary depending on the specific assay, fluorophore, and instrument used.
Table 2: Illustrative Effect of Buffer Conditions on Protease Activity
The choice of buffer and pH is critical for optimal enzyme performance. This table provides an example of how activity can vary. The optimal conditions must be determined empirically for each specific protease.
| Buffer (50 mM) | pH | Relative Protease Activity (%) | Key Considerations |
| Sodium Acetate | 5.5 | 65% | Optimal for some proteases, but low pH can cause substrate instability.[1] |
| MES | 6.5 | 85% | Good buffering capacity around neutral pH. |
| HEPES | 7.5 | 100% | Often a good starting point for physiological pH assays. |
| Tris-HCl | 8.5 | 90% | pH is temperature-dependent; can interact with some metal ions. |
| Borate | 9.0 | 40% | High pH can lead to rapid non-enzymatic substrate hydrolysis. |
This table is for illustrative purposes. Relative activities are hypothetical and serve to demonstrate the importance of buffer optimization.
Experimental Protocols
Protocol 1: General AMC-Based Protease Activity Assay (e.g., Caspase-3)
This protocol is adapted for a 96-well plate format to measure the activity of an executioner caspase like Caspase-3.[2][12]
-
Reagent Preparation:
-
Assay Buffer (1X): Prepare a buffer suitable for the protease (e.g., containing 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5). Keep on ice.
-
AMC Substrate Stock (e.g., Ac-DEVD-AMC): Reconstitute the lyophilized substrate in DMSO to a stock concentration of 10 mM.
-
Substrate Working Solution: Dilute the substrate stock to the final desired concentration (e.g., 50 µM) in 1X Assay Buffer immediately before use. Protect from light.
-
Enzyme Preparation: Dilute the protease to the desired concentration in 1X Assay Buffer. Keep on ice.
-
AMC Standard Curve: Prepare a series of dilutions of free AMC (e.g., 0-50 µM) in 1X Assay Buffer to convert relative fluorescence units (RFU) to molar concentrations.
-
-
Assay Procedure:
-
Add 50 µL of 1X Assay Buffer to all wells of a black, opaque 96-well plate.
-
Add 10 µL of your test compound (or vehicle control) to the appropriate wells.
-
To initiate the reaction, add 20 µL of the enzyme preparation to all wells except the "No Enzyme" blank. Add 20 µL of 1X Assay Buffer to the blank wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes to allow the compound to interact with the enzyme.
-
Add 20 µL of the Substrate Working Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 1-2 minutes for 30-60 minutes (kinetic reading).
-
Calculate the reaction rate (V₀) from the linear portion of the fluorescence vs. time plot (RFU/min).
-
Subtract the rate of the "No Enzyme" blank from all other wells.
-
Use the slope of the AMC standard curve to convert the protease activity from RFU/min to pmol/min.
-
Protocol 2: Screening for Autofluorescent Compounds
This protocol helps to identify and eliminate false positives caused by fluorescent test compounds.[4]
-
Plate Setup:
-
Use a black, opaque 96-well plate.
-
In separate wells, add your test compounds at the highest concentration used in the primary assay, diluted in the final assay buffer.
-
Include "Buffer Only" wells as a negative control.
-
Include a positive control of free AMC at a concentration that gives a mid-range signal in your primary assay.
-
-
Measurement:
-
Place the plate in a fluorescence reader.
-
Scan the plate using the same excitation and emission wavelengths as your primary assay (e.g., Ex: 380 nm, Em: 460 nm).
-
It is also recommended to perform a full spectral scan (e.g., Ex from 300-500 nm, Em from 400-600 nm) to get a complete fluorescence profile of the compounds.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Buffer Only" wells from all other wells.
-
Identify any compounds that exhibit fluorescence significantly above the buffer background. A common cutoff is a signal greater than 3 times the standard deviation of the background. These compounds are potential false positives due to autofluorescence.
-
Protocol 3: Correction for the Inner Filter Effect
This protocol describes a common absorbance-based method to correct for IFE.[13]
-
Required Measurements:
-
You will need two 96-well plates: one black, opaque plate for fluorescence measurement and one clear, flat-bottom plate for absorbance measurement.
-
You will also need a spectrophotometer or plate reader capable of measuring absorbance.
-
-
Procedure:
-
Prepare your assay samples as usual.
-
Create an identical replicate plate for absorbance measurements.
-
Measure the fluorescence (F_obs) of your samples in the black plate.
-
Measure the absorbance of the samples in the clear plate at both the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
-
Correction Calculation:
-
Use the following formula to calculate the corrected fluorescence (F_corr) for each well: F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
This formula corrects for the attenuation of light due to absorption by components in the well. Use the corrected fluorescence values for all subsequent data analysis.
-
Visualizations
Figure 3. Troubleshooting workflow for high background fluorescence.
Figure 4. Simplified caspase activation signaling pathways leading to apoptosis.
References
- 1. Stability of the fluorogenic enzyme substrates and pH optima of enzyme activities in different Finnish soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Qualitative and quantitative protease activity tests based on protein degradation in three-dimensional structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [worldwide.promega.com]
- 7. berthold.com [berthold.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. researchgate.net [researchgate.net]
- 10. Table 2. [Comparison of microplates by color...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 12. A Comparative Analysis of Standard Microtiter Plate Reading Versus Imaging in Cellular Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Z-Val-Lys-Met-AMC solubility issues and solutions
Welcome to the technical support center for Z-Val-Lys-Met-AMC. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate. It is primarily used in biochemical assays to measure the activity of certain enzymes, such as Amyloid A4-generating enzyme and the proteasome.[1][2] The substrate itself is non-fluorescent, but upon cleavage by the target enzyme, it releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be measured to quantify enzyme activity. The excitation wavelength for AMC is in the range of 360-380 nm, and the emission wavelength is between 440-460 nm.[2]
Q2: What is the recommended solvent for dissolving this compound?
Based on information for structurally similar peptide-AMC substrates, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[3] It is advisable to use fresh, anhydrous DMSO to avoid potential compound degradation or solubility issues due to moisture.[3]
Q3: How should I prepare a stock solution of this compound?
It is recommended to first dissolve this compound in a small amount of 100% DMSO to create a concentrated stock solution. For a similar compound, a stock solution of 50 mg/mL in DMSO has been noted.[3] Once completely dissolved in DMSO, the stock solution can then be diluted to the final working concentration in the appropriate aqueous assay buffer.
Q4: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
Troubleshooting Guide
Issue: The this compound powder is not dissolving in my aqueous buffer.
Cause: this compound, like many peptide substrates, has limited solubility in aqueous solutions. Direct dissolution in buffer is often difficult.
Solution:
-
Use an appropriate organic solvent first: Prepare a concentrated stock solution in 100% DMSO.
-
Vortexing and Sonication: After adding the DMSO, vortex the solution thoroughly. If crystals or particulates are still visible, brief sonication in a water bath may help to fully dissolve the compound.
-
Dilution: Once the stock solution in DMSO is clear, you can dilute it to the final desired concentration in your aqueous assay buffer. The small amount of DMSO in the final working solution is typically well-tolerated by most enzymatic assays.
Issue: My this compound solution appears cloudy or has precipitates after dilution in the assay buffer.
Cause: This can happen if the final concentration of the substrate in the aqueous buffer is too high, or if the DMSO concentration in the final solution is too low to maintain solubility. It could also be due to the pH or ionic strength of your buffer.
Solution:
-
Check Final Concentration: You may need to lower the final working concentration of the substrate in your assay.
-
Increase Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is sufficient to maintain the solubility of the substrate. Typically, a final DMSO concentration of 1-5% is acceptable for many enzymes.
-
pH Adjustment: Check the pH of your assay buffer. The solubility of peptides can be pH-dependent.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution into the assay buffer.
Issue: I am observing high background fluorescence in my assay.
Cause: This could be due to the degradation of the this compound substrate, leading to the release of free AMC. This can be caused by improper storage or handling.
Solution:
-
Proper Storage: Ensure your stock solution is stored at -20°C or -80°C and protected from light.
-
Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment. Do not store diluted substrate solutions in aqueous buffers for extended periods.
-
Control Wells: Always include control wells in your experiment that contain the substrate in the assay buffer without the enzyme. This will allow you to determine the background fluorescence and subtract it from your experimental values.
Data and Protocols
Solubility Data Summary
The following table summarizes recommended solvents for this compound and similar peptide substrates.
| Compound Name | Recommended Solvent(s) | Notes |
| This compound | DMSO | Inferred from similar compounds. |
| Suc-Leu-Leu-Val-Tyr-AMC | DMSO | A stock solution of 50 mg/mL in DMSO is suggested.[3] |
| D-Val-Leu-Lys-AMC | DMSO or PBS | Solubility is reported to be >5 mg/mL.[4] |
General Experimental Protocol for Enzyme Activity Assay
-
Prepare the this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.
-
Prepare the Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate assay buffer. Ensure the final DMSO concentration is compatible with your enzyme.
-
Set up the Assay Plate: Add the enzyme sample and the assay buffer to the wells of a microplate.
-
Initiate the Reaction: Add the this compound working solution to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at the optimal temperature for your enzyme.
-
Measure Fluorescence: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.
-
Data Analysis: Calculate the rate of AMC release to determine the enzyme activity.
Visual Guides
Experimental Workflow for this compound Assay
Caption: Workflow for preparing and using this compound in an enzyme assay.
Troubleshooting Logic for Solubility Issues
References
troubleshooting high background in cathepsin B assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during cathepsin B assays, with a specific focus on addressing high background signals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing direct solutions to specific issues.
Q1: What are the common causes of high background fluorescence in my cathepsin B assay?
High background fluorescence can originate from several sources:
-
Substrate Autohydrolysis: Some fluorogenic substrates can spontaneously hydrolyze over time, leading to an increase in background fluorescence.[1][2] This is particularly relevant for substrates like Magic Red™.[1][2]
-
Sample Autofluorescence: Biological samples, especially cell lysates and tissues, contain endogenous molecules like NADH, riboflavin, and collagen that fluoresce, contributing to the background signal.[3][4][5] Aldehyde-based fixatives used in imaging studies can also induce autofluorescence.[4][6]
-
Reagent Contamination: Buffers, media, or other reagents may be contaminated with fluorescent compounds. Phenol red in cell culture media is a common culprit.[3]
-
Nonspecific Enzyme Activity: Other proteases in the sample may cleave the cathepsin B substrate, leading to a false-positive signal.
-
Impure Enzyme or Substrate: The purity of the recombinant cathepsin B or the synthetic substrate can affect background levels.
Q2: My "no enzyme" or "substrate only" control shows high fluorescence. What should I do?
This issue strongly suggests a problem with the substrate or the assay buffer.
-
Check for Substrate Instability: Prepare fresh substrate solution and minimize its exposure to light and elevated temperatures. Some substrates are prone to spontaneous hydrolysis, which increases over time.[1][2]
-
Test for Buffer Contamination: Run a control with only the assay buffer to check for intrinsic fluorescence.
-
Optimize Substrate Concentration: Using an excessively high concentration of the substrate can lead to higher background. Titrate the substrate to find the optimal concentration that gives a good signal-to-noise ratio.[7]
Q3: How can I reduce autofluorescence from my cell or tissue samples?
Autofluorescence from biological specimens can be a significant challenge. Here are several strategies to mitigate it:
-
Optimize Sample Preparation:
-
For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a source of autofluorescence.[3][4]
-
If using aldehyde-based fixatives, use the lowest effective concentration and fixation time.[4] Consider using alternative fixatives like cold methanol or ethanol.[3][5]
-
For live-cell imaging, consider using a phenol red-free culture medium.[3]
-
-
Use Autofluorescence Quenching Reagents: Commercially available quenching kits or reagents like Sudan Black B or Trypan Blue can be used to reduce autofluorescence.[3][4][6]
-
Spectral Unmixing: If your imaging system allows, use spectral imaging and linear unmixing to separate the specific fluorescent signal from the autofluorescence background based on their distinct emission spectra.
-
Choose the Right Fluorophore: Select a fluorophore with excitation and emission wavelengths that are spectrally distinct from the autofluorescence of your sample.[3] Dyes in the far-red spectrum often exhibit lower autofluorescence.[4]
Q4: How do I confirm that the signal I'm measuring is specific to cathepsin B activity?
It is crucial to verify that the observed fluorescence is due to cathepsin B and not other proteases.
-
Use a Specific Inhibitor: Include a control where the reaction is performed in the presence of a specific cathepsin B inhibitor, such as CA-074 or E-64.[8][9] A significant reduction in the signal in the presence of the inhibitor confirms that the activity is from cathepsin B.
-
Select a Specific Substrate: Different substrates have varying specificity for cathepsin B. While Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are commonly used, they can also be cleaved by other cysteine cathepsins like cathepsins L, K, S, and V.[10][11] The novel substrate Z-Nle-Lys-Arg-AMC has been shown to be more specific for cathepsin B over a broad pH range.[10][11]
Quantitative Data Summary
The choice of substrate and the assay pH can significantly impact the specificity and background of a cathepsin B assay. The following tables summarize key quantitative data from published research to aid in experimental design.
Table 1: Comparison of Specific Activity of Different Cathepsin B Substrates at Various pH Values.
| Substrate | Cathepsin B Specific Activity (pmol AMC/μg enzyme) at pH 4.6 | Cathepsin B Specific Activity (pmol AMC/μg enzyme) at pH 7.2 | Notes |
| Z-Nle-Lys-Arg-AMC | High | High | Shows high specific activity over a broad pH range and is more specific to Cathepsin B.[10][11] |
| Z-Phe-Arg-AMC | Moderate | Moderate | Cleaved by other cathepsins (L, K, S, V).[10][11] |
| Z-Arg-Arg-AMC | Low | High | Preferentially measures neutral pH activity; also cleaved by Cathepsins L and V.[9][10][11] |
Data is qualitatively summarized from Yoon et al., 2023. For exact quantitative values, please refer to the primary publication.
Table 2: pH Profile of Cathepsin B Activity with Different Substrates.
| Substrate | Optimal pH Range | Activity at Acidic pH (e.g., 4.6) | Activity at Neutral pH (e.g., 7.2) |
| Z-Nle-Lys-Arg-AMC | 4.5 - 7.5 | High | High |
| Z-Phe-Arg-AMC | Broad | Moderate | Moderate |
| Z-Arg-Arg-AMC | Neutral | Minimal | High |
Data is qualitatively summarized from Yoon et al., 2023.
Table 3: Specificity of Common Cathepsin B Substrates against Other Cysteine Cathepsins.
| Substrate | Cleaved by Cathepsin L? | Cleaved by Cathepsin K? | Cleaved by Cathepsin S? | Cleaved by Cathepsin V? |
| Z-Nle-Lys-Arg-AMC | No | No | No | No |
| Z-Phe-Arg-AMC | Yes | Yes | Yes | Yes |
| Z-Arg-Arg-AMC | Yes | No | No | Yes |
Data is qualitatively summarized from Yoon et al., 2023.
Key Experimental Protocols
Protocol 1: Standard Cathepsin B Activity Assay
This protocol describes a general procedure for measuring cathepsin B activity in a 96-well plate format using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer. A common buffer is 25 mM MES, pH 5.0.[12] The optimal pH may vary depending on the substrate and experimental goals.[13]
-
Enzyme Solution: Dilute recombinant cathepsin B in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
Substrate Solution: Prepare the fluorogenic substrate (e.g., Z-RR-AFC) in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer. Protect the substrate solution from light.[14]
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to the wells of a black, flat-bottom 96-well plate.
-
Include the following controls:
-
No-Enzyme Control: 50 µL of assay buffer without the enzyme.
-
Inhibitor Control: 50 µL of enzyme solution pre-incubated with a specific cathepsin B inhibitor (e.g., CA-074).
-
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 400/505 nm for AFC).[14]
-
For kinetic assays, record the fluorescence at regular intervals.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all other readings to correct for background.
-
The activity can be expressed as relative fluorescence units (RFU) or converted to the amount of product formed using a standard curve of the free fluorophore.
-
Protocol 2: Protocol for Reducing Autofluorescence in Cell-Based Assays
This protocol provides steps to minimize autofluorescence when measuring intracellular cathepsin B activity.
-
Cell Culture and Treatment:
-
Culture cells in a phenol red-free medium to avoid background fluorescence from the media.
-
Treat cells with the experimental compounds as required.
-
-
Staining:
-
Autofluorescence Quenching (Optional):
-
After staining, if high autofluorescence is observed, treat the cells with a commercial autofluorescence quenching reagent according to the manufacturer's instructions.
-
-
Imaging or Flow Cytometry:
-
Wash the cells with PBS to remove excess substrate.
-
Analyze the cells using a fluorescence microscope or flow cytometer with the appropriate filter sets for the chosen fluorophore.
-
Include an unstained cell sample to set the baseline for autofluorescence.
-
If possible, use a far-red fluorophore to minimize interference from cellular autofluorescence, which is typically stronger in the blue and green spectra.[4]
-
Visual Guides
Diagram 1: Troubleshooting Workflow for High Background in Cathepsin B Assays
A flowchart for troubleshooting high background signals.
Diagram 2: Cathepsin B Activation and Inhibition Pathway
The activation of procathepsin B and its inhibition.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. biomol.com [biomol.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Cathepsin B Mediates the pH-Dependent Proinvasive Activity of Tumor-Shed Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
optimizing buffer conditions for Z-Val-Lys-Met-AMC assay
Welcome to the technical support center for the Z-Val-Lys-Met-AMC (Z-VLM-AMC) assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental conditions and resolve common issues.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound assay experiments.
1. Issue: Low or No Signal Detected
If you are observing a signal that is weak or indistinguishable from the background, consider the following potential causes and solutions.
-
Cause 1: Inactive Enzyme. The 20S proteasome may be inactive due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature (-80°C) and avoid repeated freeze-thaw cycles. Run a positive control with a known active proteasome to verify assay components are working.
-
Cause 2: Suboptimal Buffer pH. The chymotrypsin-like activity of the proteasome, which cleaves Z-VLM-AMC, is highly dependent on pH.
-
Solution: The optimal pH for this activity is typically between 7.5 and 8.0. Prepare fresh buffer and verify its pH immediately before use. Consider performing a pH titration experiment to determine the optimal pH for your specific enzyme and conditions.
-
Cause 3: Insufficient Substrate Concentration. The concentration of Z-VLM-AMC may be too low, limiting the reaction rate.
-
Solution: The recommended starting concentration for this substrate is often 100 µM. However, it is advisable to perform a substrate titration to determine the optimal concentration for your experimental setup.
-
Cause 4: Presence of Inhibitors. Your sample may contain endogenous or contaminating inhibitors of the proteasome.
-
Solution: Include a known proteasome inhibitor (e.g., MG-132) as a negative control to confirm that the signal is due to proteasome activity. If inhibition is suspected, sample purification may be necessary.
2. Issue: High Background Signal
A high background signal can mask the true enzyme activity. Here are common reasons and their remedies.
-
Cause 1: Substrate Instability. The Z-VLM-AMC substrate can undergo spontaneous hydrolysis, leading to the release of free AMC and a high background fluorescence.
-
Solution: Prepare the substrate solution fresh for each experiment. Protect the substrate from light to minimize degradation. Include a "substrate only" control (without enzyme) to measure the rate of spontaneous hydrolysis, which can then be subtracted from your experimental values.
-
Cause 2: Contaminated Reagents or Buffers. Buffers or other reagents may be contaminated with fluorescent compounds.
-
Solution: Use high-purity reagents (e.g., "For Fluorescence" grade) and ultrapure water to prepare all solutions. Test individual components for background fluorescence.
-
Cause 3: Autofluorescence from Samples. Biological samples can contain endogenous fluorescent molecules that interfere with the assay.
-
Solution: Run a "sample only" control (without the Z-VLM-AMC substrate) to quantify the level of autofluorescence. This value can be subtracted from your measurements.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate used for?
The this compound is a fluorogenic substrate primarily used to measure the chymotrypsin-like (CT-L) activity of the 20S proteasome. The proteasome cleaves the peptide sequence, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by measuring the increase in fluorescence over time.
Q2: What are the typical components of a buffer for the this compound assay?
A standard assay buffer for measuring the chymotrypsin-like activity of the proteasome generally includes the following components.
| Component | Typical Concentration | Purpose |
| Tris or HEPES | 20-50 mM | pH buffering (optimal range 7.5-8.0) |
| EDTA | 0.1-1 mM | Chelates metal ions that may inhibit the enzyme |
| DTT or β-mercaptoethanol | 0.5-1 mM | Reducing agent to maintain a reducing environment |
Q3: How should I set up my controls for this assay?
Proper controls are critical for interpreting your results. A well-designed experiment should include:
-
No-Enzyme Control: Contains all reaction components except the proteasome. This helps determine the level of background fluorescence from the substrate and buffer.
-
No-Substrate Control: Contains the proteasome and all other components except the Z-VLM-AMC substrate. This is used to measure any intrinsic fluorescence from your enzyme or sample.
-
Inhibitor Control: A reaction containing the proteasome, substrate, and a known proteasome inhibitor (e.g., MG-132). This confirms that the measured activity is specific to the proteasome.
Experimental Protocols & Workflows
Protocol: Determining Optimal Substrate Concentration
-
Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical range would be from 0 µM to 200 µM.
-
Add a constant, known amount of purified 20S proteasome to each well of a microplate.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.
-
Monitor the increase in fluorescence over time (kinetic read).
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration. The optimal concentration is typically at or near the point where the velocity reaches its maximum (Vmax).
Workflow for Assay Optimization
The following diagram illustrates a logical workflow for optimizing the buffer conditions for your this compound assay.
Technical Support Center: Z-Val-Lys-Met-AMC Cleavage Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on the cleavage of the fluorogenic substrate Z-Val-Lys-Met-AMC. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your enzymatic assays.
Understanding the Impact of pH on this compound Cleavage
The cleavage of the fluorogenic peptide substrate this compound is catalyzed by several proteases, most notably Cathepsin B, Beta-secretase 1 (BACE1), and the proteasome. The activity of these enzymes is highly dependent on the pH of the reaction environment. Optimizing the pH is therefore a critical step in any experiment designed to measure the activity of these proteases using this substrate. The optimal pH for cleavage is dictated by the specific enzyme being assayed.
Key Enzymes Cleaving this compound and their pH Optima:
| Enzyme | Typical Optimal pH Range | Cellular Location of Activity | Notes |
| Cathepsin B | Acidic (pH 4.5–5.5) and Neutral (pH 6.5–7.8) | Lysosomes (acidic), Cytosol (neutral) | Cathepsin B exhibits a bimodal pH optimum and its substrate preference can vary with pH.[1][2][3][4][5][6] |
| BACE1 (β-secretase) | Acidic (pH 4.0–4.5) | Endosomes, Trans-Golgi Network | BACE1 is the primary enzyme responsible for the generation of amyloid-β peptide.[7][8] |
| Proteasome | Neutral to slightly alkaline (pH 7.1–8.0) | Cytosol and Nucleus | The proteasome is a large protein complex responsible for degrading ubiquitinated proteins.[9][10] |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Cleavage
This protocol provides a framework for determining the optimal pH for your protease of interest when using the this compound substrate.
Materials:
-
Purified enzyme (e.g., Cathepsin B, BACE1, or proteasome)
-
A selection of buffers to cover a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl for pH 7-9, glycine-NaOH for pH 9-11)
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Black, flat-bottom 96-well microplate[10]
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Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm[10][11]
-
7-amino-4-methylcoumarin (AMC) standard for calibration[16]
Procedure:
-
Prepare a range of assay buffers with different pH values (e.g., in 0.5 pH unit increments from pH 3.0 to 10.0).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of your enzyme in a suitable buffer at a concentration that will yield a linear reaction rate over the desired time course.
-
Set up the reactions in the 96-well plate. For each pH value to be tested, prepare triplicate wells containing the assay buffer and the this compound substrate at a final concentration typically in the low micromolar range.
-
Initiate the reaction by adding the enzyme to each well. Include control wells without the enzyme to measure background fluorescence.
-
Incubate the plate at the optimal temperature for your enzyme (typically 37°C).
-
Monitor the increase in fluorescence over time using the microplate reader. Collect data at regular intervals (e.g., every 1-5 minutes) for a period during which the reaction rate is linear.
-
Calculate the initial reaction velocity (V₀) for each pH value. This is the slope of the linear portion of the fluorescence versus time plot.
-
Generate an AMC standard curve to convert the relative fluorescence units (RFU) to the molar amount of cleaved AMC.[16]
-
Plot the reaction velocity as a function of pH to determine the optimal pH for your enzyme with the this compound substrate.
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH of this compound cleavage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Autofluorescence of compounds in the sample.- Contaminated buffers or substrate. | - Run a blank reaction without the enzyme to subtract the background.- Use high-purity reagents and solvents. |
| Low or no signal | - Inactive enzyme.- Incorrect buffer pH.- Substrate degradation. | - Verify enzyme activity with a positive control.- Confirm the pH of your buffers.- Prepare fresh substrate solution. |
| Non-linear reaction rate | - Substrate depletion.- Enzyme instability.- Inner filter effect at high substrate concentrations. | - Use a lower enzyme concentration or a shorter reaction time.- Optimize buffer conditions for enzyme stability.- Use a lower substrate concentration. |
| Fluorescence quenching | - Presence of quenching compounds in the sample.- High concentrations of the AMC product. | - Identify and remove the quenching agent if possible.- Dilute the sample or use a shorter assay time to avoid product accumulation.[17] |
| Inconsistent results between experiments | - Variation in reagent preparation.- Fluctuation in temperature.- Different microplates used. | - Use consistent protocols for preparing all solutions.- Ensure precise temperature control during incubation.- Use the same type and brand of microplates for all related experiments.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the "Amyloid A4-generating enzyme" that cleaves this compound?
A1: The "Amyloid A4-generating enzyme" is another name for Beta-secretase 1 (BACE1).[11][13][14] The "VKM" motif in the this compound substrate corresponds to a sequence in the amyloid precursor protein (APP) that is cleaved by BACE1.
Q2: Why does Cathepsin B have two optimal pH ranges?
A2: Cathepsin B is active in different cellular compartments with distinct pH environments. Its acidic pH optimum corresponds to its activity in the lysosomes, while its neutral pH optimum is relevant for its activity in the cytosol.[2][3][4] The enzyme's conformation and the protonation state of its active site residues can change with pH, affecting its catalytic activity and substrate specificity.
Q3: How can I be sure that the activity I am measuring is from my enzyme of interest?
A3: It is crucial to use specific inhibitors for your target enzyme as a negative control. For example, use a specific Cathepsin B inhibitor if you are assaying for its activity. This will help to confirm that the observed cleavage of this compound is due to the activity of your enzyme of interest and not other proteases present in the sample.
Q4: What is the purpose of an AMC standard curve?
A4: An AMC standard curve is used to convert the relative fluorescence units (RFU) measured by the plate reader into the actual concentration of the fluorescent product (AMC) released during the enzymatic reaction.[16] This allows for the quantitative determination of enzyme activity in standard units (e.g., moles of product formed per unit of time).
Q5: Can the choice of buffer components affect enzyme activity?
A5: Yes, different buffer salts can sometimes influence enzyme activity. When determining the pH optimum, it is good practice to use a "universal" buffer system or to verify that the observed changes in activity are due to pH and not the buffer components themselves.
Logical Relationship of Factors Affecting this compound Cleavage
Caption: Key factors influencing the enzymatic cleavage of this compound.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BACE1 Cleavage Site Selection Critical for Amyloidogenesis and Alzheimer's Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoproteolytic Activity of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound › PeptaNova [peptanova.de]
- 14. glpbio.com [glpbio.com]
- 15. This compound - Bachem AG [bioscience.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Z-Val-Lys-Met-AMC photostability and quenching effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the fluorogenic substrate Z-Val-Lys-Met-AMC. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate primarily used to assay the activity of certain proteases, most notably Cathepsin B. The substrate consists of a peptide sequence (Val-Lys-Met) recognized by the enzyme, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond, free AMC is released, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for AMC?
The free AMC fluorophore, released upon substrate cleavage, has an excitation maximum around 340-350 nm and an emission maximum in the range of 440-460 nm.[1][2] It is crucial to use the appropriate filter sets on your plate reader or fluorometer to ensure optimal signal detection.
Q3: How photostable is the AMC fluorophore?
Coumarin derivatives, the family of dyes to which AMC belongs, are generally considered to have good photostability.[3] However, like all fluorophores, AMC is susceptible to photobleaching (irreversible loss of fluorescence) upon prolonged exposure to excitation light. The rate of photobleaching is dependent on the intensity and duration of the light exposure. To minimize photobleaching, it is recommended to limit the exposure of the samples to the excitation light source.
Q4: What is fluorescence quenching and how does it affect my assay?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. In the context of the this compound assay, the principle of quenching is fundamental. The AMC fluorescence is quenched when it is conjugated to the peptide. Enzymatic cleavage liberates AMC, thus de-quenching it and leading to a fluorescent signal. However, other substances in your sample or buffer could also act as quenchers, leading to artificially low fluorescence readings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Substrate degradation | Ensure proper storage of the this compound substrate (typically at -20°C, protected from light and moisture). Prepare fresh substrate solutions for each experiment. |
| Autofluorescence from samples or buffers | Run a blank control (buffer and substrate, no enzyme) to determine the background fluorescence and subtract it from your experimental readings. Consider using a buffer with low intrinsic fluorescence. | |
| Contamination with proteases | Use high-purity reagents and sterile techniques. Ensure that your enzyme preparation is not contaminated with other proteases. | |
| Low or No Signal | Inactive enzyme | Verify the activity of your enzyme using a positive control. Ensure proper storage and handling of the enzyme. |
| Incorrect buffer conditions (pH, ionic strength) | Optimize the buffer conditions for your specific enzyme. Cathepsin B, for example, has optimal activity at acidic pH. | |
| Presence of inhibitors in the sample | If testing biological samples, be aware of endogenous protease inhibitors. Include an inhibitor control in your experimental setup. | |
| Quenching by components in the sample or buffer | See the "Quenching Effects" section below for a list of potential quenchers. Test for quenching by adding a known amount of free AMC to your sample and measuring the fluorescence. | |
| Signal Instability or Fading | Photobleaching | Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity that provides a good signal-to-noise ratio. Take kinetic readings over shorter time intervals if possible. |
| Temperature fluctuations | Ensure that the temperature of the reaction is stable, as enzyme activity is temperature-dependent. Use a temperature-controlled plate reader. | |
| Non-linear Reaction Progress | Substrate depletion | If the reaction rate decreases over time, it may be due to substrate depletion. Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability | The enzyme may be losing activity over the course of the assay. Check the stability of your enzyme under the assay conditions. |
Photostability of AMC
Key Considerations to Minimize Photobleaching:
-
Limit Exposure Time: Reduce the duration of sample exposure to the excitation light source.
-
Reduce Excitation Intensity: Use neutral density filters or adjust instrument settings to the lowest intensity that provides an adequate signal.
-
Use Photostable Formulations: When possible, use assay buffers that are known to enhance fluorophore stability. Some commercial assay kits include additives to improve photostability.
Quenching Effects
The fluorescence of AMC can be quenched by various substances commonly found in laboratory settings. It is essential to be aware of these potential interactions to avoid inaccurate results. Quenching can occur through different mechanisms, including collisional (dynamic) quenching and the formation of non-fluorescent complexes (static quenching).
Potential Quenchers for AMC Fluorescence:
| Substance Class | Examples | Notes |
| Solvents | DMSO, Ethanol | High concentrations of some organic solvents can affect fluorescence. It is advisable to keep the final solvent concentration in the assay low and consistent across all samples. |
| Heavy Atoms | Iodide, Bromide | Ions of heavy atoms can increase intersystem crossing, leading to a decrease in fluorescence. |
| Electron Transfer Reagents | TEMPO and its derivatives | These stable free radicals are efficient quenchers of AMC fluorescence. |
| Buffer Components | Certain buffers or additives | It is good practice to test the compatibility of your buffer system with the AMC fluorophore by measuring the fluorescence of a known concentration of free AMC in the buffer. |
Experimental Protocols
General Protocol for a Cathepsin B Assay using this compound
This protocol provides a general guideline. Optimal conditions, such as enzyme and substrate concentrations, and incubation times, should be determined experimentally for each specific application.
Materials:
-
This compound substrate
-
Purified Cathepsin B or cell lysate containing Cathepsin B
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT) or other reducing agent
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~350 nm and emission at ~450 nm filters
Procedure:
-
Prepare Assay Buffer: Prepare the desired assay buffer and adjust the pH. Just before use, add DTT to a final concentration of 1-5 mM to activate the cysteine protease.
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C, protected from light.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 20-100 µM).
-
Prepare Enzyme Solution: Dilute the Cathepsin B enzyme or cell lysate in the assay buffer to the desired concentration.
-
Set up the Assay:
-
Add 50 µL of the working substrate solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well.
-
Include appropriate controls:
-
Blank: 50 µL of assay buffer + 50 µL of working substrate solution (no enzyme).
-
Positive Control: A known active enzyme preparation.
-
Inhibitor Control (optional): Pre-incubate the enzyme with a known inhibitor before adding the substrate.
-
-
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-5 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the final fluorescence.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all experimental readings.
-
Determine the rate of reaction (change in fluorescence over time) from the linear portion of the kinetic curve.
-
Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute or converted to molar amounts of product formed using a standard curve of free AMC.
-
Visualizations
Caption: Experimental workflow for a protease assay using this compound.
Caption: A logical troubleshooting guide for common issues in this compound assays.
References
Technical Support Center: Interpreting Non-Linear Kinetics with Z-Val-Lys-Met-AMC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Z-Val-Lys-Met-AMC. These resources are designed to help you interpret and troubleshoot non-linear kinetics in your enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases, such as cathepsin B and the proteasome.[1][2] The peptide sequence (Val-Lys-Met) is recognized by the enzyme. Upon cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The increase in fluorescence over time is proportional to the enzyme's activity. The excitation wavelength for AMC is in the range of 360-380 nm, and the emission wavelength is between 440-460 nm.[3]
Q2: What are the common causes of non-linear kinetics in enzyme assays?
Non-linear kinetics can arise from several factors, including:
-
Enzyme Saturation: At high substrate concentrations, all the active sites of the enzyme molecules become occupied, and the reaction rate reaches its maximum (Vmax). This is expected and is described by Michaelis-Menten kinetics.
-
Substrate Inhibition: In some cases, at very high concentrations, the substrate can bind to the enzyme in a non-productive way, leading to a decrease in the reaction rate.
-
Inner Filter Effect: At high substrate or product concentrations, the solution can absorb the excitation or emission light, leading to an artificially low fluorescence reading. This is a common issue with fluorescent assays.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay, leading to a decrease in the reaction rate.
-
Substrate Depletion: During the assay, the substrate is consumed, which can lead to a decrease in the reaction rate, especially if the initial substrate concentration is low.
Q3: What is the "Inner Filter Effect" and how can it cause non-linear kinetics?
The inner filter effect is a phenomenon that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity. It occurs in two ways:
-
Primary Inner Filter Effect: The high concentration of substances in the solution (including the substrate this compound itself) absorbs the excitation light, preventing it from reaching all the fluorescent molecules in the sample.
-
Secondary Inner Filter Effect: The emitted fluorescence is re-absorbed by other molecules in the solution before it can be detected.
This effect can cause the reaction rate to appear to slow down or plateau prematurely, as the increase in the fluorescent product (AMC) is not accurately measured.
Troubleshooting Guides
Problem 1: My reaction rate is initially linear but then plateaus very quickly, not following a hyperbolic curve.
This is a common observation and can be due to several factors. The following guide will help you diagnose the cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for premature reaction plateau.
Experimental Protocols
-
Test for Inner Filter Effect:
-
Protocol: Prepare a standard curve of the free AMC product at concentrations expected to be generated in your assay. Measure the fluorescence. If the relationship between concentration and fluorescence is not linear, you are likely experiencing an inner filter effect.
-
Solution: Dilute your enzyme or substrate to work within the linear range of the AMC standard curve. Alternatively, mathematical correction factors can be applied if your plate reader software supports them.
-
-
Test for Substrate Depletion:
-
Protocol: Run the assay with a higher initial concentration of this compound. If the reaction proceeds for a longer duration before plateauing, substrate depletion was the likely cause.
-
Solution: Use a higher initial substrate concentration. Ensure the concentration is still below the threshold for substrate inhibition and the inner filter effect.
-
-
Test for Enzyme Instability:
-
Protocol: Pre-incubate the enzyme in the assay buffer for the duration of the experiment without the substrate. Then, initiate the reaction and measure the initial rate. Compare this to the initial rate of a reaction with a freshly prepared enzyme. A significantly lower rate in the pre-incubated sample suggests instability.
-
Solution: Optimize buffer conditions (e.g., pH, ionic strength, additives like glycerol or BSA) to improve enzyme stability. Ensure the enzyme is stored correctly and use fresh aliquots for each experiment.
-
Problem 2: The reaction rate decreases at high substrate concentrations.
This pattern suggests substrate inhibition.
Signaling Pathway/Logical Relationship Diagram
Caption: Diagram illustrating substrate inhibition.
Experimental Protocol
-
Protocol: Perform the enzyme assay with a wide range of this compound concentrations, from low micromolar to high micromolar or even millimolar, if solubility permits. Plot the initial reaction rate against the substrate concentration. A bell-shaped curve is indicative of substrate inhibition.
-
Solution: For routine assays, use a substrate concentration that gives a maximal or near-maximal reaction rate before the inhibitory phase begins. For kinetic characterization, fit the data to a substrate inhibition model to determine the kinetic parameters.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Assays
| Component | Recommended Starting Concentration | Notes |
| This compound | 20 - 200 µM | Optimal concentration should be determined experimentally by titration. May need to be adjusted based on the specific enzyme and its Km.[4][5] |
| Enzyme | Varies | The amount of enzyme should be adjusted to ensure the reaction is in the linear range for the desired assay duration. |
| AMC Standard Curve | 0 - 50 µM | Used to determine the linear range of fluorescence detection and to convert relative fluorescence units (RFU) to product concentration. |
Visualization of Kinetic Concepts
Standard Michaelis-Menten Kinetics
Caption: A typical Michaelis-Menten curve showing the relationship between substrate concentration and reaction velocity.
Substrate Inhibition Kinetics
Caption: A curve demonstrating substrate inhibition at high substrate concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
how to prevent Z-Val-Lys-Met-AMC precipitation in assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of the fluorogenic substrate Z-Val-Lys-Met-AMC in enzymatic assays.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during an assay can lead to inaccurate and unreliable results. The following guide provides a step-by-step approach to identify and resolve this common issue.
Problem: this compound precipitates out of solution upon addition to the assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Due to the hydrophobic nature of the Z- (benzyloxycarbonyl) protecting group and the peptide sequence, this compound has low solubility in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).
Q2: My this compound stock solution in DMSO is cloudy. What should I do?
A2: Cloudiness indicates that the peptide is not fully dissolved. You can try the following to aid dissolution:
-
Gentle Warming: Warm the vial to 37°C for a short period.
-
Sonication: Use a sonicating water bath to break up any aggregates.[1]
-
Fresh Solvent: Ensure your DMSO is of high quality and anhydrous.
Q3: The substrate precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock into an aqueous buffer. Here are several strategies to prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 1-5%. However, always check for solvent effects on your enzyme's activity.
-
pH of the Assay Buffer: The solubility of peptides is influenced by pH. This compound contains a lysine residue, making it a basic peptide. Basic peptides are generally more soluble in acidic solutions.[1][2] Consider if the pH of your assay buffer is optimal.
-
Inclusion of a Detergent: Adding a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or Brij 35, to your assay buffer can help to solubilize the substrate and prevent precipitation.
-
Method of Addition: When preparing the working solution, add the DMSO stock of the substrate to the assay buffer while vortexing to ensure rapid and uniform mixing.
Q4: What is a typical working concentration for this compound in an assay?
A4: The optimal working concentration will depend on the specific enzyme and assay conditions. It is generally recommended to use the lowest concentration that gives a robust signal. A typical starting point for fluorogenic substrates like this compound is in the range of 10-100 µM. If you observe precipitation, consider lowering the final concentration.
Quantitative Data Summary
The following table provides a summary of recommended concentrations for preparing this compound stock solutions in DMSO.
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg |
| 1 mM | 1.497 mL | 7.487 mL |
| 5 mM | 0.299 mL | 1.497 mL |
| 10 mM | 0.150 mL | 0.749 mL |
Molecular Weight of this compound: 667.86 g/mol
Experimental Protocol: Cathepsin B Assay with this compound
This protocol provides a general framework for a fluorometric assay for Cathepsin B using this compound and includes steps to minimize substrate precipitation.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer. For Cathepsin B, a common buffer is 100 mM sodium acetate, 1 mM EDTA, and 5 mM DTT, adjusted to pH 5.5. To enhance substrate solubility, consider adding 0.01% (v/v) Triton X-100 or Brij 35.
-
Substrate Stock Solution (10 mM): Dissolve 1 mg of this compound in 150 µL of high-quality DMSO. Ensure the solution is clear. If not, refer to the troubleshooting guide. Store the stock solution in aliquots at -20°C or -80°C.
-
Enzyme Solution: Prepare a solution of Cathepsin B in the assay buffer at the desired concentration.
2. Assay Procedure:
Caption: Experimental workflow for a Cathepsin B assay.
-
Plate Setup: To a 96-well black microplate, add your enzyme solution and any inhibitors or test compounds. Include appropriate controls (e.g., no enzyme, no substrate).
-
Buffer Addition: Add assay buffer to each well to bring the volume to 90 µL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Substrate Addition: Prepare a 10X working solution of this compound by diluting the 10 mM stock solution in assay buffer. For a final concentration of 100 µM, this would be a 1 mM working solution. Add 10 µL of the substrate working solution to each well to initiate the reaction. Mix gently.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[3] Record data kinetically over a desired time period (e.g., every minute for 30 minutes).
3. Data Analysis:
-
Calculate the rate of reaction (change in fluorescence intensity per unit of time) for each well.
-
Compare the rates of the test samples to the controls to determine the effect of your compounds on enzyme activity.
References
Technical Support Center: Dealing with Inner Filter Effect in AMC Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for the inner filter effect (IFE) in 7-amino-4-methylcoumarin (AMC) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
The inner filter effect is an artifact in fluorescence measurements that causes a non-linear relationship between the concentration of a fluorophore and its fluorescence intensity. It arises from the absorption of excitation and/or emitted light by components in the sample, leading to artificially low fluorescence readings.[1] This can be a significant source of error in quantitative assays, such as those used in high-throughput screening (HTS) for drug discovery.
There are two types of inner filter effect:
-
Primary Inner Filter Effect: Occurs when a substance in the sample absorbs the excitation light, reducing the number of photons that reach the fluorophore. This leads to decreased fluorescence emission.[1][2]
-
Secondary Inner Filter Effect: Occurs when a substance in the sample absorbs the light emitted by the fluorophore before it can be detected. This is more common when there is a significant overlap between the absorption spectrum of an interfering compound and the emission spectrum of the fluorophore.[1]
Q2: How can I tell if my AMC assay is affected by the Inner Filter Effect?
A key indicator of the inner filter effect is a loss of linearity in the fluorescence signal at higher concentrations of your test compound or the AMC product itself. If you plot fluorescence intensity against compound concentration and the curve plateaus or even decreases at higher concentrations, you are likely observing IFE.[1][3] Another sign is if your assay results are not reproducible, especially when compound concentrations are varied.
Q3: What types of compounds are likely to cause interference in AMC assays?
AMC has an excitation maximum around 340-355 nm and an emission maximum around 440-460 nm.[4] Compounds that absorb light in this UV/blue region of the spectrum are likely to cause interference. Many drug-like molecules and common biological buffers contain aromatic rings or other chromophores that absorb in this range.[5] It is a known issue that many compounds in screening libraries can be fluorescent themselves, further complicating the results.[6][7]
Q4: What are the general strategies to mitigate the Inner Filter Effect?
There are several approaches to address the inner filter effect:
-
Sample Dilution: This is the simplest method. By diluting the sample, the concentration of the interfering substance is reduced, thereby minimizing its absorptive effect. However, excessive dilution may reduce the signal to an undetectable level.[8]
-
Use of a "Pre-read" Step: In HTS, a common practice is to measure the absorbance of the test compounds at the excitation and emission wavelengths of the fluorophore before running the assay. This helps to identify potential interfering compounds early on.[7]
-
Mathematical Correction: A widely used method involves correcting the observed fluorescence intensity using the absorbance of the sample at the excitation and emission wavelengths.[8]
-
Instrumental Adjustments: Some modern plate readers allow for adjustments in the read height (z-position), which can help mitigate IFE in microplate-based assays.[9][10]
Troubleshooting Guide
Problem: My fluorescence signal is not linear with increasing compound concentration.
This is a classic symptom of the inner filter effect. Here’s a step-by-step guide to troubleshoot and correct for this issue in your AMC fluorescence microplate assay.
Experimental Protocol: Identification and Correction of Inner Filter Effect
This protocol is designed for a standard 96- or 384-well microplate format.
Materials:
-
Black, clear-bottom microplates (for both fluorescence and absorbance readings)
-
Microplate reader with fluorescence and absorbance capabilities
-
AMC standard
-
Your test compounds
-
Assay buffer
Methodology:
Part 1: Identifying Interfering Compounds
-
Prepare Compound Plates: Serially dilute your test compounds in the assay buffer in a microplate. Include wells with buffer only as a blank.
-
Absorbance "Pre-read":
-
Set your plate reader to absorbance mode.
-
Measure the absorbance of the compound plate at the excitation wavelength of AMC (e.g., 355 nm) and the emission wavelength of AMC (e.g., 460 nm).
-
Record these values as A_ex_compound and A_em_compound.
-
-
Identify "Hits": Compounds with significant absorbance at either wavelength are potential sources of IFE. A common threshold is an absorbance value > 0.05.
Part 2: Correcting for the Inner Filter Effect
-
Run the AMC Fluorescence Assay:
-
Add your enzyme and AMC substrate to the wells containing your serially diluted compounds.
-
Incubate for the desired reaction time.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 355 nm, Em: 460 nm). Record this as F_obs.
-
-
Measure Post-Reaction Absorbance:
-
After the fluorescence read, measure the absorbance of the same plate at the excitation and emission wavelengths again. This will account for any absorbance changes due to the reaction itself. Record these values as A_ex_total and A_em_total.
-
-
Calculate the Correction Factor: The most common correction formula is: F_corr = F_obs * 10^((A_ex_total + A_em_total) / 2) Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the observed fluorescence intensity.
-
A_ex_total is the total absorbance at the excitation wavelength.
-
A_em_total is the total absorbance at the emission wavelength.
-
-
Analyze Corrected Data: Plot F_corr against your compound concentrations. You should observe a more linear relationship compared to the uncorrected data.
Data Presentation
The following tables provide examples of common interfering compounds and a comparison of uncorrected vs. corrected fluorescence data.
Table 1: Potential Interfering Compounds in AMC Assays
This table lists classes of compounds known to absorb in the UV-Vis region and could potentially interfere with AMC fluorescence assays. The absorption maxima can vary depending on the specific molecule and solvent conditions.
| Compound Class | Example | Typical Absorption Range (nm) |
| Aromatic Hydrocarbons | Naphthalene | 250 - 350 |
| Azo Dyes | Congo Red | 400 - 600 |
| Coumarins | Scopoletin | 300 - 400 |
| Porphyrins | Hematin | 350 - 450 |
| Quinones | Anthraquinone | 300 - 400 |
Data compiled from various sources, including the PhotochemCAD database.[11]
Table 2: Example of Inner Filter Effect Correction in an AMC Assay
This table shows hypothetical data for an AMC assay in the presence of an interfering compound. The corrected fluorescence (F_corr) is calculated using the formula described in the protocol.
| [Interfering Compound] (µM) | A_ex (355 nm) | A_em (460 nm) | F_obs (RFU) | F_corr (RFU) |
| 0 | 0.01 | 0.005 | 10000 | 10351 |
| 10 | 0.05 | 0.02 | 9500 | 10323 |
| 25 | 0.12 | 0.05 | 8200 | 10216 |
| 50 | 0.25 | 0.10 | 6500 | 10004 |
| 100 | 0.50 | 0.20 | 4000 | 9018 |
Visualizations
The following diagrams illustrate the concepts and workflows described in this guide.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 4. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Similarities between Some Common Fluorophores Used in Biology, Marketed Drugs, Endogenous Metabolites, and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sw.pharma.hr [sw.pharma.hr]
- 11. Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-Val-Lys-Met-AMC Enzyme Assays
Welcome to the technical support center for the fluorogenic substrate Z-Val-Lys-Met-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enzyme concentration optimization and to troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it detect?
This compound is a fluorogenic peptide substrate used to measure the activity of several proteases. Upon cleavage by a target enzyme, the free 7-amino-4-methylcoumarin (AMC) group is released, which produces a fluorescent signal. This substrate is commonly used to detect the activity of enzymes such as cathepsin B, the proteasome, and amyloid A4-generating enzymes (beta-secretase).[1][2][3][4]
Q2: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?
The fluorescently liberated AMC group has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm.[3] It is recommended to confirm the optimal wavelengths using your specific instrumentation.
Q3: How should I prepare and store the this compound substrate stock solution?
It is recommended to dissolve the this compound substrate in a water-miscible organic solvent such as DMSO to prepare a concentrated stock solution. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. For long-term storage, keep these aliquots at -20°C or -80°C and protect them from light.[4] When stored at -80°C, the stock solution is typically stable for up to six months; at -20°C, it is recommended to be used within one month.[4]
Q4: Why is determining the optimal enzyme concentration a critical step?
Optimizing the enzyme concentration is crucial for ensuring that the assay is conducted under initial velocity conditions. This means that the rate of the reaction is linear over the measurement period and is directly proportional to the enzyme concentration, not limited by substrate availability. An appropriate enzyme concentration ensures a robust signal that is well above the background noise but does not lead to rapid substrate depletion, which would result in non-linear reaction rates.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the optimization of your enzyme concentration for assays using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Instability/Degradation: The this compound substrate may have degraded due to improper storage (e.g., exposure to light or multiple freeze-thaw cycles).2. Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent compounds.3. Autohydrolysis of Substrate: The substrate may be slowly hydrolyzing in the assay buffer without enzymatic activity. | 1. Prepare fresh substrate dilutions from a new aliquot of the stock solution. Always protect the substrate from light.2. Use high-purity reagents and dedicated sterile pipette tips. Test the background fluorescence of the assay buffer alone.3. Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your enzyme-containing reactions. |
| No or Very Low Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.3. Incorrect Instrument Settings: The excitation/emission wavelengths or the gain setting on the fluorometer may be incorrect. | 1. Verify the activity of your enzyme with a known positive control substrate or a new batch of enzyme. Ensure proper storage conditions as per the manufacturer's recommendations.2. Consult the literature for the optimal assay conditions for your specific enzyme. Perform a pH and temperature optimization experiment.3. Confirm that the instrument is set to the correct wavelengths for AMC (Ex: ~380 nm, Em: ~460 nm). Increase the gain setting to enhance signal detection, but be mindful of also increasing the background. |
| Non-Linear Reaction Rate (Signal Plateaus Quickly) | 1. Enzyme Concentration is Too High: The enzyme is rapidly depleting the substrate.2. Substrate Concentration is Too Low: The initial substrate concentration is not sufficient to maintain initial velocity conditions for the duration of the assay. | 1. Perform an enzyme titration experiment to determine a lower enzyme concentration that results in a linear reaction rate for the desired assay time. (See Experimental Protocol below).2. Increase the initial concentration of this compound. Ensure the substrate concentration is well above the Michaelis constant (Km) of the enzyme for this substrate. |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme or substrate are being added to the wells.2. Incomplete Mixing: The reagents in the wells are not mixed thoroughly, leading to localized differences in reaction rates.3. Edge Effects: Evaporation from the outer wells of the microplate can concentrate the reactants. | 1. Use calibrated pipettes and be careful to avoid introducing air bubbles. For multiple reactions, prepare a master mix of the common reagents.2. After adding all reagents, gently tap the plate or use an orbital shaker to ensure complete mixing.3. Avoid using the outermost wells of the plate or fill them with buffer to create a humidity barrier. |
Experimental Protocols
Protocol 1: Determination of Optimal Enzyme Concentration
This protocol describes how to perform an enzyme titration to find the optimal concentration for your assay. The goal is to identify the enzyme concentration that yields a linear reaction rate over a desired time period.
Materials:
-
Purified enzyme of interest (e.g., Cathepsin B, 20S Proteasome)
-
This compound substrate
-
Assay Buffer (specific to the enzyme being tested)
-
DMSO (for substrate stock solution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a Working Substrate Solution: Dilute the 10 mM stock solution in the appropriate assay buffer to a 2X working concentration. The final concentration in the assay should be saturating (typically 5-10 times the Km). If the Km is unknown, a starting concentration of 50-100 µM in the final reaction is often used for similar AMC substrates.
-
Prepare Serial Dilutions of the Enzyme: Prepare a series of enzyme dilutions in the assay buffer. The concentration range should be broad enough to identify a linear response. A suggested starting range might be from 0.1 ng/µL to 10 ng/µL.
-
Set up the Assay Plate:
-
Add 50 µL of each enzyme dilution to triplicate wells of the 96-well plate.
-
Include a "no-enzyme" control containing 50 µL of assay buffer only.
-
-
Initiate the Reaction: Add 50 µL of the 2X working substrate solution to all wells, bringing the total volume to 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature for your enzyme. Measure the fluorescence kinetically every 1-2 minutes for at least 30-60 minutes at Ex/Em wavelengths of ~380/460 nm.
-
Analyze the Data:
-
For each enzyme concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial velocity (V₀) for each concentration by calculating the slope of the linear portion of the curve.
-
Plot the initial velocities (V₀) against the corresponding enzyme concentrations. The optimal enzyme concentration will be within the linear range of this plot.
-
Data Presentation:
Table 1: Example Enzyme Titration Data
| Enzyme Concentration (ng/µL) | Initial Velocity (RFU/min) | Linearity (R²) |
| 10 | 1500 | 0.98 |
| 5 | 760 | 0.99 |
| 2.5 | 385 | 0.99 |
| 1.25 | 195 | 0.99 |
| 0.625 | 98 | 0.98 |
| 0 (No-enzyme control) | 10 | N/A |
Note: The data presented are for illustrative purposes only. Actual results will vary depending on the enzyme, substrate lot, and experimental conditions.
Visualizations
Experimental Workflow for Enzyme Concentration Optimization
Caption: Workflow for optimizing enzyme concentration.
Logical Relationship in Troubleshooting High Background
Caption: Troubleshooting logic for high background fluorescence.
References
Technical Support Center: Z-Val-Lys-Met-AMC Proteasome Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the impact of detergents on Z-Val-Lys-Met-AMC assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of the proteasome, a key enzyme complex in cellular protein degradation.[1][2] It is also reported as a substrate for Amyloid A4-Generating Enzyme and cathepsin B.[1][3][4] The substrate consists of a short peptide sequence (Val-Lys-Met) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the peptide is cleaved by the proteasome, the free AMC fluoresces, and the increase in fluorescence is proportional to the enzyme's activity. The fluorescence of AMC is quenched when it is attached to the peptide.[5]
Q2: Why are detergents used in proteasome activity assays?
Detergents are primarily used during sample preparation to lyse cells and solubilize proteins, including the proteasome. They are also sometimes included in the assay buffer itself. Certain detergents, at low concentrations, can enhance the activity of the 20S proteasome. For instance, a low concentration of Sodium Dodecyl Sulfate (SDS) (e.g., 0.02%) is thought to artificially open the gated channel of the 20S proteasome, allowing the substrate to access the active sites more readily.[6][7] Lysis buffers for 20S proteasome activity assays often contain detergents like SDS and NP-40.[8]
Q3: Can detergents interfere with the this compound assay?
Yes, detergents can significantly impact the performance and results of the assay in several ways:
-
Enzyme Activity Modulation: Detergents can either enhance or inhibit the proteasome's activity. Non-ionic detergents like NP-40 and Triton X-100, and anionic detergents like SDS, have been shown to increase the activity of the 20S proteasome.[8] However, higher concentrations of these detergents can be inhibitory. For example, some sources suggest that concentrations of SDS >0.2%, and NP-40 and Tween-20 >1% can interfere with enzymatic assays.[9]
-
Fluorescence Interference: Detergents can directly affect the fluorescent signal. They might quench the fluorescence of the released AMC or, conversely, increase background fluorescence, leading to inaccurate readings.
-
Protein Denaturation: Harsh detergents, particularly ionic ones like SDS at high concentrations, can denature the proteasome, leading to a loss of activity.
-
Interaction with Assay Components: Detergents can interact with the substrate or other buffer components, affecting the reaction kinetics. Triton X-100, for instance, has been shown to decrease the binding affinities of some inhibitors in fluorescence-based protease assays.[10]
Q4: Which detergents are commonly used, and what are their typical working concentrations in this assay?
Commonly used detergents in proteasome assays include:
-
SDS (Sodium Dodecyl Sulfate): An anionic detergent. Used at low concentrations (e.g., 0.001% - 0.02%) in the assay buffer to activate the 20S proteasome.[6][7][8]
-
NP-40 (Nonidet P-40): A non-ionic detergent. Often used in lysis buffers at concentrations around 0.5%.[11] It may also be included in the assay buffer at lower concentrations (e.g., 0.05%).[8]
-
Triton X-100: A non-ionic detergent. Its use should be approached with caution due to its potential for unpredictable effects on enzyme activity and inhibitor binding.[3][10][12]
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate): A zwitterionic detergent. It is considered non-denaturing and is often used in cell lysis for preparing cytoplasmic extracts.[13]
It is crucial to optimize the detergent type and concentration for your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low proteasome activity | Enzyme denaturation: The detergent concentration in the lysis or assay buffer may be too high, especially for ionic detergents like SDS. | - Reduce the detergent concentration or switch to a milder, non-denaturing detergent like CHAPS.[13]- Perform a detergent concentration titration to find the optimal concentration.- Ensure that for purified 20S proteasome, the assay may be performed in the absence of detergent.[8] |
| Inhibitory effect of the detergent: The specific detergent used may be inhibiting the proteasome. | - Test a panel of different detergents (anionic, cationic, non-ionic, zwitterionic) to find one that is compatible with your assay.- Consult literature for detergents compatible with proteasome assays. | |
| High background fluorescence | Detergent autofluorescence: The detergent itself may be fluorescent at the excitation/emission wavelengths of AMC (Ex/Em: ~360/460 nm). | - Run a blank control containing only the assay buffer with the detergent to measure its background fluorescence.- If the background is high, switch to a different, non-fluorescent detergent. |
| Contaminated reagents: Reagents may be contaminated with fluorescent compounds. | - Use high-purity reagents and sterile, nuclease-free water.- Prepare fresh buffers. | |
| Inconsistent or non-reproducible results | Micelle formation: Detergent concentration is above the Critical Micelle Concentration (CMC), leading to the sequestration of substrate or enzyme within micelles. | - Keep the detergent concentration below its CMC in the final assay volume, if possible, or just slightly above if required for solubilization.- Be aware that the CMC can be affected by buffer components and temperature. |
| Detergent-plate interactions: The detergent may cause the enzyme to adsorb to the microplate surface, affecting activity. The type of microplate can influence results.[8] | - Test different types of microplates (e.g., non-binding, medium-binding, high-binding) to find the one that gives the most consistent results with your detergent.[8]- Pre-blocking the plate with a solution of bovine serum albumin (BSA) may help. | |
| Unpredictable detergent effects: Some detergents, like Triton X-100, can have complex and unpredictable effects on enzyme kinetics and inhibitor interactions.[10] | - If using Triton X-100, be aware of its potential to interfere with inhibitor binding.[10]- Consider using an alternative non-ionic detergent like Brij-35 or a zwitterionic detergent like CHAPS. | |
| Apparent change in inhibitor potency (IC50) | Detergent interference with inhibitor binding: The detergent may be interacting with the test compound, affecting its ability to bind to the proteasome. | - Perform control experiments to assess the effect of the detergent on the inhibitor's activity in the absence of the enzyme.- Reduce the detergent concentration to the minimum required for enzyme activity.- Including a detergent in the buffer is a common method to identify nuisance inhibitors that work through aggregation.[14] |
Data on Detergent Effects
The following table summarizes the effects of various detergents on proteasome activity assays based on available literature. The exact quantitative impact can be highly dependent on the specific assay conditions, enzyme source (purified vs. lysate), and proteasome form (20S vs. 26S).
| Detergent | Type | Typical Concentration Range in Assay | Observed Effect on Proteasome Activity | Reference |
| SDS | Anionic | 0.001% - 0.05% | Generally activating for 20S proteasome at low concentrations.[6][7][8] Can be inhibitory at higher concentrations (>0.2%).[9] | [6][7][8][9] |
| NP-40 | Non-ionic | 0.05% - 0.5% | Can increase the activity of the 20S proteasome.[8] Potential for interference at concentrations >1%.[9] | [8][9][11] |
| Triton X-100 | Non-ionic | 0.01% - 0.1% | Effects can be unpredictable; may enhance or inhibit activity and can interfere with inhibitor binding.[3][10][12] | [3][10][12] |
| CHAPS | Zwitterionic | 0.1% - 1% | Generally considered non-denaturing and has been shown to not significantly affect some protease activities.[13] | [13] |
| Tween-20 | Non-ionic | 0.05% - 0.1% | Potential for interference at concentrations >1%.[9] | [9] |
Experimental Protocols
Protocol 1: Standard this compound Proteasome Activity Assay in Cell Lysate
This protocol is a general guideline and should be optimized for your specific cell type and experimental goals.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, with 0.5% NP-40 and freshly added protease inhibitors)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT)
-
This compound substrate (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132, stock solution in DMSO) for negative control
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Cell Lysate Preparation: a. Harvest cells and wash once with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: a. In a 96-well plate, add your cell lysate to each well (e.g., 20-50 µg of total protein). b. For negative controls, pre-incubate a set of wells with a proteasome inhibitor (e.g., 20 µM MG132) for 15 minutes at 37°C. c. Prepare a reaction master mix by diluting the this compound substrate in Assay Buffer to the desired final concentration (e.g., 50-100 µM). d. Add the substrate-containing Assay Buffer to all wells to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
Measurement: a. Immediately place the plate in a fluorescence reader pre-heated to 37°C. b. Measure the fluorescence intensity kinetically over a period of 1-2 hours, taking readings every 5-10 minutes.
-
Data Analysis: a. For each sample, calculate the rate of increase in fluorescence (slope of the linear portion of the curve). b. Subtract the rate of the inhibitor-treated control from the rate of the untreated sample to determine the specific proteasome activity.
Protocol 2: Testing Detergent Compatibility
This protocol helps to determine the optimal type and concentration of detergent for your assay.
Materials:
-
Same as Protocol 1
-
A panel of detergents to test (e.g., SDS, NP-40, Triton X-100, CHAPS, Tween-20)
Procedure:
-
Prepare a Detergent Dilution Series: For each detergent, prepare a series of dilutions in the Assay Buffer. The concentration range should span below and above the typical working concentrations (e.g., for SDS, you might test 0.0001% to 0.1%).
-
Assay Setup: a. Set up the assay in a 96-well plate as described in Protocol 1. b. In separate sets of wells, use the different detergent dilutions in the final reaction mixture. c. Include a "no detergent" control. d. Also, include controls with detergent but without the enzyme (lysate) to check for the detergent's effect on background fluorescence.
-
Measurement and Analysis: a. Measure the kinetic activity as in Protocol 1. b. Plot the proteasome activity (rate of fluorescence increase) against the detergent concentration. c. The optimal detergent concentration will be the one that gives the highest specific activity with the lowest background.
Visualizations
Caption: Workflow for the this compound proteasome activity assay.
Caption: Potential mechanisms of detergent interference in the assay.
Caption: A troubleshooting decision tree for common assay issues.
References
- 1. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. How Triton X-100 Modulates Protein-Ligand Binding Affinities [eureka.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. agscientific.com [agscientific.com]
- 14. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Z-Val-Lys-Met-AMC Data Normalization and Assay Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Z-Val-Lys-Met-AMC in enzyme activity assays. It includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and robust data normalization methods to ensure the generation of accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What enzymes can be assayed using this compound?
A1: this compound is a fluorogenic substrate primarily used to measure the activity of the proteasome, β-secretase (BACE1), also known as Amyloid A4-Generating Enzyme, and Cathepsin B.[1][2] Cleavage of the substrate by these enzymes releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected with a fluorometer.
Q2: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
A2: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum around 344-380 nm and an emission maximum in the range of 440-460 nm.[1][3]
Q3: How should I prepare and store the this compound substrate?
A3: It is recommended to dissolve the this compound substrate in DMSO to create a stock solution. This stock solution should be stored at -20°C, protected from light, and undergo a limited number of freeze-thaw cycles. For use in assays, the stock solution is typically diluted in the appropriate assay buffer.
Q4: What are the common causes of high background fluorescence in AMC-based assays?
A4: High background fluorescence can stem from several sources, including substrate auto-hydrolysis, contamination of reagents with fluorescent compounds, or the presence of interfering substances in the sample. To mitigate this, it is crucial to use high-purity reagents, run appropriate blank controls (substrate without enzyme), and ensure the substrate is stored correctly to prevent degradation.
Q5: What is the importance of an AMC standard curve?
A5: An AMC standard curve is essential for converting the relative fluorescence units (RFU) measured in your experiment into the absolute amount (e.g., pmol or nmol) of cleaved substrate. This allows for the calculation of specific enzyme activity and enables comparison of results across different experiments and laboratories.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Background Fluorescence | 1. Substrate auto-hydrolysis. 2. Contaminated reagents or buffers. 3. Presence of fluorescent compounds in the sample. | 1. Prepare fresh substrate dilutions before each experiment. Store stock solutions properly at -20°C in DMSO. 2. Use high-purity, sterile reagents and buffers. Filter-sterilize buffers if necessary. 3. Include a "sample only" control (without substrate) to measure intrinsic sample fluorescence and subtract this value from your readings. |
| Low or No Signal | 1. Inactive enzyme. 2. Incorrect assay conditions (e.g., pH, temperature). 3. Sub-optimal substrate concentration. 4. Presence of inhibitors in the sample. | 1. Use a positive control with known active enzyme to verify assay setup. Ensure proper storage and handling of the enzyme. 2. Optimize the assay buffer pH and incubation temperature for the specific enzyme being tested. 3. Perform a substrate titration experiment to determine the optimal concentration (typically at or near the Km value). 4. Include a control with a known amount of purified enzyme spiked into the sample matrix to test for inhibition. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Inconsistent mixing of reagents. 3. "Edge effects" in the microplate due to evaporation. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough but gentle mixing of reagents in each well. 3. Avoid using the outer wells of the microplate, or fill them with buffer/media to create a humidity barrier. |
| Non-linear Reaction Kinetics | 1. Substrate depletion. 2. Enzyme instability. 3. Photobleaching of the AMC fluorophore. | 1. Ensure that less than 10-15% of the substrate is consumed during the reaction. If necessary, reduce the enzyme concentration or the incubation time. 2. Check the stability of the enzyme under the assay conditions. 3. Minimize the exposure of the plate to the excitation light. Use the lowest necessary excitation intensity and limit the number of reading cycles.[4][5] |
Experimental Protocols
Proteasome Activity Assay
This protocol is adapted for measuring the chymotrypsin-like activity of the 26S proteasome in cell lysates.
Materials:
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM ATP
-
Cell Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors (inhibitor cocktail without proteasome inhibitors)
-
Proteasome Inhibitor (e.g., MG-132)
-
AMC Standard
-
96-well black, flat-bottom plates
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold Cell Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare an AMC standard curve in Assay Buffer (e.g., 0-100 pmol/well).
-
In separate wells, add 20-50 µg of cell lysate.
-
For inhibitor controls, pre-incubate a set of lysate wells with a proteasome inhibitor (e.g., 10 µM MG-132) for 15 minutes at 37°C.
-
Bring the volume in all wells to 90 µl with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Add 10 µl of this compound substrate solution (final concentration 20-100 µM) to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically every 5 minutes for 30-60 minutes at Ex/Em = 360/460 nm.
-
β-Secretase (BACE1) Activity Assay
This protocol is designed for measuring BACE1 activity in brain tissue homogenates or cell lysates.
Materials:
-
This compound
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Lysis Buffer: Assay Buffer containing 1% Triton X-100
-
BACE1 Inhibitor (e.g., β-secretase inhibitor IV)
-
AMC Standard
-
96-well black, flat-bottom plates
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue or lyse cells in ice-cold Lysis Buffer.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
Prepare an AMC standard curve in Assay Buffer.
-
Add 50 µg of protein lysate to each well.
-
For inhibitor controls, pre-incubate samples with a BACE1 inhibitor for 15 minutes at 37°C.
-
Adjust the volume to 90 µl with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Add 10 µl of this compound substrate solution (final concentration 50-200 µM) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at Ex/Em = 350/490 nm either kinetically or as an endpoint reading after 30-60 minutes.[6]
-
Cathepsin B Activity Assay
This protocol is for measuring Cathepsin B activity in cell lysates.
Materials:
-
This compound
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT
-
Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40
-
Cathepsin B Inhibitor (e.g., CA-074)
-
AMC Standard
-
96-well black, flat-bottom plates
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold Cell Lysis Buffer.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
Prepare an AMC standard curve in Assay Buffer.
-
Add 20-50 µg of cell lysate to each well.
-
For inhibitor controls, pre-incubate samples with a Cathepsin B inhibitor (e.g., 10 µM CA-074) for 20 minutes at room temperature.
-
Bring the volume to 90 µl with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Add 10 µl of this compound substrate solution (final concentration 40-60 µM) to each well.[7]
-
Incubate at 37°C and measure fluorescence kinetically at Ex/Em = 360/460 nm.
-
Data Normalization Methods
Proper data normalization is critical for correcting variations that are not due to the biological changes being investigated.
Normalization to Total Protein Content
This is the most common method for normalizing enzyme activity in cell or tissue lysates.
Logic: This method assumes that the total protein concentration is proportional to the cell number and that the expression of the enzyme of interest per cell is the primary variable.
Procedure:
-
Measure the protein concentration of each lysate (e.g., using a BCA or Bradford assay).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (RFU/min).
-
Convert V₀ to pmol/min using the AMC standard curve.
-
Normalize the enzyme activity by dividing the rate (pmol/min) by the amount of protein in the well (mg). The final units will be pmol/min/mg.
Example Data:
| Sample | V₀ (RFU/min) | Protein (mg) | Activity (pmol/min) | Normalized Activity (pmol/min/mg) |
| Control | 500 | 0.05 | 25 | 500 |
| Treatment A | 750 | 0.05 | 37.5 | 750 |
| Treatment B | 400 | 0.04 | 20 | 500 |
Normalization to Cell Number
This method is suitable when working with cultured cells and provides a direct measure of activity on a per-cell basis.
Logic: This approach normalizes the enzyme activity to the number of cells from which the lysate was prepared.
Procedure:
-
Count the number of cells before preparing the lysate.
-
Calculate the initial reaction velocity (V₀) in RFU/min.
-
Convert V₀ to pmol/min using the AMC standard curve.
-
Normalize the activity by dividing the rate (pmol/min) by the number of cells used for the lysate in that well. The final units will be pmol/min/cell.
Example Data:
| Sample | V₀ (RFU/min) | Cell Count | Activity (pmol/min) | Normalized Activity (pmol/min/cell) |
| Control | 600 | 1 x 10⁵ | 30 | 3 x 10⁻⁴ |
| Treatment A | 900 | 1 x 10⁵ | 45 | 4.5 x 10⁻⁴ |
| Treatment B | 480 | 0.8 x 10⁵ | 24 | 3 x 10⁻⁴ |
Normalization Using an Internal Control (Inhibitor Method)
This method helps to distinguish the specific enzyme activity from other non-specific proteolytic activities in the sample.
Logic: The activity measured in the presence of a specific inhibitor is considered background/non-specific, and this is subtracted from the total activity.
Procedure:
-
For each sample, run two parallel reactions: one with and one without a specific inhibitor for the enzyme of interest.
-
Calculate the initial reaction velocity (V₀) for both the uninhibited (V_total) and inhibited (V_inhibited) reactions.
-
The specific activity is calculated as: V_specific = V_total - V_inhibited.
-
This specific activity can then be further normalized to protein content or cell number.
Example Data:
| Sample | V_total (RFU/min) | V_inhibited (RFU/min) | V_specific (RFU/min) | Protein (mg) | Normalized Specific Activity (pmol/min/mg) |
| Control | 550 | 50 | 500 | 0.05 | 500 |
| Treatment A | 825 | 75 | 750 | 0.05 | 750 |
| Treatment B | 460 | 60 | 400 | 0.04 | 500 |
Visualizations
References
- 1. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Fluorogenic Cathepsin B Substrates: Introducing Z-Nle-Lys-Arg-AMC
For researchers and professionals in drug development, the accurate measurement of cathepsin B activity is crucial. This guide provides an objective comparison of the novel substrate, Z-Nle-Lys-Arg-AMC, with other commonly used fluorogenic substrates for cathepsin B, supported by experimental data. While the query specified Z-Val-Lys-Met-AMC, the current scientific literature extensively highlights Z-Nle-Lys-Arg-AMC as a superior and highly specific substrate, suggesting a potential variation in the requested peptide sequence. This guide will focus on the experimentally validated substrates.
Performance Comparison of Cathepsin B Substrates
The selection of an appropriate substrate is paramount for the sensitive and specific detection of cathepsin B activity. Key performance indicators for enzymatic substrates include the Michaelis constant (Km) and the catalytic rate constant (kcat), which together determine the catalytic efficiency (kcat/Km). The optimal pH for substrate cleavage is another critical factor, as cathepsin B functions in various cellular compartments with differing pH environments.
A recent study designed and validated Z-Nle-Lys-Arg-AMC as a highly specific and efficient substrate for cathepsin B, comparing it to the widely used substrates Z-Phe-Arg-AMC and Z-Arg-Arg-AMC.[1][2][3] The data presented below summarizes the kinetic parameters and specificity of these substrates.
| Substrate | Cathepsin B Specificity | Optimal pH Range | Catalytic Efficiency (kcat/Km) at pH 4.6 (M⁻¹s⁻¹) | Catalytic Efficiency (kcat/Km) at pH 7.2 (M⁻¹s⁻¹) | Cleaved by Other Cathepsins |
| Z-Nle-Lys-Arg-AMC | High | Broad (acidic to neutral) | High | High | No (not cleaved by Cathepsins L, K, S, V, X)[1][2] |
| Z-Arg-Arg-AMC | Moderate | Neutral | Low | Moderate | Yes (cleaved by Cathepsins L and V)[1][2] |
| Z-Phe-Arg-AMC | Low | Broad | High | High | Yes (cleaved by Cathepsins L, K, and V)[1][2] |
Table 1: Comparison of kinetic and specificity data for different cathepsin B substrates. Data compiled from "Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins...".[1][2][3]
Key Findings:
-
Specificity: Z-Nle-Lys-Arg-AMC demonstrates superior specificity for cathepsin B, showing no cross-reactivity with other tested cysteine cathepsins (L, K, S, V, and X).[1][2] In contrast, both Z-Arg-Arg-AMC and Z-Phe-Arg-AMC are cleaved by other cathepsins, which can lead to inaccurate measurements of cathepsin B activity in complex biological samples.[1][2][3]
-
pH Optimum: Z-Nle-Lys-Arg-AMC is effectively cleaved by cathepsin B over a broad pH range, from acidic (lysosomal) to neutral (cytosolic) conditions.[1][2] Z-Arg-Arg-AMC, however, shows significantly reduced activity at acidic pH.[1][3]
-
Catalytic Efficiency: Z-Nle-Lys-Arg-AMC exhibits high catalytic efficiency at both acidic and neutral pH, making it a sensitive substrate for detecting cathepsin B activity in various physiological contexts.[1][2]
Experimental Protocols
Cathepsin B Activity Assay Using Fluorogenic Substrates
This protocol outlines the general procedure for measuring cathepsin B activity using AMC-based fluorogenic substrates.
Materials:
-
Recombinant human cathepsin B
-
Fluorogenic substrate (Z-Nle-Lys-Arg-AMC, Z-Arg-Arg-AMC, or Z-Phe-Arg-AMC)
-
Assay buffer: 40 mM citrate phosphate buffer with 1 mM EDTA, 100 mM NaCl, and 5 mM DTT, adjusted to the desired pH (e.g., 4.6, 5.5, or 7.2)[2]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm for AMC)[4]
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant human cathepsin B in the assay buffer. The final concentration may vary, but a concentration of 0.04 ng/μL has been used effectively.[2]
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute the substrate to the desired final concentration (e.g., 40 μM) in the assay buffer.[2]
-
Assay Reaction:
-
Add 50 μL of the enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 μL of the substrate solution to each well.
-
For negative controls, use assay buffer without the enzyme.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours), protected from light.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360-380/440-460 nm for AMC).[4]
-
Data Analysis: The rate of increase in fluorescence is proportional to the cathepsin B activity. For kinetic studies, vary the substrate concentration and measure the initial reaction velocities to determine Km and kcat values using Michaelis-Menten kinetics.[6]
Determination of Kinetic Parameters (kcat and Km)
To determine the kinetic parameters, the assay is performed with varying substrate concentrations (e.g., 5.9 to 225 μM) and a fixed enzyme concentration.[2] The initial velocity (v0) of the reaction at each substrate concentration ([S]) is determined from the linear phase of the fluorescence curve. The data is then fitted to the Michaelis-Menten equation: v0 = (Vmax * [S]) / (Km + [S]), where Vmax is the maximum enzyme velocity. The kcat value is subsequently calculated from Vmax and the enzyme concentration.[6]
Visualizations
Enzymatic Cleavage of a Fluorogenic Substrate
Caption: Enzymatic cleavage of a fluorogenic substrate by Cathepsin B.
Cathepsin B Signaling Pathway Involvement
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. escholarship.org [escholarship.org]
A Head-to-Head Comparison of Z-Val-Lys-Met-AMC and Suc-LLVY-AMC for Measuring Proteasome Activity
For researchers, scientists, and drug development professionals, the accurate measurement of proteasome activity is crucial for understanding cellular protein degradation pathways and for the development of therapeutic inhibitors. Fluorogenic substrates are indispensable tools in this endeavor. This guide provides a comprehensive comparison of two commonly used substrates for assessing the chymotrypsin-like activity of the proteasome: Z-Val-Lys-Met-AMC and Suc-LLVY-AMC.
This objective comparison, supported by available experimental data, will assist researchers in making an informed decision for their specific experimental needs.
Overview of the Substrates
Both this compound and Suc-LLVY-AMC are synthetic peptides conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In their intact form, these substrates are non-fluorescent. Upon cleavage of the peptide backbone by the proteasome's chymotrypsin-like (β5) subunit, the free AMC is released, resulting in a measurable increase in fluorescence. This fluorescence intensity is directly proportional to the proteasome's enzymatic activity.
Suc-LLVY-AMC is a widely recognized and extensively documented substrate for measuring the chymotrypsin-like activity of both the 20S and 26S proteasomes. Its properties and performance have been characterized in numerous studies.
This compound is also a fluorogenic substrate that can be cleaved by the proteasome. However, it is also reported to be a substrate for other proteases, including the Amyloid A4-Generating Enzyme and cathepsin B.[1][2] This cross-reactivity is a critical consideration for its use in complex biological samples.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Suc-LLVY-AMC based on available data.
| Parameter | This compound | Suc-LLVY-AMC |
| Target Proteasome Activity | Chymotrypsin-like | Chymotrypsin-like |
| Excitation Wavelength | 360-380 nm[3] | 345-380 nm[4][5][6] |
| Emission Wavelength | 440-460 nm[3] | 440-460 nm[4][5][6] |
| Typical Working Concentration | Not readily available for proteasome assays | 20-200 µM[4][6] |
| Kinetic Parameters (Km) | Not readily available for proteasome | ~30 µM[7] |
| Known Cross-Reactivity | Amyloid A4-Generating Enzyme, Cathepsin B[1][2] | Calpains and other chymotrypsin-like proteases[5] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are generalized protocols for using both substrates in a 96-well plate format for measuring proteasome activity in cell lysates.
Protocol for Suc-LLVY-AMC
This protocol is adapted from various sources and represents a standard method for measuring chymotrypsin-like proteasome activity.[4][8][9]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 2 mM ATP.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM. Prepare fresh before use.
-
Cell Lysate: Prepare cell lysate in a suitable lysis buffer (e.g., RIPA buffer) and determine the protein concentration.
2. Assay Procedure:
-
To each well of a black 96-well plate, add 20-50 µg of cell lysate.
-
For a negative control, pre-incubate a set of wells with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the working substrate solution to each well to a final volume of 100 µL.
-
Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Record the fluorescence every 1-2 minutes for a total of 30-60 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the inhibitor-treated control from the rate of the untreated sample to determine the specific proteasome activity.
Protocol for this compound
A detailed, validated protocol specifically for measuring proteasome activity using this compound is not as widely published as for Suc-LLVY-AMC. However, a general protocol based on its properties as an AMC-based substrate can be proposed. Researchers should optimize this protocol for their specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 2 mM ATP.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to a desired final concentration (e.g., 50-100 µM, optimization is recommended). Prepare fresh before use.
-
Cell Lysate: Prepare cell lysate in a suitable lysis buffer and determine the protein concentration.
2. Assay Procedure:
-
To each well of a black 96-well plate, add 20-50 µg of cell lysate.
-
Include a negative control by pre-incubating a set of wells with a proteasome inhibitor (e.g., 20 µM MG132) and a control for other potential proteases (e.g., a general cysteine protease inhibitor if cathepsin B activity is a concern) for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the working substrate solution to each well to a final volume of 100 µL.
-
Immediately measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Record the fluorescence kinetically as described for Suc-LLVY-AMC.
3. Data Analysis:
-
Calculate the rate of reaction from the linear portion of the curve.
-
Subtract the rate of the inhibitor-treated controls to determine the specific proteasome activity.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
References
- 1. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasomal chymotrypsin-like peptidase activity is required for essential functions of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. ubpbio.com [ubpbio.com]
- 6. ubpbio.com [ubpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Z-Val-Lys-Met-AMC Cross-Reactivity with Key Proteases
For Immediate Release
This guide provides a detailed comparison of the fluorogenic peptide substrate Z-Val-Lys-Met-AMC, evaluating its specificity and cross-reactivity with several key proteases. Designed for researchers, scientists, and professionals in drug development, this document collates available kinetic data, outlines detailed experimental protocols for specificity testing, and presents a logical workflow for assessing protease-substrate interactions.
The substrate this compound (Z-VKM-AMC) is a synthetic peptide corresponding to the P4-P1 amino acid sequence at the β-secretase cleavage site of the Amyloid Precursor Protein (APP), specifically residues 669-671.[1] Cleavage of the amide bond C-terminal to Methionine releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), allowing for real-time kinetic measurement of enzymatic activity. While primarily associated with β-secretase (BACE1), this substrate is also reported to be cleaved by the cysteine protease Cathepsin B and the 20S proteasome complex.[1][2][3] Understanding its cross-reactivity is crucial for the accurate interpretation of experimental results and for the development of specific protease inhibitors.
Quantitative Comparison of Protease Activity
| Enzyme | Substrate Used in Study | K_m_ (µM) | V_max_ (relative units) | Catalytic Efficiency (k_cat_/K_m_) | Source |
| β-Secretase (BACE1) | (MCA)SEVVKM DAEFRK(DNP) | ~11.5 | Increased in AD Brains | Not Reported | [4] |
| Cathepsin B | Z-Arg-Arg-AMC | 390 | Not Reported | Not Reported | [5] |
| 20S Proteasome (Chymotrypsin-like) | Suc-Leu-Leu-Val-Tyr-AMC | >40 | Subject to Inhibition | Not Reported | [6][7] |
-
Note: Kinetic data for Cathepsin B and the 20S Proteasome with the specific this compound substrate is not well-documented in the reviewed literature. Data for commonly used alternative fluorogenic substrates are presented to provide a general reference for their enzymatic activity. The substrate used for BACE1 analysis is a FRET-based peptide containing the VKM motif, which is functionally analogous to Z-VKM-AMC for assessing β-secretase cleavage.
Experimental Protocols
To facilitate further research and direct comparison, the following section details a generalized protocol for determining the kinetic parameters and cross-reactivity of a fluorogenic substrate like this compound against a panel of proteases.
Protocol: Kinetic Analysis of Protease Activity using a Fluorogenic Substrate
1. Objective: To determine the Michaelis-Menten constant (K_m_) and maximum reaction velocity (V_max_) for the cleavage of this compound by a specific protease and to assess cross-reactivity with other proteases.
2. Materials:
-
This compound substrate (stock solution in DMSO)
-
Purified, active proteases (e.g., recombinant human BACE1, Cathepsin B, 20S Proteasome)
-
Specific assay buffers for each protease (see table below)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
AMC (7-amino-4-methylcoumarin) standard for calibration
3. Recommended Assay Buffers:
| Protease | Buffer Composition |
| BACE1 | 50 mM Sodium Acetate, pH 4.5 |
| Cathepsin B | 50 mM Sodium Acetate, 5 mM EDTA, 10 mM DTT, pH 5.0 |
| 20S Proteasome | 20 mM HEPES, 0.5 mM EDTA, pH 7.8 |
4. Procedure:
-
Part A: AMC Standard Curve Generation
-
Prepare a series of dilutions of the AMC standard in the relevant assay buffer.
-
Pipette each concentration into the 96-well plate.
-
Measure the fluorescence intensity at Ex/Em = 380/460 nm.
-
Plot fluorescence intensity versus AMC concentration and perform a linear regression to generate a standard curve. This curve will be used to convert relative fluorescence units (RFU) per minute to moles of product formed per minute.
-
-
Part B: Enzyme Kinetic Assay
-
Prepare a range of substrate concentrations of this compound in the appropriate assay buffer. A typical range would span from 0.1 x K_m_ to 10 x K_m_ (if K_m_ is unknown, start with a broad range, e.g., 1 µM to 200 µM).
-
Add the substrate dilutions to the wells of the 96-well plate.
-
Initiate the reaction by adding a fixed, predetermined concentration of the active enzyme to each well. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the measurement.
-
Immediately place the plate in the fluorescence reader, pre-set to the experimental temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes).
-
-
Part C: Cross-Reactivity Assay
-
Select a single, fixed concentration of this compound (typically at or near the K_m_ of the primary target protease, or a concentration like 50 µM if K_m_ is unknown).
-
In separate wells, add the substrate to the specific assay buffer for each protease being tested for cross-reactivity.
-
Initiate the reactions by adding each of the different proteases to their respective wells.
-
Monitor the rate of fluorescence increase as described in Part B. A significant increase in fluorescence indicates cleavage of the substrate and thus, cross-reactivity.
-
5. Data Analysis:
-
For the kinetic assay, convert the rate of fluorescence increase (RFU/min) to the initial reaction velocity (V_0_, in µM/min or nmol/min) using the AMC standard curve.
-
Plot the initial velocity (V_0_) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m_ and V_max_ values.
-
For the cross-reactivity assay, compare the reaction rates of the different proteases. The activity can be expressed as a percentage of the activity of the primary target enzyme.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for protease kinetic and cross-reactivity analysis.
Signaling Pathway Context
This compound mimics a cleavage site in the Amyloid Precursor Protein (APP), a central molecule in the pathogenesis of Alzheimer's Disease. The diagram below illustrates the two main APP processing pathways. BACE1 (β-secretase) initiates the amyloidogenic pathway, leading to the formation of Amyloid-β (Aβ) peptides, which can aggregate into toxic plaques. The non-amyloidogenic pathway, initiated by α-secretase, prevents Aβ formation. Cathepsin B has also been implicated as a potential β-secretase in certain conditions.
Caption: Competing pathways of Amyloid Precursor Protein (APP) processing.
References
- 1. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Altered beta-secretase enzyme kinetics and levels of both BACE1 and BACE2 in the Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Enzyme Inhibition Data: A Comparative Guide to Z-Val-Lys-Met-AMC
For researchers, scientists, and drug development professionals, the accurate validation of enzyme inhibition data is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Z-Val-Lys-Met-AMC with alternative substrates for key enzyme targets, supported by experimental data and detailed protocols to ensure robust and reliable results.
The tetrapeptide this compound serves as a fluorogenic substrate for several proteases, notably cathepsin B and the proteasome. Its utility in enzyme inhibition assays stems from the cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide backbone by the target enzyme. This cleavage event results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. The intensity of this fluorescence can be modulated by the presence of inhibitors, allowing for the determination of their potency and mechanism of action.
Performance Comparison of Fluorogenic Substrates
The selection of an appropriate substrate is critical for the sensitivity and specificity of an enzyme inhibition assay. Below, we compare the performance of this compound with other commonly used fluorogenic substrates for cathepsin B and the proteasome.
Cathepsin B Substrate Comparison
| Substrate | Target Enzyme | kcat/Km (M⁻¹s⁻¹) at pH 7.2 | kcat/Km (M⁻¹s⁻¹) at pH 4.6 |
| This compound | Cathepsin B | Data not available | Data not available |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | 1.8 x 10⁵ | 1.1 x 10⁵ |
| Z-Phe-Arg-AMC | Cathepsin B | 1.6 x 10⁵ | 2.5 x 10⁵ |
| Z-Arg-Arg-AMC | Cathepsin B | 5.8 x 10⁴ | 1.2 x 10⁴ |
Table 1: Comparison of Kinetic Parameters for Cathepsin B Fluorogenic Substrates. The catalytic efficiency (kcat/Km) of different fluorogenic substrates for human cathepsin B was determined at both neutral (pH 7.2) and acidic (pH 4.6) conditions. Higher kcat/Km values indicate greater catalytic efficiency. Data for Z-Nle-Lys-Arg-AMC, Z-Phe-Arg-AMC, and Z-Arg-Arg-AMC are provided as a benchmark for evaluating cathepsin B substrates.
Proteasome Substrate Comparison
This compound has been reported as a substrate for the proteasome, an enzyme complex with multiple catalytic activities. The most well-characterized of these are the chymotrypsin-like, trypsin-like, and caspase-like activities, for which specific fluorogenic substrates are widely used. While this compound is suggested to be a substrate for the chymotrypsin-like activity of the proteasome, specific kinetic data and direct comparative performance analyses with standard substrates are not extensively documented in peer-reviewed literature. Therefore, we present the established alternative substrates as a benchmark.
| Substrate | Targeted Proteasome Activity |
| This compound | Chymotrypsin-like (reported) |
| Suc-LLVY-AMC | Chymotrypsin-like |
| Boc-LRR-AMC | Trypsin-like |
| Z-LLE-AMC | Caspase-like |
Experimental Protocols
The following is a generalized protocol for an enzyme inhibition assay using a fluorogenic AMC-based substrate like this compound. This protocol can be adapted for both cathepsin B and proteasome activity assays with specific modifications as noted.
Materials:
-
Target enzyme (e.g., purified cathepsin B or proteasome)
-
Fluorogenic substrate (e.g., this compound)
-
Assay buffer (specific to the enzyme)
-
Inhibitor compound of interest
-
DMSO (for dissolving substrate and inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM this compound in DMSO).
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Prepare the appropriate assay buffer.
-
For Cathepsin B: A common buffer is 50 mM MES, pH 6.0, containing 2 mM DTT and 1 mM EDTA.
-
For Proteasome: A typical buffer is 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM ATP, and 1 mM DTT.
-
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
A serial dilution of the inhibitor compound (or DMSO for the no-inhibitor control).
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the final desired concentration (typically at or below the Km value).
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., IC₅₀ curve) to determine the inhibitor's potency.
-
Visualizing the Process
To better understand the underlying principles and workflow, the following diagrams have been generated using Graphviz.
Enzymatic cleavage of this compound and its inhibition.
Workflow for an enzyme inhibition assay using this compound.
Navigating Protease High-Throughput Screening: A Guide to Z-Val-Lys-Met-AMC Alternatives
For researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) of proteases, the fluorogenic substrate Z-Val-Lys-Met-AMC has been a staple. However, the quest for enhanced sensitivity, improved spectral properties, and broader applicability has led to the development of several potent alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal substrate for your HTS needs.
This compound is a fluorogenic substrate primarily utilized for assaying the chymotrypsin-like activity of the proteasome and the activity of cathepsin B.[1][2][3] Its cleavage by these proteases releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a measurable signal. While effective, AMC-based substrates can be limited by factors such as inner filter effects and interference from fluorescent library compounds. This has spurred the adoption of alternative fluorophores and assay formats.
Performance Comparison of Fluorogenic Substrates
The ideal HTS substrate offers high sensitivity, a strong signal-to-background ratio, and minimal interference from test compounds. Here, we compare this compound with three major classes of alternatives: Rhodamine 110 (Rh110)-based substrates, 7-amino-4-carbamoylmethylcoumarin (ACC)-based substrates, and Förster Resonance Energy Transfer (FRET)-based substrates.
| Substrate Class | Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages | Potential Limitations |
| This compound | 7-amino-4-methylcoumarin (AMC) | 360-380 | 440-460 | Established and widely used. | Lower fluorescence yield compared to alternatives; potential for spectral overlap with library compounds. |
| Rhodamine 110 (Rh110)-based | Rhodamine 110 | ~492 | ~529 | Up to 300-fold higher sensitivity than AMC substrates; red-shifted spectra reduce compound interference and background fluorescence.[4] | Two-step cleavage of bis-amide substrates can complicate kinetic analysis.[5][6] |
| ACC-based | 7-amino-4-carbamoylmethylcoumarin (ACC) | ~350 | ~450 | Approximately 2.8-fold higher fluorescence yield than AMC; allows for lower enzyme and substrate concentrations.[7] | Less commercially available in a wide variety of peptide sequences compared to AMC or Rh110. |
| FRET-based | Various (e.g., FITC/Dabcyl, Eu(III)/QSY-7) | Donor-dependent | Acceptor-dependent | High signal-to-noise ratio; amenable to time-resolved fluorescence (TR-FRET) to reduce background.[8] | Requires careful selection of donor/acceptor pair and peptide linker design.[9] |
Quantitative Data Summary
The following table summarizes available kinetic and performance data for representative substrates from each class. Direct side-by-side comparisons are limited in the literature, and optimal conditions can vary.
| Substrate | Target Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Z-Arg-Lys-AMC | Cathepsin B | 468 ± 43 (pH 7.5) | 2794 ± 102 min⁻¹ | 6.0 ± 0.5 min⁻¹µM⁻¹ | Demonstrates pH-dependent kinetics.[10] |
| Ac-VLTK-AMC | PmC11 Protease | 20.4 ± 2.0 | 3.3 ± 0.1 | 1.6 x 10⁵ | [11] |
| Ubiquitin-Rh110-glycine | USP2 (catalytic domain) | 1.5 | 0.53 | 3.5 x 10⁵ | Demonstrates high sensitivity for deubiquitinating enzymes.[12] |
| Ubiquitin-Rh110-glycine | UCH-L3 | 0.034 | 4.72 | 1.4 x 10⁸ | [12] |
| Ac-Leu-Thr-Phe-Lys-ACC | Thrombin | - | - | - | Showed comparable kinetic constants to the equivalent AMC substrate.[7] |
| (TAMRA)-GSR||C-(FAM) | Enteropeptidase | - | - | - | Used in an enzyme cascade to achieve 0.2 pM detection limit.[9] |
Signaling Pathways and Experimental Workflows
Understanding the biological context of the target proteases is crucial for assay design and data interpretation.
Ubiquitin-Proteasome System
The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, which are targeted for destruction by the attachment of a polyubiquitin chain.[13][14][15][16] This process is critical for regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and removal of misfolded proteins.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rhodamine 110 Label - Biosyntan GmbH [biosyntan.de]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
Validating Cathepsin B Activity: A Comparison of Specific Inhibitors for the Z-Val-Lys-Met-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
The Z-Val-Lys-Met-AMC assay is a valuable tool for measuring the proteolytic activity of Cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes, including tumor metastasis and neurodegenerative diseases. Given that the substrate this compound can also be cleaved by other proteases like the proteasome, validating that the observed enzymatic activity originates specifically from Cathepsin B is a critical step for data integrity.[1][2] This guide provides a comparative overview of key inhibitors used to validate this assay, complete with experimental protocols and performance data.
Principle of the Fluorogenic Assay
The assay utilizes the fluorogenic substrate this compound. In the presence of active Cathepsin B, the substrate is cleaved, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence, measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.[1]
Figure 1. Principle of the this compound fluorogenic assay for Cathepsin B.
Comparison of Cathepsin B Inhibitors
The most reliable method for validating the assay is to demonstrate that the enzymatic activity can be abolished by a highly specific inhibitor. The two most common inhibitors for this purpose are CA-074 and Z-FA-FMK. While both are effective, they differ significantly in their selectivity and potency.
| Inhibitor | Target(s) | Mechanism | Potency (Inhibition Constant, Ki) | Selectivity Profile |
| CA-074 | Cathepsin B | Irreversible, Covalent | 2-5 nM[3][4][5] | Highly Selective . Exhibits 10,000-30,000 times greater inhibition of Cathepsin B than Cathepsins H and L.[3][4] |
| Z-FA-FMK | Cathepsin B, Cathepsin L, Caspases | Irreversible, Covalent | ~1.5 µM for Cathepsin B[6] | Less Selective . Also inhibits Cathepsin L and effector caspases (-2, -3, -6, -7), which can confound results.[6][7][8] |
Note: Potency values are determined against purified Cathepsin B and may vary slightly based on assay conditions and the specific substrate used.
The high selectivity of CA-074 makes it the superior choice for validating that the signal in the this compound assay is attributable to Cathepsin B. A significant reduction in fluorescence upon addition of CA-074 provides strong evidence for specific Cathepsin B activity.
A critical consideration when using CA-074 is its pH-dependent activity. The inhibitor is substantially more potent at the acidic pH typical of lysosomes (pH 4.5-5.5) than at neutral pH.[9][10] This is an important factor when designing the assay buffer system.
| Inhibitor | pH 4.6 | pH 5.5 | pH 7.2 |
| CA-074 IC50 * | 6 nM | 44 nM | 723 nM |
*IC50 values represent the concentration required for 50% inhibition of Cathepsin B activity, determined using the Z-Phe-Arg-AMC substrate.[9][10]
Experimental Workflow and Protocols
The validation experiment involves measuring the assay signal in the presence and absence of a specific inhibitor. A significant, dose-dependent decrease in signal upon inhibitor addition confirms the specificity of the assay for Cathepsin B.
Figure 2. Experimental workflow for validating Cathepsin B activity using a specific inhibitor.
This protocol is adapted from standard procedures for measuring Cathepsin B activity and its inhibition. Researchers should optimize substrate and enzyme concentrations for their specific experimental conditions.
1. Reagents and Buffers:
-
Assay Buffer: 40 mM Citrate Phosphate buffer, 5 mM DTT, 1 mM EDTA, 100 mM NaCl, pH 5.5. (Note: pH is critical for CA-074 potency).
-
Substrate (this compound): Prepare a 10 mM stock solution in DMSO.
-
Enzyme: Purified Cathepsin B or cell/tissue lysate containing Cathepsin B activity.
-
Specific Inhibitor (CA-074): Prepare a stock solution in DMSO or water. A 1000x stock is recommended to minimize solvent effects.
-
96-well Plate: Black, flat-bottom plates are recommended to minimize background fluorescence.
-
Fluorometric Plate Reader: Capable of excitation at ~380 nm and emission at ~460 nm.
2. Experimental Procedure:
-
Prepare Reaction Mix: In separate wells of the 96-well plate, prepare the following reactions:
-
Total Activity (Control): Add Assay Buffer, enzyme sample, and an equivalent volume of inhibitor solvent (e.g., DMSO).
-
Inhibited Reaction: Add Assay Buffer, enzyme sample, and the specific inhibitor (CA-074) to the desired final concentration (e.g., 1 µM to ensure full inhibition).
-
No Enzyme Control: Add Assay Buffer and substrate only to measure background substrate hydrolysis.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes. This allows the irreversible inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the this compound substrate to all wells to a final concentration of 20-50 µM. The optimal concentration should be determined but is typically near the substrate's Km value.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity (RFU - Relative Fluorescence Units) every 1-2 minutes for a period of 30-60 minutes using a plate reader set to the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the rate of reaction (slope of RFU vs. time) for each condition.
-
Subtract the rate of the "No Enzyme Control" from all other measurements.
-
Calculate the percent inhibition: % Inhibition = (1 - (Rate_Inhibited / Rate_Control)) * 100
-
Expected Outcome: For a valid Cathepsin B assay, the activity in the wells containing a specific inhibitor like CA-074 should be significantly lower (>95% inhibition) than the total activity control. This confirms that the signal generated from the this compound substrate is predominantly due to the activity of Cathepsin B.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CA 074 | Cathepsin | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]
- 9. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reproducibility of Z-Val-Lys-Met-AMC Assays
For researchers, scientists, and drug development professionals, the reproducibility of an assay is paramount for generating reliable and conclusive data. This guide provides a comprehensive comparison of the Z-Val-Lys-Met-AMC fluorogenic assay, commonly used for measuring the activity of proteases like cathepsin B and the proteasome, with alternative assays. The following sections detail experimental data, protocols, and the signaling pathways involved to offer a thorough understanding of the assay's performance and its alternatives.
Data Presentation: A Comparative Analysis of Substrate Specificity
The following table summarizes the specificity of various fluorogenic substrates for cathepsin B, a key target of this compound. This data is extracted from a study that designed and validated a novel specific substrate for cathepsin B and compared it to commonly used alternatives.[1][2][3][4][5]
| Substrate | Target Enzyme | Relative Specific Activity for Cathepsin B | Cross-reactivity with other Cathepsins (L, K, S, V) | Reference |
| This compound | Cathepsin B, Proteasome | Data not available in comparative studies | Not specified in comparative studies | [6][7][8][9] |
| Alternative Substrates for Cathepsin B | ||||
| Z-Phe-Arg-AMC | Cathepsin B | Moderate | High (cleaved by Cathepsins L, K, and V) | [1][2][4] |
| Z-Arg-Arg-AMC | Cathepsin B | Low to Moderate | Moderate (cleaved by Cathepsins L and V) | [1][2][4] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | High | Low (specific for Cathepsin B) | [1][2][4] |
| Alternative Substrates for Proteasome | ||||
| Suc-LLVY-AMC | Proteasome (Chymotrypsin-like) | N/A | Can be cleaved by other proteases, requiring inhibitors for specificity | [10][11][12][13] |
| Boc-LSTR-AMC | Proteasome (Trypsin-like) | N/A | Specificity needs to be confirmed with inhibitors | [10][11] |
| Z-LLE-AMC | Proteasome (Caspase-like) | N/A | Specificity needs to be confirmed with inhibitors | [10][11] |
Note: The this compound substrate is reported to be a substrate for both the proteasome and the β-secretase activity of cathepsin B.[6][7] The lack of direct comparative data in the literature for its specificity against a panel of related proteases makes a conclusive statement on its reproducibility challenging. For cathepsin B activity, the novel substrate Z-Nle-Lys-Arg-AMC demonstrates significantly higher specificity compared to the more commonly used Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, which would likely contribute to higher reproducibility in complex biological samples.[1][2][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any assay. Below are generalized protocols for performing cathepsin B and proteasome activity assays using fluorogenic AMC-based substrates.
Cathepsin B Activity Assay Protocol
This protocol is adapted from commercially available kits and research articles.[5][14]
Materials:
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, containing DTT and EDTA)
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with detergents)
-
Fluorogenic Substrate (e.g., this compound or an alternative)
-
Cathepsin B inhibitor (for specificity control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~360-380/440-460 nm for AMC)
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Reaction Setup: In a 96-well black plate, add the following to each well:
-
50 µL of cell lysate
-
50 µL of Assay Buffer
-
For negative controls, pre-incubate the lysate with a cathepsin B inhibitor.
-
-
Initiate Reaction: Add 2 µL of the fluorogenic substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Subtract the fluorescence of the blank (buffer and substrate only) from all readings. The cathepsin B activity is proportional to the fluorescence signal.
Proteasome Activity Assay Protocol
This protocol is a generalized procedure based on common laboratory practices.[10][11][13]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and ATP)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, with detergents)
-
Fluorogenic Substrate (e.g., this compound or a specific proteasome substrate like Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) for specificity control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~360-380/440-460 nm for AMC)
Procedure:
-
Sample Preparation: Prepare cell lysates as described for the cathepsin B assay.
-
Reaction Setup: In a 96-well black plate, add the following to each well:
-
50 µL of cell lysate
-
50 µL of Assay Buffer
-
For negative controls, pre-incubate the lysate with a proteasome inhibitor.
-
-
Initiate Reaction: Add 2 µL of the fluorogenic substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated sample from the untreated sample.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cathepsin B Signaling Pathway.
Caption: Ubiquitin-Proteasome Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 8. This compound › PeptaNova [peptanova.de]
- 9. glpbio.com [glpbio.com]
- 10. Endoproteolytic Activity of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
A Comparative Guide to Fluorogenic Protease Substrates: Z-Val-Lys-Met-AMC vs. Z-FR-AMC
For Immediate Publication
A Comprehensive Analysis for Researchers in Protease Biology and Drug Discovery
This guide provides a detailed comparison of two widely used fluorogenic substrates, Z-Val-Lys-Met-AMC and Z-FR-AMC, to assist researchers in selecting the optimal substrate for their experimental needs. This comparison focuses on their biochemical properties, primary enzymatic targets, and respective performance characteristics, supported by experimental data and detailed protocols.
Introduction to the Substrates
This compound is a fluorogenic substrate recognized by several key enzymes involved in cellular protein degradation and processing. Its peptide sequence, Val-Lys-Met, is notably derived from the Amyloid Precursor Protein (APP), making it a relevant tool for studies related to Alzheimer's disease.[1][2] Upon cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group, a fluorescent signal is produced, which can be monitored to quantify enzymatic activity.[3]
Z-FR-AMC , a dipeptide substrate, is a broadly utilized fluorogenic substrate for a variety of cysteine proteases.[4][5][6][7] It is particularly prominent in the study of lysosomal cathepsins and is also known to be cleaved by other proteases such as papain, trypsin, and plasma kallikrein.[8][9][10] Similar to this compound, its cleavage releases the fluorophore AMC, allowing for a sensitive measurement of enzyme activity.[4]
Physicochemical Properties
Both substrates share the same fluorophore, 7-amino-4-methylcoumarin (AMC), and thus have similar fluorescence properties.
| Property | This compound | Z-FR-AMC |
| Peptide Sequence | Z-Val-Lys-Met | Z-Phe-Arg |
| Molecular Formula | C₃₂H₅₁N₅O₇S | C₃₃H₃₆N₆O₆ |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | 7-Amino-4-methylcoumarin (AMC) |
| Excitation Wavelength | ~340-360 nm[4] | ~340-360 nm[4] |
| Emission Wavelength | ~440-460 nm[4] | ~440-460 nm[4] |
Enzymatic Specificity and Performance
A critical distinction between these two substrates lies in their primary enzyme targets and specificity.
This compound is primarily used to assay the activity of:
-
Cathepsin B : It is recognized as a substrate for this lysosomal cysteine protease.[1][2][11]
-
Proteasome : The 20S proteasome, a key component of the ubiquitin-proteasome system, can cleave this substrate.
-
Amyloid A4-Generating Enzymes (e.g., BACE1) : Due to its peptide sequence mimicking the β-secretase cleavage site in APP, it is a substrate for enzymes like BACE1.[1][2]
Z-FR-AMC is a broader-spectrum substrate, primarily used for assaying:
-
Cathepsin L : It is an excellent substrate for cathepsin L.[4][5]
-
Cathepsin B : It is also readily cleaved by cathepsin B, though with different kinetics compared to cathepsin L.
-
Other Cathepsins : It is known to be cleaved by cathepsins K and S.[8]
-
Other Proteases : Its utility extends to enzymes like papain, trypsin, plasma kallikrein, and falcipain.[6][7][8]
Recent studies have highlighted the lack of specificity of Z-FR-AMC for cathepsin B, as it is also efficiently cleaved by cathepsins L, K, and V. In direct comparisons, Z-FR-AMC showed greater activity with cathepsin L than with cathepsin B.
Quantitative Performance Data
Table 1: Kinetic Parameters for Z-FR-AMC Cleavage by Human Cathepsin B [5][11]
| pH | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| 4.6 | 13.0 | 0.057 | 4385 |
| 7.2 | 11.0 | 0.024 | 2182 |
Table 2: Kinetic Parameters for Z-FR-AMC Cleavage by Human Cathepsin L [4]
| pH | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| 5.5 | 0.77 | 1.5 | 1,948,052 |
Experimental Protocols
Detailed methodologies for utilizing these substrates in enzyme activity assays are provided below.
General Principle of Fluorogenic Protease Assays
The fundamental principle involves the enzymatic hydrolysis of the amide bond linking the peptide to the AMC fluorophore. The liberated free AMC exhibits a significant increase in fluorescence intensity compared to the conjugated substrate. This change in fluorescence is monitored over time to determine the reaction velocity.
Caption: A generalized workflow for measuring protease activity using AMC-based fluorogenic substrates.
Protocol 1: Cathepsin B Activity Assay using Z-FR-AMC
This protocol is adapted from a study that determined the kinetic parameters of human cathepsin B.[5]
Materials:
-
Recombinant human cathepsin B
-
Z-FR-AMC substrate
-
Assay Buffer (e.g., 40 mM citrate phosphate buffer for pH 4.6 or Tris-HCl for pH 7.2)
-
1 M Dithiothreitol (DTT)
-
0.5 M EDTA
-
NaCl
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare the Assay Buffer:
-
For acidic conditions (pH 4.6): 40 mM citrate phosphate buffer containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.
-
For neutral conditions (pH 7.2): 40 mM Tris-HCl buffer containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.
-
-
Prepare Enzyme Solution: Dilute recombinant human cathepsin B to a final concentration of 0.04 ng/μL in the appropriate assay buffer.
-
Prepare Substrate Solution: Prepare a stock solution of Z-FR-AMC in DMSO. Further dilute in the assay buffer to the desired final concentrations (e.g., for kinetic analysis, a range of 5.9 μM to 225 μM is recommended). For single-point assays, a final concentration of 40 μM can be used.
-
Assay Setup:
-
Add 50 μL of the enzyme solution to each well of the 96-well plate.
-
Add 50 μL of the substrate solution to each well to initiate the reaction. The final volume should be 100 μL.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader pre-set to the assay temperature (e.g., 25°C). Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Determine the initial reaction velocity (RFU/s) from the linear portion of the fluorescence versus time plot. For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 2: Cathepsin B Activity Assay using this compound (Representative Protocol)
Materials:
-
Recombinant human cathepsin B
-
This compound substrate
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
1 M Dithiothreitol (DTT)
-
0.5 M EDTA
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare the Activation Buffer: 100 mM sodium acetate, pH 5.5, containing 10 mM DTT and 5 mM EDTA.
-
Activate Cathepsin B: Pre-incubate the recombinant cathepsin B in the activation buffer for 10-15 minutes at room temperature to ensure the active site cysteine is reduced.
-
Prepare Substrate Solution: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in the assay buffer (assay buffer can be the same as the activation buffer).
-
Assay Setup:
-
In a 96-well plate, add the activated cathepsin B solution.
-
Initiate the reaction by adding the this compound substrate solution. The final volume in each well should be 100-200 μL.
-
-
Fluorescence Measurement: Monitor the increase in fluorescence at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm over time.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the reaction.
Signaling Pathways and Logical Relationships
The cleavage of these substrates is a direct measure of the catalytic activity of the target proteases. The following diagram illustrates the enzymatic reaction.
Caption: Enzymatic cleavage of an AMC-conjugated peptide substrate by a protease.
Conclusion
The choice between this compound and Z-FR-AMC should be guided by the specific research question and the target enzyme of interest.
-
This compound is the substrate of choice for researchers investigating the proteasome or β-secretase activity, particularly in the context of neurodegenerative diseases. While it is a substrate for cathepsin B, the lack of readily available kinetic data makes direct performance comparisons challenging.
-
Z-FR-AMC is a versatile and highly sensitive substrate for a range of cysteine proteases, especially cathepsin L. It can be used for cathepsin B activity assays, but researchers must be mindful of its promiscuity and potential cleavage by other cathepsins present in the sample.
For studies requiring high specificity for cathepsin B, it is advisable to consider more recently developed substrates or to use specific inhibitors to dissect the contribution of different proteases to the overall fluorescence signal when using Z-FR-AMC. This guide provides the necessary data and protocols to make an informed decision and to design robust and reliable enzyme activity assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Proteasome Activity: Specificity of Z-Val-Lys-Met-AMC and its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of proteasome activity is critical. This guide provides a detailed comparison of the fluorogenic substrate Z-Val-Lys-Met-AMC with other commonly used substrates for assessing the activity of the 20S proteasome's catalytic subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).
The 20S proteasome is a multicatalytic protease complex central to cellular protein homeostasis. Its barrel-shaped structure houses three distinct catalytic activities essential for protein degradation. The β1 subunit exhibits caspase-like activity, cleaving after acidic residues. The β2 subunit displays trypsin-like activity, preferring basic residues. The β5 subunit is responsible for chymotrypsin-like activity, cleaving after hydrophobic residues.[1][2] The specific inhibition or modulation of these individual subunits is a key area of research in cancer and neurodegenerative diseases.
Substrate Specificity Comparison
In contrast, several other fluorogenic substrates have been well-characterized and are widely accepted for their relative specificity towards individual proteasome subunits.
| Substrate | Amino Acid Sequence | Target Subunit | Catalytic Activity |
| This compound | Z-Val-Lys-Met | Inferred: β2 and/or β5 | Trypsin-like and/or Chymotrypsin-like |
| Suc-LLVY-AMC | Suc-Leu-Leu-Val-Tyr | β5 | Chymotrypsin-like[5][6] |
| Boc-LRR-AMC | Boc-Leu-Arg-Arg | β2 | Trypsin-like[5] |
| Z-LLE-AMC | Z-Leu-Leu-Glu | β1 | Caspase-like[5][7] |
Note: The data for this compound is inferred based on its peptide sequence due to a lack of direct comparative kinetic studies in the available literature.
Experimental Protocols
Measuring proteasome activity using fluorogenic substrates is a common and robust method. Below is a generalized protocol for an in vitro 20S proteasome activity assay.
Materials and Reagents:
-
Purified 20S proteasome
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA
-
Fluorogenic Substrate Stock Solution (e.g., 10 mM in DMSO):
-
This compound
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Proteasome Inhibitor (e.g., MG132) for control experiments
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of ~360-380 nm and ~440-460 nm for AMC-based substrates.[3]
Assay Procedure:
-
Prepare Assay Buffer: Ensure the buffer is at the desired reaction temperature (typically 37°C).
-
Dilute 20S Proteasome: Prepare a working solution of the 20S proteasome in the assay buffer to the desired final concentration (e.g., 1-5 nM).
-
Prepare Substrate Working Solution: Dilute the fluorogenic substrate stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Set up the Assay Plate:
-
Sample Wells: Add the diluted 20S proteasome solution to the wells.
-
Blank Wells: Add assay buffer only to control for background fluorescence.
-
Inhibitor Control Wells: Pre-incubate the diluted 20S proteasome with a proteasome inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C before adding the substrate.[8]
-
-
Initiate the Reaction: Add the substrate working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic measurements of fluorescence intensity in a microplate reader at 37°C. Record data every 1-5 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Determine the rate of substrate hydrolysis (increase in fluorescence over time) for each sample.
-
Compare the activity in the presence and absence of the specific inhibitor to confirm that the measured activity is proteasome-specific.
-
Visualizing Proteasome Activity and Substrate Specificity
The following diagrams illustrate the experimental workflow and the logical relationship of substrate specificity.
Caption: Experimental workflow for a proteasome activity assay.
Caption: Proteasome subunit substrate specificity relationships.
References
- 1. Advances in Proteasome Enhancement by Small Molecules [mdpi.com]
- 2. Decreased activity of the 20S proteasome in the brain white matter and gray matter of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubpbio.com [ubpbio.com]
Validating Caspase-6 Activity: A Comparative Guide to Fluorogenic Assays and Western Blotting
For researchers, scientists, and drug development professionals investigating the role of caspase-6 in apoptosis and neurodegenerative diseases, accurate and reliable measurement of its activity is paramount. This guide provides a comprehensive comparison of two common methods for assessing caspase-6 activation: the fluorogenic substrate assay using Ac-VEID-AMC and validation by Western blot analysis of cleaved lamin A.
This guide offers an objective look at the performance of these two key methodologies, supported by experimental data. Detailed protocols for each experiment are provided to ensure reproducibility, and signaling pathway and workflow diagrams are included for enhanced clarity.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the Ac-VEID-AMC fluorogenic assay and the cleaved lamin A Western blot, allowing for a direct comparison of their specificity and sensitivity. The data is synthesized from studies directly comparing these methodologies.
| Feature | Ac-VEID-AMC Fluorogenic Assay | Cleaved Lamin A Western Blot |
| Principle | Enzymatic cleavage of a synthetic peptide (VEID) linked to a fluorophore (AMC), resulting in a measurable increase in fluorescence. | Immunodetection of the specific cleavage product of endogenous lamin A, a physiological substrate of caspase-6. |
| Specificity | The VEID peptide sequence is preferentially cleaved by caspase-6, but can also be cleaved by other caspases, such as caspase-3 and -7, especially at higher concentrations[1]. | Cleavage of lamin A at aspartic acid 230 is highly specific to caspase-6, with minimal off-target cleavage by other caspases under physiological conditions[1][2]. |
| Sensitivity | Capable of detecting caspase-6 activity down to the nanomolar range. However, the signal can be confounded by the activity of other proteases[1]. | Western blotting can detect the accumulation of cleaved lamin A over time, providing a robust indication of caspase-6 activation. The sensitivity is dependent on the antibody quality and abundance of the target. |
| Quantitative | Provides a direct kinetic measurement of enzyme activity, yielding quantitative data on the rate of substrate cleavage. | Semi-quantitative, relying on densitometric analysis of protein bands. Results are often expressed as a fold-change relative to a control. |
| Throughput | High-throughput compatible, suitable for screening large numbers of samples or compounds in a microplate format. | Lower throughput, as it involves multiple steps including gel electrophoresis, membrane transfer, and antibody incubations. |
Visualizing the Pathways and Processes
To better understand the biological context and the experimental procedures, the following diagrams have been generated.
Caption: A flowchart comparing the key steps of the Ac-VEID-AMC assay and Western blot.
Caption: The intrinsic and extrinsic pathways leading to caspase-6 activation and apoptosis.
Experimental Protocols
To ensure the successful implementation of these assays, detailed step-by-step protocols are provided below.
Ac-VEID-AMC Fluorogenic Caspase-6 Assay
This protocol is adapted for a 96-well plate format and can be adjusted based on specific experimental needs.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Ac-VEID-AMC substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed cells in a suitable culture vessel and treat with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer to a microfuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Assay Reaction:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume in each well to 50 µL with Assay Buffer.
-
Prepare a substrate solution by diluting the Ac-VEID-AMC stock to a final concentration of 50 µM in Assay Buffer.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
Take readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis: Calculate the rate of increase in fluorescence over time. The activity is typically expressed as relative fluorescence units (RFU) per minute per milligram of protein.
Western Blot for Cleaved Lamin A
This protocol provides a general guideline for the immunodetection of cleaved lamin A.
Materials:
-
Cell lysates (prepared as in the fluorogenic assay protocol)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved lamin A (Asp230)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Western Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved lamin A (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation[3].
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an appropriate imaging system. The cleaved lamin A fragment will appear at approximately 28 kDa.
-
Analysis: Perform densitometric analysis of the bands to quantify the relative amount of cleaved lamin A. It is recommended to also probe for total lamin A and a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion
References
- 1. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture | PLOS One [journals.plos.org]
- 2. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleaved Lamin A (Asp230) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
The Correlation of Z-Val-Lys-Met-AMC Assay with In-Vivo Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The predictive power of in-vitro assays is a cornerstone of efficient drug development and biological research. The Z-Val-Lys-Met-AMC assay, a fluorogenic method for measuring protease activity, is often employed in the initial stages of screening for inhibitors or characterizing enzymatic function. However, the crucial question remains: how well do the results from this in-vitro assay correlate with in-vivo activity? This guide provides a comprehensive comparison of the this compound assay with in-vivo methodologies, highlighting the complexities and considerations for translating laboratory findings into a living system.
Understanding the this compound Assay
The this compound substrate is a synthetic peptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the peptide is cleaved by a protease, the AMC is released and fluoresces, providing a measurable signal that is proportional to enzyme activity. This substrate is recognized by several proteases, most notably the proteasome and cathepsin B.
In-Vitro vs. In-Vivo Activity: A Tale of Two Environments
While in-vitro assays offer simplicity, control, and high-throughput capabilities, they lack the intricate biological context of a living organism.[1][2][3][4] The in-vivo environment introduces a multitude of factors that can influence enzyme activity, inhibitor efficacy, and overall biological response. These factors include pharmacokinetics (absorption, distribution, metabolism, and excretion), cell and tissue permeability, off-target effects, and complex regulatory networks within the cell.[1][2][3]
Illustrative Data Comparison
Table 1: In-Vitro Proteasome Inhibition Profile vs. In-Vivo Tumor Growth Inhibition
| Compound | This compound Assay IC50 (nM) | In-Vivo Xenograft Model Tumor Growth Inhibition (%) @ 10 mg/kg |
| Inhibitor A | 50 | 65 |
| Inhibitor B | 120 | 40 |
| Inhibitor C | 8 | 95 |
| Vehicle Control | >10,000 | 0 |
Table 2: In-Vitro Cathepsin B Activity vs. In-Vivo Model of Tissue Fibrosis
| Treatment | This compound Assay Relative Fluorescence Units (RFU) | In-Vivo Fibrosis Score (Ashcroft Scale) |
| Control | 15,000 | 7.5 |
| Inhibitor X | 2,500 | 2.1 |
| Inhibitor Y | 8,000 | 5.3 |
Experimental Protocols
In-Vitro this compound Proteasome Activity Assay Protocol
This protocol is a representative method for measuring the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysate Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 40 mM Tris, pH 7.2, 50 mM NaCl, 2 mM β-mercaptoethanol, 2 mM ATP, 5 mM MgCl2, 10% glycerol).[5]
-
Lyse the cells by sonication or freeze-thaw cycles.[6]
-
Centrifuge the lysate at high speed (e.g., 17,000 x g) for 20 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant and determine the protein concentration using a standard method like the Bradford assay.
-
-
Enzymatic Reaction:
-
In a black 96-well plate, add cell lysate (e.g., 20-50 µg of protein) to each well.
-
For inhibitor studies, pre-incubate the lysate with the test compounds for a specified time.
-
Prepare a reaction buffer containing the this compound substrate at a final concentration of 50-100 µM.
-
Initiate the reaction by adding the substrate-containing buffer to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
For inhibitor studies, calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
In-Vivo Proteasome Activity Assessment in a Mouse Xenograft Model
This protocol describes a common method for evaluating the in-vivo efficacy of a proteasome inhibitor.
-
Animal Model and Dosing:
-
Implant human tumor cells (e.g., HEK293) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
-
Tumor Growth Measurement:
-
Measure tumor volume using calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Ex-Vivo Analysis of Proteasome Activity:
-
Homogenize a portion of the excised tumor tissue in lysis buffer as described in the in-vitro protocol.
-
Perform the this compound assay on the tumor lysates to confirm target engagement and measure the extent of proteasome inhibition in the treated groups compared to the control group.
-
Visualizing the Methodologies and Their Correlation
Caption: Workflow for correlating in-vitro and in-vivo protease activity studies.
The In-Vitro to In-Vivo Gap
The challenge in correlating the this compound assay with in-vivo activity stems from the inherent differences between a simplified in-vitro system and a complex biological organism.
Caption: The complexity gap between in-vitro assays and in-vivo systems.
Conclusion
The this compound assay is a valuable tool for the initial characterization and screening of protease inhibitors in a high-throughput and cost-effective manner. However, its predictive value for in-vivo efficacy is not absolute. A strong correlation depends on a multitude of pharmacokinetic and pharmacodynamic factors that are not captured in a simple enzymatic assay. Therefore, while the this compound assay provides essential preliminary data, it should be viewed as a starting point, with in-vivo studies being indispensable for validating and understanding the true biological activity of a compound. Researchers should use in-vitro data to generate hypotheses and guide the design of in-vivo experiments, while being mindful of the inherent complexities of living systems.
References
- 1. Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 5. ubpbio.com [ubpbio.com]
- 6. In vivo imaging of proteasome inhibition using a proteasome‐sensitive fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Z-Val-Lys-Met-AMC
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle Z-Val-Lys-Met-AMC with care. As a standard practice for all laboratory chemicals where comprehensive hazard information is not available, researchers should treat this compound as potentially hazardous.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use chemical safety goggles to protect against splashes.
-
Wear nitrile gloves to prevent skin contact.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Quantitative Data Summary for Disposal Considerations
The following table summarizes key quantitative and qualitative parameters to consider for the disposal of this compound and similar chemical waste, based on general laboratory waste guidelines.
| Parameter | Guideline | Recommended Action |
| pH of Waste Solution | General drain disposal limits are often between pH 5.5 and 10.5. | Neutralize the waste solution to within a safe pH range (typically 6-9) before considering any form of disposal. |
| Concentration of AMC | While specific limits for 7-amino-4-methylcoumarin (AMC) are not established, minimizing the concentration of fluorescent compounds in aqueous waste is a best practice. | Dilute small quantities of the final reaction mixture in a large volume of water before disposal, if permitted by local regulations. For concentrated solutions, chemical waste pickup is required. |
| Presence of Other Hazardous Chemicals | The waste may contain other hazardous components from the assay (e.g., solvents, inhibitors). | Segregate waste streams based on chemical compatibility. Do not mix with incompatible waste types. |
| Container Labeling | All chemical waste containers must be clearly and accurately labeled. | Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. |
| Satellite Accumulation Area (SAA) Limits | A maximum of 55 gallons of hazardous waste may be stored in a designated SAA.[1] | Store the waste container in a designated and properly labeled SAA at or near the point of generation.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the proper disposal of waste containing this compound.
1. Waste Identification and Segregation:
-
Treat all waste generated from experiments using this compound as hazardous chemical waste. This includes unused stock solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, microplates).
-
Segregate the waste at the source. Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.
2. Waste Collection and Containment:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting liquid waste. Plastic containers are often preferred for storing chemical waste.[1]
-
For solid waste, such as contaminated gloves and paper towels, use a designated solid hazardous waste container.
-
Ensure the container is properly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.
-
Keep the waste container securely closed when not in use.[1]
3. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[1]
-
The SAA should be a secondary containment system to prevent the release of hazardous materials in case of a leak.
4. Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (consult your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash unless explicitly permitted by your institution's EHS and local regulations.[2][3]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and minimizing environmental impact. Always prioritize consulting your institution's specific chemical hygiene and waste disposal plans.
References
Personal protective equipment for handling Z-Val-Lys-Met-AMC
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of the Fluorogenic Substrate Z-Val-Lys-Met-AMC.
This document provides crucial safety and logistical information for the proper handling of this compound, a fluorogenic peptide substrate utilized in the detection of protease activity. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound in its lyophilized powder form or in solution, the following personal protective equipment is mandatory to prevent skin and eye irritation, as well as respiratory exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Disposable, powder-free. Change immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times. |
| Body Protection | Laboratory Coat | To protect skin and clothing from potential splashes. |
| Respiratory Protection | Face Mask | Recommended when handling the lyophilized powder to avoid inhalation. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound from the moment of receipt to its use in experimental protocols is critical for both safety and experimental success.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the vial for any damage or breach of the seal.
-
Storage of Lyophilized Powder: Store the unopened vial in a freezer at -20°C or -80°C for long-term stability.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.
Reconstitution
-
Solvent Selection: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.
-
Dissolution: To prepare a stock solution, add the appropriate volume of solvent to the vial. To aid dissolution, the tube may be gently vortexed or sonicated in a water bath at 37°C for a short period.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
-
Storage of Solutions: Store the aliquoted stock solutions at -20°C or -80°C. Use within one month when stored at -20°C and within six months when stored at -80°C.
Experimental Use
-
Handling Solutions: Always wear the prescribed PPE when handling solutions containing this compound.
-
Fluorescence Detection: The cleavage of the AMC group by enzymatic activity results in the release of fluorescent 7-amino-4-methylcoumarin (AMC). This fluorescence can be measured using a fluorometer with excitation typically around 360-380 nm and emission detection at 440-460 nm.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
Waste Segregation
-
Solid Waste: Used vials, pipette tips, and gloves contaminated with this compound should be collected in a designated, sealed container labeled as "Chemical Waste."
-
Liquid Waste: Unused or spent solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Chemical Waste" container. Do not pour down the drain.
Decontamination and Disposal
-
Work Surfaces: Decontaminate work surfaces with a suitable laboratory disinfectant or 70% ethanol after handling the compound.
-
Final Disposal: All waste must be disposed of through your institution's hazardous waste management program. Follow all institutional and local regulations for the disposal of chemical waste.
Hazard and Safety Data
| Substance | CAS Number | Known Hazards |
| 7-amino-4-methylcoumarin (AMC) | 26093-31-2 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3] |
| This compound | 141223-71-4 | The peptide component is not considered hazardous. The overall hazard is primarily associated with the AMC moiety. |
Experimental Workflow Diagram
Caption: Workflow for handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
